molecular formula C8H8BrN3 B1351177 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 499770-76-2

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1351177
CAS No.: 499770-76-2
M. Wt: 226.07 g/mol
InChI Key: OSUZHHPMRAIJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZHHPMRAIJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383661
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-76-2
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1-methyl-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (CAS 499770-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole, a key building block in medicinal chemistry and drug discovery.

Core Properties and Safety Information

5-(bromomethyl)-1-methyl-1H-benzo[d]triazole is a functionalized benzotriazole derivative. The presence of a reactive bromomethyl group makes it a versatile reagent for introducing the 1-methyl-1H-benzo[d]triazol-5-yl)methyl moiety into various molecular scaffolds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 499770-76-2[1][2]
Molecular Formula C₈H₈BrN₃[1][2]
Molecular Weight 226.07 g/mol [2]
Appearance White powder or colorless to light yellow crystal[1]
Melting Point 110-115 °C[1]
Boiling Point 298 °C (Predicted)[1]
Density 1.62 g/cm³ (Predicted)[1]
Solubility Highly soluble in common organic solvents[1]
Storage Sealed refrigeration at 2-8°C[1][3]
Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

  • Bromomethyl Protons (-CH₂Br): A singlet expected around 4.5-5.0 ppm.

  • N-Methyl Protons (-NCH₃): A singlet expected around 4.0-4.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the range of 110-150 ppm.

  • Bromomethyl Carbon (-CH₂Br): A signal in the range of 30-35 ppm.

  • N-Methyl Carbon (-NCH₃): A signal in the range of 30-35 ppm.

Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarning H302: Harmful if swallowed.
Skin Corrosion/IrritationDanger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationDanger H318: Causes serious eye damage.

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole involves the N-methylation of a benzotriazole precursor followed by bromination of a methyl group at the 5-position. A general synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow Start 5-Methyl-1H-benzotriazole Step1 N-Methylation (e.g., CH3I, base) Start->Step1 Intermediate 1,5-Dimethyl-1H-benzotriazole & 5,6-Dimethyl-1H-benzotriazole Step1->Intermediate Step2 Radical Bromination (e.g., NBS, AIBN) Intermediate->Step2 Product 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole Step2->Product

Caption: General synthetic workflow for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole.

Experimental Protocol (General Procedure for N-alkylation of Benzotriazoles):

A general method for the N-alkylation of benzotriazoles involves their reaction with an alkyl halide in the presence of a base.[2]

  • To a solution of the benzotriazole derivative in a suitable solvent (e.g., methanol), add a base (e.g., KOH).[2]

  • Add the alkylating agent (e.g., an alkyl halide) to the mixture.[2]

  • Stir the reaction mixture at an appropriate temperature for a specified time, monitoring the reaction progress by TLC.[2]

  • Upon completion, perform a work-up procedure, which may include evaporation of the solvent, extraction with an organic solvent, and washing with water.

  • Purify the product by column chromatography or recrystallization to yield a mixture of N1 and N2 isomers, which can be separated by chromatography.[2]

Reactivity

The key to the utility of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole lies in the reactivity of the bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[3]

G Reagent 5-(bromomethyl)-1-methyl- 1H-benzo[d]triazole Product Alkylated Product Reagent->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: Reactivity of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole in Sₙ2 reactions.

This reactivity allows for the covalent attachment of the benzotriazole moiety to various molecules, which is particularly useful in the construction of larger, more complex structures in drug discovery.

Applications in Drug Development

Benzotriazole derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole serves as a crucial building block in this field, primarily for the synthesis of more complex bioactive molecules.[1]

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6][7][8] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The (1-methyl-1H-benzo[d]triazol-5-yl)methyl group, introduced via 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole, can serve as a component of the linker. The linker's length and composition are critical for the efficacy of the PROTAC.[5][6]

G cluster_0 PROTAC Structure TargetBinder Target Protein Ligand Linker Linker (incorporating the benzotriazole moiety) TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder

Caption: General structure of a PROTAC molecule.

Experimental Protocol (General Procedure for Linker Conjugation):

A typical procedure for incorporating a linker fragment like the one derived from 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole involves a nucleophilic substitution reaction.

  • Dissolve the nucleophilic component (e.g., a molecule with a free amine or hydroxyl group that is part of the target-binding ligand or the E3 ligase ligand) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the solution.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (as the electrophile) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purify the resulting conjugate using standard chromatographic methods (e.g., flash column chromatography or preparative HPLC).

This versatile alkylating capability allows for the systematic modification of linker length and composition, a crucial aspect of PROTAC optimization. The benzotriazole moiety itself can also contribute to the overall physicochemical properties and biological activity of the final compound.[4]

References

Synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole, a key building block in pharmaceutical and materials science. The synthesis is presented as a three-step process, commencing with the formation of the benzotriazole core, followed by N-methylation, and concluding with a selective benzylic bromination. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its practical implementation.

Synthetic Pathway Overview

The synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole is most effectively achieved through a three-step sequence starting from 3,4-diaminotoluene. The pathway involves:

  • Diazotization and Cyclization: Formation of 5-methyl-1H-benzo[d]triazole.

  • N-Methylation: Introduction of a methyl group onto the benzotriazole nitrogen, yielding a mixture of 1-methyl and 2-methyl isomers.

  • Benzylic Bromination: Selective radical bromination of the 5-methyl group to afford the final product.

Synthesis_Pathway A 3,4-Diaminotoluene B 5-Methyl-1H-benzo[d]triazole A->B NaNO2, H2SO4, H2O C 5-Methyl-1-methyl-1H-benzo[d]triazole B->C (CH3)2SO4, K2CO3, Acetone D 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole C->D NBS, AIBN, CCl4

Figure 1: Overall synthetic pathway for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole.

Experimental Protocols and Data

Step 1: Synthesis of 5-Methyl-1H-benzo[d]triazole

This initial step involves the diazotization of one of the amino groups of 3,4-diaminotoluene, followed by intramolecular cyclization to form the stable benzotriazole ring system.

Experimental Protocol:

In a suitable reaction vessel, 3,4-diaminotoluene (1 equivalent) is dissolved in a mixture of purified water and sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is then added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at the same temperature for a period of time and then allowed to warm to room temperature. The resulting precipitate of 5-methyl-1H-benzo[d]triazole is collected by filtration, washed with cold water, and dried.

ParameterValueReference
Starting Material3,4-Diaminotoluene[1]
ReagentsSodium Nitrite, Sulfuric Acid[1]
SolventWater[1]
Reaction Temperature0-5 °C[1]
Typical Yield~88%[1]
Purity~99.5%[1]
Step 2: N-Methylation of 5-Methyl-1H-benzo[d]triazole

The N-methylation of 5-methyl-1H-benzo[d]triazole typically yields a mixture of the 1-methyl and 2-methyl isomers. The ratio of these isomers can be influenced by the choice of methylating agent, base, and solvent. For the synthesis of the target molecule, the 1-methyl isomer is the desired precursor. Separation of the isomers can be achieved by chromatography.

Experimental Protocol:

To a solution of 5-methyl-1H-benzo[d]triazole (1 equivalent) in acetone, anhydrous potassium carbonate (2 equivalents) is added, and the mixture is stirred. Dimethyl sulfate (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the inorganic solids are filtered off, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of 5-methyl-1-methyl-1H-benzo[d]triazole and 6-methyl-2-methyl-1H-benzo[d]triazole, can be purified by column chromatography on silica gel.

ParameterValueReference
Starting Material5-Methyl-1H-benzo[d]triazoleAnalogous to[2]
Methylating AgentDimethyl SulfateAnalogous to[2]
BasePotassium CarbonateAnalogous to[2]
SolventAcetoneAnalogous to[3]
Reaction ConditionRefluxAnalogous to[3]
Typical Yield (Isomer Mix)60-70%Analogous to[3]
Step 3: Benzylic Bromination of 5-Methyl-1-methyl-1H-benzo[d]triazole

The final step is a highly selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This method, known as the Wohl-Ziegler reaction, minimizes electrophilic aromatic substitution on the benzotriazole ring.[3][4][5]

Experimental Protocol:

A mixture of 5-methyl-1-methyl-1H-benzo[d]triazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole.

ParameterValueReference
Starting Material5-Methyl-1-methyl-1H-benzo[d]triazoleGeneral Procedure[6]
Brominating AgentN-Bromosuccinimide (NBS)[5][6]
Radical InitiatorAzobisisobutyronitrile (AIBN)[5][6]
SolventCarbon Tetrachloride (CCl4)[5][6]
Reaction ConditionReflux[5][6]
Typical Yield70-85%Based on similar reactions[6]

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Diazotization_Workflow cluster_0 Step 1: Diazotization and Cyclization A Dissolve 3,4-diaminotoluene in H2SO4/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir at 0-5 °C C->D E Warm to room temperature D->E F Filter precipitate E->F G Wash with cold water F->G H Dry the product G->H I 5-Methyl-1H-benzo[d]triazole H->I

Figure 2: Workflow for the synthesis of 5-methyl-1H-benzo[d]triazole.

Methylation_Workflow cluster_1 Step 2: N-Methylation J Combine 5-methyl-1H-benzotriazole, K2CO3, and Acetone K Add Dimethyl Sulfate dropwise J->K L Heat to reflux K->L M Monitor by TLC L->M N Filter inorganic solids M->N O Concentrate filtrate N->O P Purify by column chromatography O->P Q 5-Methyl-1-methyl-1H-benzo[d]triazole P->Q

Figure 3: Workflow for the N-methylation of 5-methyl-1H-benzo[d]triazole.

Bromination_Workflow cluster_2 Step 3: Benzylic Bromination R Combine 5-methyl-1-methyl-1H-benzotriazole, NBS, AIBN, and CCl4 S Heat to reflux R->S T Monitor by TLC S->T U Cool to room temperature T->U V Filter succinimide U->V W Concentrate filtrate V->W X Purify by recrystallization/ column chromatography W->X Y 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole X->Y

Figure 4: Workflow for the benzylic bromination of 5-methyl-1-methyl-1H-benzo[d]triazole.

Safety Considerations

  • 3,4-Diaminotoluene: Is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).

  • Sodium Nitrite: Is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Dimethyl Sulfate: Is a potent alkylating agent and is extremely toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

  • N-Bromosuccinimide: Is a lachrymator and should be handled with care in a fume hood.

  • Carbon Tetrachloride: Is a toxic and ozone-depleting substance. Alternative solvents such as acetonitrile or dichloromethane may be considered where appropriate.[4]

  • Radical Initiators (AIBN): Can be explosive under certain conditions. Follow proper handling and storage procedures.

This guide provides a robust framework for the synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole. Researchers are encouraged to consult the cited literature and perform appropriate risk assessments before undertaking these procedures. The reaction conditions, particularly for the N-methylation and bromination steps, may require optimization to achieve the desired yields and purity for specific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl-Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-benzotriazole derivatives represent a significant class of heterocyclic compounds with a wide array of applications, ranging from corrosion inhibition to their promising roles in medicinal chemistry. Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, have positioned them as compelling scaffolds for drug discovery and development.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of key methyl-benzotriazole isomers, detailed experimental protocols for their synthesis and analysis, and an exploration of their interactions with critical signaling pathways relevant to drug action.

Physical and Chemical Properties

The position of the methyl group on the benzotriazole ring system significantly influences the physical and chemical properties of the resulting derivative. This section summarizes the key quantitative data for prominent isomers to facilitate comparison.

Table 1: Physical Properties of Methyl-Benzotriazole Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Methyl-1H-benzotriazoleC₇H₇N₃133.1562 - 66155 °C/17 mmHg
4-Methyl-1H-benzotriazoleC₇H₇N₃133.15139 - 143>200
5-Methyl-1H-benzotriazoleC₇H₇N₃133.1578 - 85210 - 212 °C/12 mmHg[2]
1H-Benzotriazole (Parent)C₆H₅N₃119.1298 - 100350
Table 2: Solubility and Acidity of Methyl-Benzotriazole Derivatives
CompoundWater SolubilityOrganic Solvent SolubilitypKa
1-Methyl-1H-benzotriazoleLimitedSoluble in ethanol, acetone.Not available
4-Methyl-1H-benzotriazoleInsolubleSlightly soluble in chloroform and methanol.[3]8.74 ± 0.40 (Predicted)[3]
5-Methyl-1H-benzotriazole6.0 g/L (25 °C)[2][4]Slightly soluble in chloroform and methanol.[5] Readily soluble in ethanol and acetone.[6]8.74 ± 0.40 (Predicted)[2][7]
1H-Benzotriazole (Parent)19.8 g/L (25 °C)[1]Soluble in ethanol, benzene, chloroform, toluene, DMF.[1]8.37[1]
Table 3: Spectroscopic Data of Methyl-Benzotriazole Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)IR (cm⁻¹)
1-Methyl-1H-benzotriazole8.06 (d), 7.86 (d), 7.57 (t), 7.42 (t), 4.34 (s) (in d6-DMSO)127.6, 133.5, 145.3, 110.7, 124.0, 119.1, 34.2 (in d6-DMSO)133 (M⁺)Not readily available
5-Methyl-1H-benzotriazole7.85 (s), 7.43 (d), 7.19 (d), 2.44 (s) (in CDCl₃)Not readily available133 (M⁺), 104Not readily available
1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene8.00–8.04 (m, 3H), 7.29–7.33 (m, 3H), 7.22–7.27 (m, 3H), 7.03–7.06 (m, 3H), 5.94 (s, 6H), 2.86 (q, 6H), 0.96 (t, 9H) (in CDCl₃)146.9, 146.3, 132.9, 129.3, 127.7, 123.9, 120.1, 109.9, 47.1, 23.9, 15.1 (in DMSO-d₆)578.2 ([M+Na]⁺)Not readily available

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and characterization of methyl-benzotriazole derivatives.

Synthesis of Methyl-Benzotriazole Derivatives

a) Microwave-Assisted Synthesis of Substituted Benzyl Benzotriazoles

This protocol describes a general and efficient method for the synthesis of N-substituted benzyl benzotriazoles utilizing microwave irradiation.

  • Materials:

    • Benzotriazole (0.01 mol)

    • Potassium Carbonate (K₂CO₃) (0.045 mol)

    • Tetrabutylammonium Bromide (TBAB) (0.05 g) as a phase transfer catalyst

    • Substituted Benzyl Halide (e.g., benzyl chloride)

    • Ethanol for recrystallization

    • 40% Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a mortar, thoroughly grind benzotriazole, K₂CO₃, and TBAB with a pestle at room temperature for 10 minutes.

    • Transfer the ground mixture to a suitable microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave oven at 200 W for 5 minutes.

    • After irradiation, allow the reaction mixture to cool.

    • Add 40% NaOH solution to the cooled mixture.

    • Isolate the crude product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure substituted benzyl benzotriazole.

    • Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC).

b) Synthesis of 1-Chloromethylbenzotriazole via Microwave Irradiation

This method details the synthesis of a key intermediate, 1-chloromethylbenzotriazole.

  • Materials:

    • Benzotriazole (2 g, 16.8 mmol)

    • Dimethylformamide (DMF) (10 ml)

    • Dichloromethane (DCM) (6.8 g, 5 ml, 80 mmol)

    • Potassium Carbonate (K₂CO₃) (2.31 g, 16.8 mmol)

    • Ice-cold water

  • Procedure:

    • In a 50 ml round-bottom flask (RBF), combine benzotriazole, DMF, dichloromethane, and potassium carbonate.

    • Place the RBF in a microwave oven and irradiate at 180 W for 4 minutes and 20 seconds.

    • Monitor the reaction progress by TLC using chloroform as the eluent.

    • Upon completion, transfer the reaction mixture into a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

    • Filter the solid product and wash with water.

    • Recrystallize the crude product from an appropriate solvent if necessary.

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methyl-1H-benzotriazole

This protocol outlines a method for the quantitative analysis of 5-Methyl-1H-benzotriazole.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Reagent water (50:50 v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 25-50 µl.

    • Pressure: 80-140 bar.

  • Procedure:

    • Standard Preparation: Prepare a stock solution (e.g., 1000 ppm) of 5-Methyl-1H-benzotriazole in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.05 to 1.0 mg/L).

    • Sample Preparation: Dissolve the sample containing 5-Methyl-1H-benzotriazole in the mobile phase. If necessary, sonicate for 10-15 minutes to ensure complete dissolution. Filter the sample through a 0.45-micron syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

    • Quantification: Determine the concentration of 5-Methyl-1H-benzotriazole in the samples by comparing the peak areas to the calibration curve.

Determination of Physicochemical Properties

a) General Protocol for Solubility Determination

This protocol provides a general method for determining the qualitative or semi-quantitative solubility of a compound in various solvents.

  • Materials:

    • Compound to be tested (e.g., methyl-benzotriazole derivative)

    • A range of organic solvents (e.g., ethanol, methanol, acetone, chloroform, hexane)

    • Water

    • Small test tubes or vials

    • Vortex mixer or shaker

  • Procedure:

    • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a test tube.

    • Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid.

    • If the solid has completely dissolved, the compound is soluble at that concentration. Continue adding the compound in small, known increments until saturation is reached (i.e., solid material remains undissolved).

    • If the solid has not dissolved, continue adding the solvent in small, measured increments, with vigorous agitation after each addition, until the solid dissolves or a significant volume of solvent has been added.

    • Record the amount of compound and the volume of solvent required to achieve dissolution to express the solubility (e.g., in mg/mL or g/L). For qualitative assessment, solubility can be categorized as soluble, slightly soluble, or insoluble.

b) General Protocol for pKa Determination by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.

  • Materials and Equipment:

    • pH meter with a combination pH electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker or titration vessel

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

    • Solution of the compound to be tested at a known concentration (e.g., 0.01 M)

    • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the compound solution into the titration vessel.

    • Add the inert salt solution to maintain a constant ionic strength.

    • If the compound is an acid, begin titrating with the standardized strong base solution, adding the titrant in small, known increments. If the compound is a base, titrate with the standardized strong acid.

    • After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the titration curve (where the slope is steepest).

    • The pKa is equal to the pH at the half-equivalence point (i.e., when half of the compound has been neutralized).

Signaling Pathways and Mechanisms of Action

Methyl-benzotriazole derivatives have garnered significant interest in drug development due to their ability to modulate the activity of key cellular signaling pathways, particularly those involving protein kinases.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[8][9] Dysregulation of CK2 activity is implicated in various cancers, making it an attractive therapeutic target.[8][9] Certain benzotriazole derivatives have been identified as potent inhibitors of CK2.

The diagram below illustrates the central role of CK2 in several pro-survival signaling pathways. Inhibition of CK2 by methyl-benzotriazole derivatives can disrupt these pathways, leading to apoptosis and cell cycle arrest in cancer cells.

CK2_Signaling_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinases Growth_Factors->Receptor_TK Cytokines Cytokines Cytokine_Receptor Cytokine Receptors Cytokines->Cytokine_Receptor PI3K PI3K Receptor_TK->PI3K JAK JAK Cytokine_Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB NFkB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition STAT STAT JAK->STAT STAT->Proliferation CK2 Protein Kinase CK2 CK2->Akt Activates CK2->IKK Activates CK2->JAK Activates Methyl_BTA Methyl-benzotriazole Derivatives Methyl_BTA->CK2 Inhibits Angiogenesis Angiogenesis

Protein Kinase CK2 Signaling Pathways and Inhibition.
Modulation of NIMA-Related Kinase (NEK) Signaling

The NIMA-related kinases (NEKs) are a family of serine/threonine kinases that play critical roles in the regulation of the cell cycle, particularly in mitosis. Aberrant expression or activity of NEK family members has been linked to various cancers. Some benzotriazole derivatives have shown potential as inhibitors of NIMA-related kinases.

The following diagram illustrates a simplified workflow for identifying and characterizing NEK inhibitors, a process where methyl-benzotriazole derivatives could be screened.

NEK_Inhibitor_Workflow Start High-Throughput Screening Hit_ID Hit Identification (e.g., Methyl-BTA) Start->Hit_ID Kinase_Assay In Vitro Kinase Assays (NEK Family) Hit_ID->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Kinase_Assay Iterative Improvement In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Workflow for NEK Inhibitor Drug Discovery.

Conclusion

Methyl-benzotriazole derivatives offer a rich chemical space for exploration in drug discovery and other scientific disciplines. Their tunable physical and chemical properties, coupled with their significant biological activities, make them a versatile and valuable class of compounds. This guide provides a foundational understanding of their characteristics and the methodologies used to study them, serving as a valuable resource for researchers and professionals in the field. Further investigation into the quantitative structure-activity relationships (QSAR) and the precise molecular interactions with their biological targets will undoubtedly pave the way for the development of novel therapeutics and advanced materials.

References

Structure Elucidation of 5-(bromomethyl)-1-methyl-1H-benzotriazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Structure and Analytical Workflow

The hypothesized structure of 5-(bromomethyl)-1-methyl-1H-benzotriazole is presented below. The elucidation of this structure relies on a synergistic approach employing multiple spectroscopic and analytical techniques to probe its molecular formula, connectivity, and functional groups.

Synthesis_and_Elucidation_Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start Starting Materials (e.g., 1-methyl-5-methyl-1H-benzotriazole) Reaction Bromination (e.g., with NBS) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product 5-(bromomethyl)-1-methyl- 1H-benzotriazole Purification->Product MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Product->NMR EA Elemental Analysis Product->EA Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation EA->Confirmation

Caption: General workflow for the synthesis and subsequent structure elucidation of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Spectroscopic and Analytical Data (Hypothetical)

The following tables summarize the expected quantitative data from various analytical techniques. These are predictive values based on the analysis of similar compounds and established chemical shift/fragmentation patterns.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic H (H-4 or H-7)
~7.4-7.6d1HAromatic H (H-4 or H-7)
~7.3-7.5s1HAromatic H (H-6)
~4.7s2H-CH₂Br
~4.2s3HN-CH₃

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145Aromatic C (quaternary)
~134Aromatic C (quaternary)
~130Aromatic C-H
~125Aromatic C-H
~118Aromatic C-H
~110Aromatic C (quaternary)
~33N-CH₃
~30-CH₂Br

Table 3: Expected Mass Spectrometry Data (EI)

m/zInterpretation
225/227[M]⁺ molecular ion peak (presence of Br isotope pattern)
146[M - Br]⁺
117[M - Br - N₂H]⁺ or [M - CH₂Br]⁺

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3150Aromatic C-H stretch
~2950-3000Aliphatic C-H stretch (N-CH₃, -CH₂Br)
~1600, ~1450C=C aromatic ring stretch
~1220C-N stretch
~600-700C-Br stretch

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of the target compound.

Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole (Illustrative)

This protocol describes a potential synthetic route from 1,5-dimethyl-1H-benzotriazole.

Synthesis_Protocol Start Dissolve 1,5-dimethyl-1H-benzotriazole in a suitable solvent (e.g., CCl₄) Reagents Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) Start->Reagents Reaction Reflux the mixture under inert atmosphere (e.g., N₂ or Ar) for several hours Reagents->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Workup1 Cool the reaction mixture to room temperature Monitoring->Workup1 Workup2 Filter to remove succinimide byproduct Workup1->Workup2 Workup3 Wash the filtrate with aqueous Na₂S₂O₃ and brine Workup2->Workup3 Drying Dry the organic layer over anhydrous Na₂SO₄ Workup3->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Purification Purify the crude product by column chromatography or recrystallization Evaporation->Purification FinalProduct Obtain pure 5-(bromomethyl)-1-methyl- 1H-benzotriazole Purification->FinalProduct

Caption: A potential experimental workflow for the synthesis of the title compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-1H-benzotriazole in a suitable solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for a period determined by reaction monitoring.

  • Monitoring: Track the consumption of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Analytical Instrumentation and Conditions
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra would be obtained on a mass spectrometer, typically coupled with a gas chromatograph for sample introduction.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Structure Elucidation Logic

The confirmation of the structure of 5-(bromomethyl)-1-methyl-1H-benzotriazole is a deductive process based on the correlation of the collected analytical data.

Elucidation_Logic cluster_data Primary Data cluster_interpretation Interpretation & Correlation MS_Data MS Data: Molecular Ion (m/z 225/227) confirms Molecular Formula (C₈H₈BrN₃) H_NMR_Analysis ¹H NMR Analysis: - Aromatic protons confirm benzotriazole core. - Singlet at ~4.7 ppm indicates -CH₂Br. - Singlet at ~4.2 ppm indicates N-CH₃. MS_Data->H_NMR_Analysis IR_Data IR Data: Shows key functional groups (Aromatic C-H, C=C, C-N, C-Br) IR_Data->H_NMR_Analysis NMR_Data NMR Data: ¹H: Proton environment & integration ¹³C: Number of unique carbons NMR_Data->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis: - Aromatic carbons match substituted benzotriazole. - Aliphatic carbons for -CH₂Br and N-CH₃. NMR_Data->C_NMR_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC): Confirms connectivity between protons and carbons. H_NMR_Analysis->TwoD_NMR C_NMR_Analysis->TwoD_NMR Final_Structure Confirmed Structure of 5-(bromomethyl)-1-methyl-1H-benzotriazole TwoD_NMR->Final_Structure

Caption: Logical flow for the structural confirmation from spectroscopic data.

The comprehensive structural elucidation of 5-(bromomethyl)-1-methyl-1H-benzotriazole necessitates a multi-faceted analytical approach. By integrating data from NMR, MS, and IR spectroscopy, a definitive structural assignment can be achieved. The methodologies and expected data presented in this guide provide a thorough framework for researchers and professionals engaged in the synthesis and characterization of this and related compounds, ensuring the quality and reliability of their scientific endeavors.

5-(bromomethyl)-1-methyl-1H-benzo[d]triazole mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies on the mechanism of action for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole have been identified in publicly available literature. This guide summarizes the known mechanisms of action for structurally related benzotriazole and triazole derivatives, which may serve as potential, though unconfirmed, mechanisms for the subject compound. The experimental protocols and signaling pathways described are based on these related compounds and are provided as examples of potential biological activities and methodologies for future research.

Introduction to Benzotriazole Derivatives

Benzotriazole and its derivatives are a class of heterocyclic compounds known for a wide array of biological activities.[1][2][3] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][4][5] The versatile pharmacological profile of this scaffold has made it a subject of significant interest in medicinal chemistry.[3][4] Given the structural similarity, it is plausible that 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole may exhibit one or more of the biological activities associated with this class of compounds.

Potential Mechanisms of Action

Based on the activities of related benzotriazole and triazole derivatives, several potential mechanisms of action for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole can be hypothesized. These include anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Activity

Many benzotriazole derivatives have demonstrated potent anticancer properties through various mechanisms.[4][6]

Several benzotriazole and triazole derivatives act as microtubule-destabilizing agents by binding to the colchicine binding site of tubulin.[7][8][9] This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9]

  • Signaling Pathway for Tubulin Inhibition-Induced Apoptosis

G Benzotriazole_Derivative Benzotriazole_Derivative Tubulin Tubulin Benzotriazole_Derivative->Tubulin Inhibits Polymerization Microtubule_Destabilization Microtubule_Destabilization Tubulin->Microtubule_Destabilization G2/M_Arrest G2/M_Arrest Microtubule_Destabilization->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Proposed pathway of apoptosis via tubulin inhibition.

Certain benzotriazole derivatives have been identified as inhibitors of histone deacetylases (HDACs).[10][11][12] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in altered gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Signaling Pathway for HDAC Inhibition

G Benzotriazole_Derivative Benzotriazole_Derivative HDAC HDAC Benzotriazole_Derivative->HDAC Inhibits Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation Increases Gene_Expression_Alteration Gene_Expression_Alteration Histone_Acetylation->Gene_Expression_Alteration Apoptosis Apoptosis Gene_Expression_Alteration->Apoptosis A Plate Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

References

An In-depth Technical Guide on the Spectroscopic Data of 5-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 5-methyl-1H-benzotriazole. The document includes detailed experimental protocols and presents quantitative data in structured tables for ease of comparison.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 5-methyl-1H-benzotriazole.

Table 1: ¹H NMR Spectroscopic Data for 5-methyl-1H-benzotriazole (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.80Multiplet3HAromatic-H
~2.45Singlet3H-CH₃
~12.0 - 14.0Broad Singlet1HN-H

Note: Expected values are based on general principles of ¹H NMR spectroscopy and data for similar benzotriazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 5-methyl-1H-benzotriazole (Expected)

Chemical Shift (δ) ppmAssignment
~140.0 - 145.0C-N (Triazole ring)
~130.0 - 135.0Quaternary Aromatic C
~110.0 - 125.0Aromatic C-H
~21.0-CH₃

Note: Expected values are based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. Specific assignments require 2D NMR experiments for confirmation.

Table 3: IR Spectroscopic Data for 5-methyl-1H-benzotriazole

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretching
3000 - 3100MediumAromatic C-H stretching
2850 - 2960MediumAliphatic C-H stretching (-CH₃)
1600 - 1650MediumC=C aromatic ring stretching
1450 - 1550MediumN=N stretching (Triazole ring)
1200 - 1300StrongC-N stretching
700 - 900StrongAromatic C-H bending (out of plane)

Note: Based on typical IR absorption frequencies for functional groups present in the molecule and data for benzotriazole.[1]

Table 4: Mass Spectrometry Data for 5-methyl-1H-benzotriazole

m/zRelative Intensity (%)Assignment
133High[M]⁺ (Molecular Ion)
105Medium[M - N₂]⁺
104High[M - N₂ - H]⁺
78Medium[C₆H₄N]⁺
77Medium[C₆H₅]⁺

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectrometry of aromatic nitrogen heterocycles.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 5-methyl-1H-benzotriazole are provided below.

2.1 Synthesis of 5-methyl-1H-benzotriazole

A common method for the synthesis of 5-methyl-1H-benzotriazole involves the diazotization of 3,4-diaminotoluene.[2][3][4]

  • Materials: 3,4-diaminotoluene, sodium nitrite, hydrochloric acid (or sulfuric acid), water, activated carbon, and a suitable solvent for recrystallization (e.g., toluene).[3]

  • Procedure:

    • Dissolve 3,4-diaminotoluene in water and acid (e.g., HCl or H₂SO₄) in a reaction vessel.[3]

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete diazotization and cyclization.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium carbonate) to precipitate the crude product.

    • Filter the crude product, wash with cold water, and dry.

    • For purification, decolorize the crude product with activated carbon and recrystallize from a suitable solvent like toluene to obtain pure 5-methyl-1H-benzotriazole.[3]

2.2 Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-methyl-1H-benzotriazole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the number of scans (typically 8-16), relaxation delay, and pulse width.[6]

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are typically required to achieve a good signal-to-noise ratio.[7] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon atom.[8]

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared.[9]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[9] A background spectrum of the KBr pellet or Nujol should be recorded first and subtracted from the sample spectrum.

2.2.3 Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable organic compounds like 5-methyl-1H-benzotriazole.[10][11]

  • Procedure: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[11] The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

  • Data Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to elucidate the structure of the compound.[12]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-methyl-1H-benzotriazole.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of 5-methyl-1H-benzotriazole Compound 5-methyl-1H-benzotriazole NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR FTIR FTIR IR->FTIR EI_MS EI-MS MS->EI_MS Structure_Info Structural Information (Functional Groups, Connectivity) H_NMR->Structure_Info C_NMR->Structure_Info FTIR->Structure_Info EI_MS->Structure_Info

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

5-(bromomethyl)-1-methyl-1H-benzo[d]triazole is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a stable benzotriazole core, allows for a variety of subsequent chemical modifications. This guide outlines two primary synthetic pathways for its preparation, starting from commercially available precursors.

Synthetic Route 1: From 5-Methyl-1H-benzotriazole

This route involves the initial N-methylation of 5-methyl-1H-benzotriazole followed by the bromination of the methyl group at the 5-position. While this approach is conceptually straightforward, controlling the regioselectivity of the N-methylation to favor the desired N1-isomer is a critical consideration.

Logical Workflow for Synthetic Route 1

Synthetic_Route_1 start 5-Methyl-1H-benzotriazole step1 N-Methylation (e.g., Methyl Iodide, Base) start->step1 intermediate 1,5-Dimethyl-1H-benzotriazole (and 2,5-isomer) step1->intermediate step2 Benzylic Bromination (e.g., NBS, Radical Initiator) intermediate->step2 product 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole step2->product

Caption: Synthetic pathway starting from 5-methyl-1H-benzotriazole.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-1H-benzotriazole

A common starting material for this route is 3,4-diaminotoluene.

  • Protocol: To a solution of 3,4-diaminotoluene in aqueous acetic acid, sodium nitrite is added portion-wise at 0-5 °C. The reaction mixture is stirred overnight, and the resulting solid is collected by filtration to yield 5-methyl-1H-benzotriazole.

Step 2: N-Methylation of 5-Methyl-1H-benzotriazole

  • Challenge: The N-methylation of 5-methyl-1H-benzotriazole can yield a mixture of N1 and N2 isomers. Regioselective synthesis of the N1 isomer is crucial.

  • General Protocol: A solvent-free method for regioselective N-alkylation of benzotriazole has been described using an alkyl halide in the presence of SiO₂, K₂CO₃, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, favoring the 1-alkyl benzotriazole.[1]

  • Alternative Protocol: N-methylation of NH-containing heterocycles can be achieved using dimethyl carbonate in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst.[2]

Step 3: Bromination of 1,5-Dimethyl-1H-benzotriazole

The bromination of the methyl group at the 5-position is a benzylic-type radical bromination.

  • Protocol: N-Bromosuccinimide (NBS) is a suitable reagent for this transformation. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride or 1,2-dichlorobenzene, with a radical initiator like benzoyl peroxide or AIBN, under photochemical or thermal conditions.[3][4]

Quantitative Data Summary for Route 1
StepStarting MaterialReagents and ConditionsProductYield (%)Reference
13,4-DiaminotolueneNaNO₂, Acetic Acid, 0-5 °C5-Methyl-1H-benzotriazoleHigh[5]
25-Methyl-1H-benzotriazoleAlkyl halide, SiO₂, K₂CO₃, TBAB1-Alkyl-5-methyl-1H-benzotriazoleModerate to High[1]
31,5-Dimethyl-1H-benzotriazoleNBS, Radical Initiator, Solvent (e.g., CCl₄)5-(Bromomethyl)-1-methyl-1H-benzo[d]triazoleVariable[3][4]

Synthetic Route 2: From Benzotriazole-5-carboxylic acid

This route offers a more controlled approach, starting with the synthesis of benzotriazole-5-carboxylic acid, followed by N-methylation, reduction of the carboxylic acid to an alcohol, and subsequent bromination.

Logical Workflow for Synthetic Route 2

Synthetic_Route_2 start 3,4-Diaminobenzoic acid step1 Diazotization (NaNO₂, AcOH) start->step1 intermediate1 Benzotriazole-5-carboxylic acid step1->intermediate1 step2 N-Methylation (e.g., MeI, NaOMe) intermediate1->step2 intermediate2 1-Methyl-1H-benzotriazole- 5-carboxylic acid step2->intermediate2 step3 Reduction (e.g., NaBH₄/HOBt or LiAlH₄) intermediate2->step3 intermediate3 (1-Methyl-1H-benzo[d]triazol-5-yl)methanol step3->intermediate3 step4 Bromination (e.g., PBr₃ or CBr₄/PPh₃) intermediate3->step4 product 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole step4->product

Caption: Synthetic pathway starting from 3,4-diaminobenzoic acid.

Experimental Protocols

Step 1: Synthesis of Benzotriazole-5-carboxylic acid

  • Starting Material: 3,4-Diaminobenzoic acid.[6]

  • Protocol: To a solution of 3,4-diaminobenzoic acid (10 g, 65.72 mmol) in aqueous acetic acid (150 ml), sodium nitrite (5 g, 72.47 mmol) is added with stirring at 0-5°C in an ice/salt bath. The reaction mixture is stirred overnight. The resulting solid is collected by filtration to afford 1H-benzo[d][5][7][8]triazole-5-carboxylic acid as a solid (9.8 g, 91% yield).[6]

Step 2: N-Methylation of Benzotriazole-5-carboxylic acid

  • Protocol: A practical method for N-methylation involves using dimethyl sulfate in the presence of a base like sodium bicarbonate.[9][10] A procedure for a similar substrate, methyl 1H-1,2,4-triazole-3-carboxylate, involves deprotonation with sodium methoxide followed by the addition of methyl iodide.[11]

    • Detailed Protocol (adapted): To a cooled (0 °C) solution of benzotriazole-5-carboxylic acid in anhydrous methanol, sodium methoxide (1.05 eq) is added dropwise. After stirring, methyl iodide (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The product, 1-methyl-1H-benzotriazole-5-carboxylic acid, is then isolated and purified.

Step 3: Reduction of 1-Methyl-1H-benzotriazole-5-carboxylic acid

  • Method A: Via Benzotriazole Ester

    • Protocol: The carboxylic acid is activated with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by reduction with sodium borohydride in a mixture of tetrahydrofuran (THF) and water. This method is compatible with various functional groups.[7][8]

  • Method B: Using Lithium Aluminum Hydride

    • Protocol: The carboxylic acid can be reduced directly to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[12][13][14] The reaction is typically followed by a careful workup with water and/or acid.

Step 4: Bromination of (1-Methyl-1H-benzo[d]triazol-5-yl)methanol

  • Method A: Using Phosphorus Tribromide (PBr₃)

    • Protocol: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides. The alcohol is treated with PBr₃, often in a solvent like diethyl ether or dichloromethane, at low temperatures.[15]

  • Method B: Appel Reaction

    • Protocol: A solution of the alcohol and carbon tetrabromide in a solvent like dichloromethane is treated with triphenylphosphine at 0 °C to room temperature. This reaction is generally high-yielding and proceeds under mild conditions.[16]

Quantitative Data Summary for Route 2
StepStarting MaterialReagents and ConditionsProductYield (%)Reference
13,4-Diaminobenzoic acidNaNO₂, AcOH (aq), 0-5 °CBenzotriazole-5-carboxylic acid91[6]
2Benzotriazole-5-carboxylic acidMeI, NaOMe, MeOH, 0 °C to RT1-Methyl-1H-benzotriazole-5-carboxylic acid-[11]
31-Methyl-1H-benzotriazole-5-carboxylic acid1. EDC, HOBt, CH₂Cl₂; 2. NaBH₄, THF/H₂O(1-Methyl-1H-benzo[d]triazol-5-yl)methanolHigh[7][8]
4(1-Methyl-1H-benzo[d]triazol-5-yl)methanolCBr₄, PPh₃, CH₂Cl₂, 0 °C to RT5-(Bromomethyl)-1-methyl-1H-benzo[d]triazoleHigh[16]
Conclusion

Both synthetic routes presented provide viable pathways to 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole. Route 2, starting from benzotriazole-5-carboxylic acid, offers a more controlled and potentially higher-yielding synthesis due to the well-defined transformations at each step. Route 1, while shorter, may require optimization to achieve high regioselectivity during the N-methylation step. The choice of route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data provided in this guide serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Brominated Methylbenzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of brominated methylbenzotriazoles. The information is intended for professionals in research and drug development who may be working with or considering these compounds in their studies.

Introduction

Brominated methylbenzotriazoles are a class of heterocyclic organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. As derivatives of methylbenzotriazole, the introduction of bromine atoms can significantly alter their physicochemical properties, including lipophilicity and reactivity, which in turn can influence their safety profile and biological efficacy. This guide synthesizes available data on their safe handling, synthesis, and known biological interactions to provide a foundational resource for researchers.

Safety and Handling

Proper handling of brominated methylbenzotriazoles is crucial to ensure laboratory safety. While specific toxicological data for many brominated derivatives are limited, information on related compounds provides a basis for recommended precautions.

Hazard Identification

Based on the Safety Data Sheet (SDS) for 5-(Bromomethyl)-1-methyl-1H-benzotriazole, these compounds should be treated as hazardous. The primary hazards identified are:

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

Recommended Handling Procedures

When working with brominated methylbenzotriazoles, the following handling procedures are recommended:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Immediately wash with plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Rinse mouth. Do NOT induce vomiting.

Storage and Disposal
  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Toxicological Data

CompoundTestSpeciesRouteValueReference
Benzotriazole LD50RatOral500–964 mg/kg bw[1]
LD50MouseOral615–831 mg/kg bw[1]
LD50RabbitDermal>2000 mg/kg bw[1]
LC50RatInhalation1.9 mg/L (3 hours)[1]
Tolyltriazole LD50RatOral675–1830 mg/kg bw[1]
LD50MouseOral800 mg/kg bw[2]
LD50RabbitDermal>2000 mg/kg bw[1]
LC50RatInhalation>1730 mg/m³ (1 hour)[2][3]
Sodium Tolyltriazole LD50RatOral640–1980 mg/kg bw[1]
LD50RabbitDermal>2000 mg/kg bw[1]

Experimental Protocols

Synthesis of Bromo-Tolyltriazole (General Procedure)

A general method for the synthesis of bromo-tolyltriazole involves the direct bromination of tolyltriazole.[4]

Materials:

  • Tolyltriazole (4(5)-methylbenzotriazole)

  • Bromine

  • Water

Procedure:

  • Create a slurry of tolyltriazole in water.

  • Slowly add bromine to the aqueous solution of tolyltriazole at a controlled temperature (e.g., 47-50°C).

  • The reaction mixture is stirred until the reaction is complete.

  • The resulting solid bromo-tolyltriazole is then isolated.

  • For ease of application, the solid can be dissolved in a strong alkaline solution, such as sodium hydroxide or potassium hydroxide.[4]

Synthesis of 5-bromo-1H-benzotriazole

This protocol describes the synthesis of a brominated benzotriazole from a brominated precursor.

Materials:

  • 4-bromo-o-phenylenediamine

  • Acetic acid

  • Sodium nitrite

  • Water

Procedure:

  • Dissolve 4-bromobenzene-1,2-diamine (10 g, 53.5 mmol) in a mixture of acetic acid (20 ml, 349 mmol) and water (100 ml) in an ice bath at 0-5 °C.

  • Slowly add a solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml) dropwise while maintaining the ice bath temperature.

  • Stir the reaction mixture for 1 hour at 0-5 °C.

  • Add additional acetic acid (20 ml, 349 mmol) and heat the reaction system to 80-85°C.

  • Continue stirring for 1 hour at this temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow it to age for 30 minutes to precipitate the product.

  • Wash the precipitate with water and dry under vacuum at 45 °C to yield 5-bromo-1H-benzotriazole.

Biological Activity and Signaling Pathways

Brominated benzotriazoles have been investigated for their potential as inhibitors of specific cellular signaling pathways, which is a key area of interest in drug development.

Inhibition of Protein Kinase CK2

A significant body of research has identified 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) as a potent and selective inhibitor of protein kinase CK2.[5][6] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy.

The inhibitory activity of TBBt and a related compound against protein kinase CK2 is summarized in the table below.

CompoundTargetIC50Reference
4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) Protein Kinase CK20.3 μM[6]
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) Protein Kinase CK21.3 μM[6]

The mechanism of inhibition is competitive with respect to ATP, with the brominated benzotriazole occupying the ATP-binding site of the kinase.

Protein_Kinase_CK2_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by Brominated Methylbenzotriazole ATP ATP CK2 CK2 ATP->CK2 Binds to CK2_Inhibited CK2 (Inhibited) ATP->CK2_Inhibited Binding Blocked Substrate_Protein Substrate_Protein CK2->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated_Protein Cell_Growth_Survival Cell_Growth_Survival Phosphorylated_Protein->Cell_Growth_Survival Promotes Apoptosis Apoptosis Cell_Growth_Survival->Apoptosis Inhibition leads to Brominated_Methylbenzotriazole Brominated_Methylbenzotriazole Brominated_Methylbenzotriazole->CK2_Inhibited Competitively Binds

Protein Kinase CK2 Inhibition by Brominated Methylbenzotriazoles
Tubulin Polymerization Inhibition

Some benzotriazole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.[7][8] These agents interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. While specific data for brominated methylbenzotriazoles is limited, this remains a potential area of their biological activity.

Compound ClassTargetIC50Reference
β-carboline–benzimidazole hybridsTubulin Polymerization7.63 - 8.77 μM[7]
cis-stilbene-1,2,3-triazole congenersTubulin Polymerization4.51 μM[9]

Experimental Workflow and Safety Assessment

A logical workflow for the synthesis and evaluation of brominated methylbenzotriazoles should incorporate safety assessment at each stage.

Experimental_Workflow Start Start: Synthesis Planning Safety_Assessment Initial Safety Assessment (Handling, PPE) Start->Safety_Assessment Synthesis Synthesis of Brominated Methylbenzotriazole Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->In_Vitro_Screening Safety_Assessment->Synthesis Toxicity_Testing In Vitro Toxicity Testing (Cell Viability) In_Vitro_Screening->Toxicity_Testing Data_Analysis Data Analysis and Lead Identification Toxicity_Testing->Data_Analysis End End: Further Development Data_Analysis->End

References

Technical Guide: Solubility of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility characteristics of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole. Direct quantitative solubility data for this specific compound is not extensively documented in publicly accessible literature. Consequently, this document provides a framework for understanding its expected solubility based on fundamental chemical principles and the structure of the molecule. Furthermore, it supplies a general, robust experimental protocol for researchers to determine solubility in various organic solvents. The provided methodologies and theoretical considerations are intended to empower researchers in their handling and application of this compound.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, functional groups, and potential for intermolecular interactions. The structure of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole features:

  • A Benzotriazole Core: A bicyclic aromatic system containing three nitrogen atoms, which imparts a degree of polarity.

  • A Methyl Group (-CH3): A nonpolar, hydrophobic group attached to a nitrogen atom.

  • A Bromomethyl Group (-CH2Br): A reactive and moderately polar functional group.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made. The polar benzotriazole moiety suggests solubility in polar solvents, while the presence of the methyl group and the overall molecular size may allow for some solubility in less polar solvents. The highly reactive bromomethyl group can also influence interactions with certain solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole. These are estimations based on chemical principles and should be confirmed experimentally.

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighIts high polarity and aprotic nature are well-suited to dissolve a wide range of organic compounds, including polar heterocycles.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, its high polarity can effectively solvate the benzotriazole ring.
Tetrahydrofuran (THF) Polar AproticModerate to HighA moderately polar ether that is often effective at dissolving compounds with both polar and nonpolar features.
Dichloromethane (DCM) HalogenatedModerate to HighIts ability to engage in dipole-dipole interactions and its capacity to dissolve many organic compounds make it a likely good solvent.
Acetone Polar AproticModerateA polar, aprotic ketone that should be capable of dissolving the compound.
Acetonitrile Polar AproticModerateIts polarity and ability to participate in dipole-dipole interactions suggest it would be a suitable solvent.
Ethyl Acetate Moderately PolarModerateOften a good solvent for compounds of intermediate polarity.
Methanol / Ethanol Polar ProticLow to ModerateThe presence of the hydroxyl group may lead to hydrogen bonding, but solubility might be limited compared to aprotic polar solvents.
Toluene Nonpolar AromaticLowThe nonpolar nature of toluene is less likely to effectively solvate the polar benzotriazole core.
Hexanes / Heptane Nonpolar AliphaticVery Low / InsolubleThese nonpolar solvents are unlikely to dissolve the polar heterocyclic compound to any significant extent.

General Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a solid organic compound like 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole in an organic solvent. This method is based on the equilibrium solubility method.

4.1 Materials and Equipment

  • 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole to a series of vials.

    • Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

    • Prepare a calibration curve using standard solutions of known concentrations of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF Where:

      • C = Concentration of the diluted sample (mg/mL) determined from the calibration curve.

      • DF = Dilution factor.

Visualized Workflows and Concepts

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of the target compound.

G Diagram 1: Experimental Workflow for Solubility Determination A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Shake at constant temperature (e.g., 24-48 hours). A->B C 3. Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the filtered sample for analysis. D->E F 6. Quantification Analyze concentration via HPLC or UV-Vis. E->F G 7. Calculation Determine solubility using the concentration and dilution factor. F->G

Caption: Workflow for determining equilibrium solubility.

G Diagram 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties A Solubility of 5-(bromomethyl)-1-methyl -1H-benzo[d]triazole B Polar Benzotriazole Core (Favors Polar Solvents) B->A C Nonpolar Methyl Group (Favors Nonpolar Solvents) C->A D Bromomethyl Group (Increases Polarity & Reactivity) D->A E Polarity (Like Dissolves Like) E->A F Hydrogen Bonding Capacity (Protic vs. Aprotic) F->A G Temperature G->A

Caption: Key factors affecting the solubility of the compound.

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromomethyl)-1-methyl-1H-benzotriazole is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This modification capability makes it a valuable building block for constructing diverse molecular scaffolds, particularly in the development of novel therapeutic agents and functional materials. The benzotriazole moiety itself is a privileged structure in drug discovery, known to participate in various biological interactions. These notes provide detailed protocols for the application of 5-(bromomethyl)-1-methyl-1H-benzotriazole in nucleophilic substitution reactions with common nucleophiles such as amines, thiols, and azides.

General Reaction Principle

The core of the reaction is a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., an amine, thiol, or azide anion) attacks the electrophilic methylene carbon, displacing the bromide leaving group. The reaction is typically facilitated by a base to deprotonate the nucleophile (in the case of thiols or some amines) or to neutralize the HBr byproduct. The choice of solvent, temperature, and base can be optimized to achieve high yields and purity of the desired substituted product.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution of (bromomethyl)benzotriazole derivatives with various nucleophiles. These conditions are based on analogous reactions and can serve as a starting point for optimizing reactions with 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Table 1: N-Alkylation of Amines with (Bromomethyl)benzotriazole Derivatives

Nucleophile (Amine)ElectrophileBaseSolventTemperatureTimeYield (%)Reference
1H-Benzotriazole1,3,5-tris(bromomethyl)-2,4,6-triethylbenzeneNaOHDMFRoom Temp.Several hours54[1]
General Primary/Secondary AmineAlkyl HalideK₂CO₃DMFNot Specified24 hGood[1]
General Primary/Secondary AmineBenzyl BromideK₂CO₃AcetoneRoom Temp.2 hNot Specified[2]

Table 2: S-Alkylation of Thiols with (Bromomethyl)benzotriazole Derivatives

Nucleophile (Thiol)ElectrophileBaseSolventTemperatureTimeYield (%)Reference
ThiophenolBenzyl ChlorideEt₃N or K₂CO₃WaterRoom Temp.60 minExcellent[3]
General Thiol1-ChloromethylbenzotriazoleNa₂S / NaOHAcetonitrile/WaterNot SpecifiedNot SpecifiedNot Specified[4]

Table 3: Azide Substitution of (Bromomethyl)benzotriazole Derivatives

NucleophileElectrophileSolventTemperatureTimeYield (%)Reference
Sodium Azide4,7-dichloroquinoline (to form azide)DMF65 °C6 h78[5]

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic substitution of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Protocol 1: Synthesis of 1-methyl-5-((phenylamino)methyl)-1H-benzotriazole (N-Alkylation)

This protocol describes a general procedure for the reaction of 5-(bromomethyl)-1-methyl-1H-benzotriazole with a primary amine, using aniline as an example.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 mmol, 226 mg)

  • Aniline (1.1 mmol, 102 mg, 100 µL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 mmol) and anhydrous DMF (5 mL).

  • Add aniline (1.1 mmol) to the solution.

  • Add anhydrous potassium carbonate (1.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow start Start: - 5-(bromomethyl)-1-methyl-1H-benzotriazole - Amine - K₂CO₃ - DMF reaction Reaction: Stir at Room Temperature (12-24h) start->reaction 1. Mix Reactants workup Aqueous Workup: - Add Water - Extract with EtOAc reaction->workup 2. Quench & Extract purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification 3. Isolate Crude product Product: 1-methyl-5-((alkyl/arylamino)methyl) -1H-benzotriazole purification->product 4. Purify S_Alkylation_Workflow start Start: - 5-(bromomethyl)-1-methyl-1H-benzotriazole - Thiol - Et₃N - Water reaction Reaction: Stir at Room Temperature (1-2h) start->reaction 1. Mix Reactants isolation Product Isolation: - Filtration (if solid) or - EtOAc Extraction (if oil) reaction->isolation 2. Isolate Product purification Purification (if needed): - Column Chromatography isolation->purification 3. Purify product Product: 1-methyl-5-((alkyl/arylthio)methyl) -1H-benzotriazole isolation->product Direct to Product (if pure) purification->product Azide_Synthesis_Workflow start Start: - 5-(bromomethyl)-1-methyl-1H-benzotriazole - Sodium Azide - DMF reaction Reaction: Stir at Room Temperature (6-12h) start->reaction 1. Mix Reactants workup Aqueous Workup: - Add Water - Extract with EtOAc reaction->workup 2. Quench & Extract isolation Isolation: - Dry Organic Layer - Concentrate workup->isolation 3. Isolate Crude product Product: 5-(azidomethyl)-1-methyl -1H-benzotriazole isolation->product 4. Obtain Product

References

Application Notes and Protocols for Alkylation Reactions with 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-(bromomethyl)-1-methyl-1H-benzotriazole as a versatile alkylating agent for a variety of nucleophiles, including amines (N-alkylation), phenols (O-alkylation), thiols (S-alkylation), and active methylene compounds (C-alkylation). This reagent is a valuable tool for introducing the 1-methyl-1H-benzotriazol-5-ylmethyl moiety into molecules, a functional group of interest in medicinal chemistry and materials science.

General Considerations

Safety Precautions: 5-(bromomethyl)-1-methyl-1H-benzotriazole is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Reagent Quality: The purity of 5-(bromomethyl)-1-methyl-1H-benzotriazole, nucleophiles, bases, and solvents can significantly impact reaction outcomes. Use of high-purity reagents and anhydrous solvents is recommended for optimal results.

Reaction Monitoring: Progress of the alkylation reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the desired product.

N-Alkylation of Amines

The benzotriazole moiety is a common scaffold in biologically active compounds. N-alkylation with 5-(bromomethyl)-1-methyl-1H-benzotriazole provides a straightforward method for the synthesis of novel amine derivatives.

Experimental Protocol: General Procedure for N-Alkylation
  • To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF), add a base (1.2-2.0 eq.). Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.1 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Data Presentation: Representative N-Alkylation Reactions
EntryAmine SubstrateBaseSolventTemp. (°C)Time (h)ProductExpected Yield
1AnilineK₂CO₃DMF60121-methyl-5-(((phenylamino)methyl))-1H-benzo[d][1][2][3]triazoleGood
2PiperidineEt₃NCH₃CNRT61-methyl-5-(piperidin-1-ylmethyl)-1H-benzo[d][1][2][3]triazoleExcellent
34-NitroanilineCs₂CO₃DMF80241-methyl-5-((4-nitrophenylamino)methyl)-1H-benzo[d][1][2][3]triazoleModerate-Good
4BenzylamineK₂CO₃CH₃CN508N-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)-1-phenylmethanamineGood

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow reagents Amine (1.0 eq) Base (1.2-2.0 eq) Anhydrous Solvent reaction Reaction (RT to 80 °C, 2-24 h) reagents->reaction alkylating_agent 5-(bromomethyl)-1-methyl- 1H-benzotriazole (1.1 eq) alkylating_agent->reaction workup Workup (Solvent removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines.

O-Alkylation of Phenols

The introduction of the benzotriazolylmethyl group to a phenolic oxygen can be a key step in the synthesis of new aryl ethers with potential applications in drug discovery.

Experimental Protocol: General Procedure for O-Alkylation
  • To a solution of the phenol (1.0 eq.) in an anhydrous solvent such as DMF or acetone, add a base (1.2-1.5 eq.). Suitable bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C until the starting material is consumed, as indicated by TLC or LC-MS (typically 4-16 hours).

  • After cooling to room temperature, quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired O-alkylated phenol.

Data Presentation: Representative O-Alkylation Reactions
EntryPhenol SubstrateBaseSolventTemp. (°C)Time (h)ProductExpected Yield
1PhenolK₂CO₃DMFRT121-methyl-5-(phenoxymethyl)-1H-benzo[d][1][2][3]triazoleGood
24-MethoxyphenolK₂CO₃Acetone6085-((4-methoxyphenoxy)methyl)-1-methyl-1H-benzo[d][1][2][3]triazoleExcellent
34-NitrophenolNaHDMFRT41-methyl-5-((4-nitrophenoxy)methyl)-1H-benzo[d][1][2][3]triazoleGood
42-NaphtholK₂CO₃DMF50161-methyl-5-((naphthalen-2-yloxy)methyl)-1H-benzo[d][1][2][3]triazoleGood

Visualization: O-Alkylation Workflow

O_Alkylation_Workflow reagents Phenol (1.0 eq) Base (1.2-1.5 eq) Anhydrous Solvent reaction Reaction (RT to 60 °C, 4-16 h) reagents->reaction alkylating_agent 5-(bromomethyl)-1-methyl- 1H-benzotriazole (1.1 eq) alkylating_agent->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product O-Alkylated Product purification->product

Caption: General workflow for the O-alkylation of phenols.

S-Alkylation of Thiols

Thioethers are important functional groups in many pharmaceutical and agrochemical compounds. 5-(bromomethyl)-1-methyl-1H-benzotriazole serves as an effective reagent for the synthesis of benzotriazolylmethyl thioethers.

Experimental Protocol: General Procedure for S-Alkylation
  • Dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol or DMF.

  • Add a base (1.1 eq.), such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and stir for 15-30 minutes at room temperature.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.05 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring for completion by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude thioether by flash column chromatography.

Data Presentation: Representative S-Alkylation Reactions
EntryThiol SubstrateBaseSolventTemp. (°C)Time (h)ProductExpected Yield
1ThiophenolNaOHEthanolRT21-methyl-5-((phenylthio)methyl)-1H-benzo[d][1][2][3]triazoleExcellent
24-MethylthiophenolK₂CO₃DMFRT31-methyl-5-((p-tolylthio)methyl)-1H-benzo[d][1][2][3]triazoleExcellent
3Benzyl mercaptanNaOHEthanolRT15-((benzylthio)methyl)-1-methyl-1H-benzo[d][1][2][3]triazoleExcellent
4Cysteine ethyl esterK₂CO₃DMFRT6S-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)cysteine ethyl esterGood

Visualization: S-Alkylation Workflow

S_Alkylation_Workflow reagents Thiol (1.0 eq) Base (1.1 eq) Solvent reaction Reaction (RT, 1-6 h) reagents->reaction alkylating_agent 5-(bromomethyl)-1-methyl- 1H-benzotriazole (1.05 eq) alkylating_agent->reaction workup Workup (Solvent removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product S-Alkylated Product purification->product

Caption: General workflow for the S-alkylation of thiols.

C-Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds is fundamental in organic synthesis. 5-(bromomethyl)-1-methyl-1H-benzotriazole can be used to alkylate carbanions generated from active methylene compounds, providing access to a variety of substituted products.

Experimental Protocol: General Procedure for C-Alkylation
  • In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable base (1.1 eq.) in an anhydrous solvent. For example, sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in THF.

  • To this solution, add the active methylene compound (1.0 eq.) dropwise at 0 °C or room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature or heat to reflux, and stir until completion (typically 4-24 hours), as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative C-Alkylation Reactions
EntryActive Methylene CompoundBaseSolventTemp. (°C)Time (h)ProductExpected Yield
1Diethyl malonateNaOEtEthanolReflux6Diethyl 2-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)malonateGood
2Ethyl acetoacetateNaHTHFRT12Ethyl 2-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)-3-oxobutanoateGood
3AcetylacetoneK₂CO₃AcetoneReflux83-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)pentane-2,4-dioneGood
4MalononitrileNaOEtEthanolRT42-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methyl)malononitrileExcellent

Visualization: C-Alkylation Workflow

C_Alkylation_Workflow reagents Active Methylene Cmpd (1.0 eq) Base (1.1 eq) Anhydrous Solvent reaction Reaction (RT to Reflux, 4-24 h) reagents->reaction alkylating_agent 5-(bromomethyl)-1-methyl- 1H-benzotriazole (1.0 eq) alkylating_agent->reaction workup Workup (Solvent removal, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product C-Alkylated Product purification->product

Caption: General workflow for the C-alkylation of active methylene compounds.

References

Application of Benzotriazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant effects. This document provides detailed application notes and experimental protocols for the evaluation of benzotriazole derivatives in various therapeutic areas.

Anticancer Applications

Benzotriazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[1][2] Key mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain benzotriazole derivatives act as potent inhibitors of CDKs, which are crucial for cell cycle regulation.[1] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data:

Compound IDTargetCancer Cell LineIC50 (µM)Reference
ARV-2TubulinMCF-7 (Breast)3.16[3][4]
ARV-2TubulinHeLa (Cervical)5.31[3][4]
ARV-2TubulinHT-29 (Colon)10.6[3][4]
Compound 5abTubulinA549 (Lung)0.36[5]
Compound 9eNot specifiedHeLa (Cervical)0.37[5]
Compound 9eNot specifiedHT29 (Colon)0.16[5]
Compound 9eNot specifiedMCF-7 (Breast)0.17[5]
Indole-based derivative 12Not specifiedHT29 (Colon)0.015[6]
Chlorobenzyl indole derivative 55Not specifiedHT-29 (Colon)0.024[6]
Chlorobenzyl indole derivative 55Not specifiedH460 (Lung)0.29[6]
Chlorobenzyl indole derivative 55Not specifiedA549 (Lung)0.84[6]
Chlorobenzyl indole derivative 55Not specifiedMDA-MB-231 (Breast)0.88[6]
Pyrimidine-benzotriazole 12OMulti-kinaseSiHa (Cervical)0.009[7]
Imidazole-thione derivativeNot specifiedMCF-7 (Breast)3.57[8]
Imidazole-thione derivativeNot specifiedHL-60 (Leukemia)0.40[8]
Imidazole-thione derivativeNot specifiedHCT-116 (Colon)2.63[8]

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibition of CDK2 activity by a small molecule.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test benzotriazole derivative

  • Positive control inhibitor (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Plate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test benzotriazole derivative and the positive control in 100% DMSO. Further dilute to 10X in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the 10X compound solution (or DMSO for no-inhibitor control).

  • Enzyme Addition: Add 2 µL of the CDK2/Cyclin complex solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to its Km value for the specific CDK.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway:

CDK_Inhibition_Pathway cluster_cdk CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition Promotes G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinE->G1_S_Transition CellCycleArrest Cell Cycle Arrest CDK2_CyclinA CDK2/Cyclin A S_Phase_Progression Promotes S Phase Progression CDK2_CyclinA->S_Phase_Progression CDK2_CyclinA->S_Phase_Progression CDK1_CyclinB CDK1/Cyclin B G2_M_Transition Promotes G2/M Transition CDK1_CyclinB->G2_M_Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition->S S_Phase_Progression->G2 G2_M_Transition->M Benzotriazole Benzotriazole Derivative Benzotriazole->CDK2_CyclinE Benzotriazole->CDK2_CyclinA Benzotriazole->CDK1_CyclinB Apoptosis Apoptosis

Caption: Inhibition of CDK activity by benzotriazole derivatives leads to cell cycle arrest.

Inhibition of Tubulin Polymerization

Several benzotriazole derivatives have been identified as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test benzotriazole derivative

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

  • 96-well, clear bottom plates

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2-4 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Setup: Add the tubulin reaction mix to the wells of a pre-warmed 96-well plate. Add the test compounds and controls to the respective wells.

  • Polymerization and Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percent inhibition of polymerization for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway:

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin_Dimers Depolymerization Benzotriazole Benzotriazole Derivative Benzotriazole->Tubulin_Dimers Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Benzotriazole derivatives inhibit tubulin polymerization, leading to apoptosis.

Antiviral Applications

Benzotriazole derivatives have demonstrated promising antiviral activity against a range of viruses, particularly RNA viruses like Coxsackievirus B5 (CVB5).[9][10]

Quantitative Data:

Compound IDVirusCell LineEC50 (µM)Reference
11bCoxsackievirus B5Vero-766-18.5[2][9]
18eCoxsackievirus B5Vero-7612.4[9]
41aCoxsackievirus B5Vero-7618.5[9]
43aCoxsackievirus B5Vero-769[9]
99bCoxsackievirus B5Vero-766-18.5[2][9]
17Coxsackievirus B5Vero-766.9[1][11]
18Coxsackievirus B5Vero-765.5[1][11]
17Poliovirus (Sb-1)Vero-7620.5[1][11]
18Poliovirus (Sb-1)Vero-7617.5[1][11]
Dicarboxamide Series 2Coxsackievirus B2Not specified4-33[12]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Vero-76 cells (or other susceptible cell line)

  • Coxsackievirus B5 (or other target virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose

  • Crystal Violet solution

  • Test benzotriazole derivative

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero-76 cells in 24-well plates and grow overnight to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with DMEM containing 1-2% FBS, 0.5-1% methylcellulose, and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and stain the cells with crystal violet solution. Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Viral Replication Cycle:

Coxsackievirus_Lifecycle cluster_host_cell Host Cell Attachment 1. Attachment to Receptor Entry 2. Entry & Uncoating Attachment->Entry Translation 3. Translation of Viral RNA Entry->Translation Replication 4. Genome Replication Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Release 6. Release of Progeny Virus Assembly->Release Benzotriazole Benzotriazole Derivative Benzotriazole->Attachment Inhibits

Caption: Benzotriazole derivatives can inhibit early stages of the Coxsackievirus B5 life cycle.

Antimicrobial Applications

Benzotriazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data:

Compound IDMicroorganismMIC (µg/mL)Reference
Compound with -COOMe at C5Bacteria0.125-0.25[13]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesBacillus subtilisNot specified[13]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesSalmonella typhimuriumNot specified[13]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesEscherichia coliNot specified[13]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesBacillus anthracisNot specified[13]
Compound 19Bacillus subtilis1.56[14]
Compound 19Staphylococcus aureus1.56[14]
Compound 19Streptococcus faecalis1.56[14]
Compound 19Pseudomonas aeruginosa3.12[14]
Compound 19Escherichia coli6.25[14]
Compound 19Enterobacter cloacae6.25[14]
Compound 4aStaphylococcus aureus32 (µM)[15]
Compound 4eStaphylococcus aureus8 (µM)[15]
Compound 5fStaphylococcus aureus64 (µM)[15]
Compound 4aBacillus subtilis64 (µM)[15]
Compound 4eBacillus subtilis16 (µM)[15]
Compound 4kBacillus subtilis16 (µM)[15]
Compound 4iBacillus subtilis16 (µM)[15]
Compound 4mBacillus subtilis64 (µM)[15]
Compound 4nBacillus subtilis16 (µM)[15]
Compound 4oBacillus subtilis64 (µM)[15]
Compound 5dBacillus subtilis64 (µM)[15]
Compound 5eBacillus subtilis32 (µM)[15]
Compound 5fBacillus subtilis64 (µM)[15]
Compound 5gBacillus subtilis8 (µM)[15]
Compound 5hBacillus subtilis16 (µM)[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test benzotriazole derivative

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow:

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Benzotriazole Derivative Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Applications

Benzotriazole derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Quantitative Data:

Compound IDAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound ACarrageenan-inducedNot specified91 (after 3h)[16]
Compound BCarrageenan-inducedNot specified81 (after 3h)[16]
Compound AEgg-albumin induced7585 (after 3h)[16]
Compound BEgg-albumin induced10081 (after 3h)[16]
Triazole derivative 1Carrageenan-induced20096.31 (after 4h)[17]
Triazole derivative 2Carrageenan-induced20072.08 (after 4h)[17]
Triazole derivative 3Carrageenan-induced20099.69 (after 4h)[17]
Compound 13Carrageenan-inducedNot specified62 (after 3h)[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test benzotriazole derivative

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), positive control, and test compound groups.

  • Compound Administration: Administer the test compound or positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Signaling Pathway:

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Benzotriazole Benzotriazole Derivative Benzotriazole->IKK Inhibits

Caption: Benzotriazole derivatives may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Anticonvulsant Applications

Benzotriazole derivatives have shown promise as anticonvulsant agents in preclinical models, suggesting their potential for the treatment of epilepsy.

Quantitative Data:

| Compound ID | Animal Model | ED50 (mg/kg) | Reference | |---|---|---|---|---| | 3c | MES | 63.4 |[19] | | 3f | MES | 78.9 |[19] | | 36a | MES | 5.7 |[20] | | 13 | MES | 28.9 |[20] | | 14a | MES | 23.4 |[20] | | 51 | MES | 25.5 |[20] | | 52 | MES | 27.4 |[20] | | 68 | MES | 38.5 |[20] | | 4g | MES | 23.7 |[21] | | 4g | scPTZ | 18.9 |[21] | | 6c | MES | 25.3 |[22] | | 6e | MES | 38.0 |[22] | | 6c | PTZ | 23.7 |[22] | | 6d | PTZ | 14.1 |[22] | | 6e | PTZ | 28.4 |[22] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test benzotriazole derivative

  • Positive control drug (e.g., Phenytoin, Carbamazepine)

  • Saline solution with 0.5% Tween 80 (vehicle)

Procedure:

  • Animal Grouping: Divide the mice into groups: control (vehicle), positive control, and test compound groups.

  • Compound Administration: Administer the test compound or positive control intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Seizure: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of protection in each group. The ED50 (median effective dose) can be determined using a probit analysis from data obtained at multiple dose levels.

Experimental Workflow:

MES_Test_Workflow Start Start Animal_Grouping Group Mice Start->Animal_Grouping Drug_Admin Administer Benzotriazole Derivative or Control Animal_Grouping->Drug_Admin Wait_Peak_Effect Wait for Peak Drug Effect Drug_Admin->Wait_Peak_Effect Induce_Seizure Induce Seizure via Maximal Electroshock Wait_Peak_Effect->Induce_Seizure Observe Observe for Tonic Hindlimb Extension Induce_Seizure->Observe Analyze Analyze Data (% Protection, ED50) Observe->Analyze End End Analyze->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 5-(Bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The versatility of the benzotriazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. 5-(Bromomethyl)-1-methyl-1H-benzotriazole is a particularly attractive starting material for the synthesis of novel heterocyclic compounds. The presence of a reactive bromomethyl group provides a convenient handle for the introduction of various functionalities and the construction of new ring systems through reactions with diverse nucleophiles.

This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-(bromomethyl)-1-methyl-1H-benzotriazole as a key building block. The methodologies described herein are designed to be adaptable for the generation of libraries of diverse molecular structures for screening in drug discovery programs.

Synthetic Strategies and Applications

The primary synthetic utility of 5-(bromomethyl)-1-methyl-1H-benzotriazole lies in its ability to act as an electrophile in substitution reactions with a variety of nucleophiles. By employing binucleophilic reagents, it is possible to construct new heterocyclic rings fused or linked to the benzotriazole moiety. This application note focuses on two such strategies: the synthesis of novel pyridazine and imidazole-thione derivatives. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 6-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)pyridazin-3(2H)-one

This protocol describes the synthesis of a pyridazinone derivative through a two-step process involving an initial alkylation followed by a cyclization reaction with hydrazine.

Step 1: Synthesis of ethyl 4-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)-4-oxobutanoate

  • To a solution of diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 6-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)pyridazin-3(2H)-one

  • Dissolve the product from Step 1 (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-(bromomethyl)-1-methyl-1H-benzotriazole226.081.02.26 g
Diethyl malonate160.171.11.76 g
Sodium Hydride (60%)24.001.10.44 g
Hydrazine Hydrate50.061.20.60 g
Product Expected Yield (%) Physical Appearance Key Characterization Data
6-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)pyridazin-3(2H)-one65-75White to off-white solid¹H NMR, ¹³C NMR, Mass Spectrometry

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization A 1. Dissolve diethyl malonate in THF B 2. Add NaH at 0 °C A->B C 3. Add 5-(bromomethyl)-1-methyl-1H-benzotriazole B->C D 4. Reflux and monitor by TLC C->D E 5. Quench with NH4Cl (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H 1. Dissolve intermediate in Ethanol G->H Intermediate I 2. Add Hydrazine Hydrate H->I J 3. Reflux and monitor by TLC I->J K 4. Cool to precipitate product J->K L 5. Filter and dry the final product K->L

Protocol 2: Synthesis of 1-aryl-4-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)-1H-imidazole-2(3H)-thione

This protocol details the synthesis of substituted imidazole-thione derivatives, which are known to possess a range of biological activities.[3]

  • In a round-bottom flask, dissolve the desired substituted thiourea (1.0 eq) and anhydrous sodium acetate (1.5 eq) in ethanol.

  • To this solution, add 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure final product.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-(bromomethyl)-1-methyl-1H-benzotriazole226.081.02.26 g
Substituted ThioureaVaries1.0Varies
Anhydrous Sodium Acetate82.031.51.23 g
Product Expected Yield (%) Physical Appearance Key Characterization Data
1-aryl-4-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)-1H-imidazole-2(3H)-thione70-85Varies (typically solid)¹H NMR, ¹³C NMR, Mass Spectrometry

G reagents 5-(bromomethyl)-1-methyl-1H-benzotriazole + Substituted Thiourea + Sodium Acetate in Ethanol reflux Reflux (6-8 hours) reagents->reflux Heat workup Pour into cold water reflux->workup Cool filtration Filter precipitate workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure 1-aryl-4-((1-methyl-1H-benzo[d][1][4][5]triazol-5-yl)methyl)-1H-imidazole-2(3H)-thione recrystallization->product

Conclusion

5-(Bromomethyl)-1-methyl-1H-benzotriazole serves as a versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide a foundation for the development of new chemical entities with potential therapeutic applications. The reactivity of the bromomethyl group allows for straightforward derivatization, making it an ideal starting material for the generation of compound libraries for high-throughput screening in drug discovery and development programs. Further exploration of the reactivity of this compound with other binucleophiles is encouraged to expand the accessible chemical space of novel benzotriazole-containing heterocycles.

References

Application Notes and Protocols for 5-(bromomethyl)-1-methyl-1H-benzotriazole in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(bromomethyl)-1-methyl-1H-benzotriazole as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this reagent, its role in constructing PROTAC linkers, and detailed protocols for its incorporation into these heterobifunctional molecules.

Introduction to 5-(bromomethyl)-1-methyl-1H-benzotriazole in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

The 1-methyl-1H-benzotriazole moiety, introduced via 5-(bromomethyl)-1-methyl-1H-benzotriazole, offers a structurally rigid and metabolically stable component for PROTAC linkers. The benzotriazole unit can participate in favorable interactions within the ternary complex, potentially enhancing binding affinity and degradation efficiency. The bromomethyl group provides a reactive handle for straightforward conjugation to either the POI ligand or the E3 ligase ligand through nucleophilic substitution reactions.

Key Features and Applications

5-(bromomethyl)-1-methyl-1H-benzotriazole is a versatile reagent in organic synthesis and medicinal chemistry.[2] Its primary application in the context of PROTACs is as a precursor for linker synthesis. The reactive bromomethyl group allows for facile alkylation of various nucleophiles, such as phenols, amines, and thiols, which are commonly present on POI or E3 ligase ligands.

Chemical and Physical Properties:

PropertyValue
CAS Number 499770-76-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 120 °C
Boiling Point 355.7 °C at 760 mmHg

Note: These values are approximate and may vary.

PROTAC Synthesis Strategy using 5-(bromomethyl)-1-methyl-1H-benzotriazole

The general strategy for incorporating the 1-methyl-1H-benzotriazole moiety into a PROTAC linker involves a two-step process:

  • Alkylation: Reaction of 5-(bromomethyl)-1-methyl-1H-benzotriazole with a suitable functional group on either the POI ligand or the E3 ligase ligand.

  • Coupling: Subsequent connection of the resulting intermediate with the other half of the PROTAC molecule, often through amide bond formation or "click chemistry."

The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final coupling step, offering high yields and excellent regioselectivity.[3] This often involves converting the remaining terminal functional group of the linker to an azide or an alkyne.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex mediates E3_Ligase->Ternary_Complex binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase activated by E1/E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC utilizing 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Materials: - POI Ligand - E3 Ligase Ligand - 5-(bromomethyl)-1-methyl-1H-benzotriazole Step1 Step 1: Alkylation of POI Ligand with 5-(bromomethyl)-1-methyl-1H-benzotriazole Start->Step1 Step3 Step 3: Synthesis of E3 Ligase Ligand with Complementary Functional Group Start->Step3 Step2 Step 2: Functional Group Modification of Linker Terminus (e.g., to Azide or Alkyne) Step1->Step2 Step4 Step 4: Click Chemistry Coupling (CuAAC) Step2->Step4 Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A generalized workflow for synthesizing a PROTAC.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of specific PROTACs. Optimization of reaction conditions may be necessary depending on the specific substrates.

Protocol 1: Alkylation of a Phenolic POI Ligand

This protocol describes the alkylation of a phenol-containing POI ligand with 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Materials:

  • Phenol-containing POI ligand

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Stir bar and appropriate glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the phenol-containing POI ligand (1.0 eq) in anhydrous DMF or MeCN, add K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.1-1.5 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkylated POI ligand.

Protocol 2: Conversion to an Azide for Click Chemistry

This protocol describes the conversion of the terminal bromide of the linker to an azide.

Materials:

  • Bromide-terminated linker intermediate

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO) or DMF

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve the bromide-terminated linker intermediate (1.0 eq) in DMSO or DMF.

  • Add sodium azide (1.5-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude azide is often used in the next step without further purification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to couple the azide-functionalized linker with an alkyne-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand-linker intermediate

  • Alkyne-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (t-BuOH/H₂O) or THF/Water solvent mixture

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 eq) in a mixture of t-BuOH and water (e.g., 1:1 or 2:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.3 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

Hypothetical Data for a PROTAC Targeting Protein X:

PROTAC CompoundLinker MoietyDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Bzt-1 1-methyl-1H-benzotriazole50>90
PROTAC-PEG-1 PEG linker20085
PROTAC-Alkyl-1 Alkyl chain50070

This is hypothetical data for illustrative purposes only.

Conclusion

5-(bromomethyl)-1-methyl-1H-benzotriazole is a valuable and versatile building block for the synthesis of PROTACs. Its reactive bromomethyl group allows for straightforward incorporation into linker structures, and the resulting 1-methyl-1H-benzotriazole moiety can contribute favorably to the overall properties of the PROTAC. The provided protocols offer a general framework for the synthesis of PROTACs using this reagent, which can be adapted and optimized for specific target systems.

References

Application Notes and Protocols: Bioconjugation Techniques Using Benzotriazole Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-based reagents have emerged as versatile and highly efficient tools in the field of bioconjugation. The unique chemical properties of the benzotriazole moiety make it an excellent leaving group, facilitating the formation of stable covalent bonds under mild reaction conditions. This reactivity is harnessed in various bioconjugation strategies, including affinity labeling of proteins, peptide synthesis and modification, and the development of drug delivery systems.

These application notes provide an overview of key bioconjugation techniques utilizing benzotriazole linkers, complete with detailed experimental protocols and comparative data to guide researchers in applying these methods. The protocols described herein are intended for individuals with a foundational knowledge of synthetic and bioconjugation chemistry.

I. Affinity-Based Protein Labeling with Benzotriazole Probes

Affinity-based labeling is a powerful strategy for selectively modifying a target protein in a complex biological milieu. This technique utilizes a ligand that binds non-covalently to the target protein, tethered to a reactive benzotriazole moiety. Proximity effects dramatically accelerate the reaction of the benzotriazole with a nucleophilic amino acid residue (typically lysine) in or near the ligand-binding site, leading to rapid and selective covalent labeling.[1][2]

General Workflow for Affinity-Based Protein Labeling

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Analysis Probe_Design Design Benzotriazole Probe (Ligand + Linker + Benzotriazole) Incubation Incubate Probe with Protein (e.g., 37°C) Probe_Design->Incubation Protein_Prep Prepare Target Protein Solution Protein_Prep->Incubation Covalent_Bond Proximity-Driven Covalent Labeling of Lysine Residue Incubation->Covalent_Bond SDS_PAGE SDS-PAGE and Western Blot Covalent_Bond->SDS_PAGE MS_Analysis LC-MS/MS for Site Identification Covalent_Bond->MS_Analysis

Caption: Workflow for affinity-based protein labeling using benzotriazole probes.

Quantitative Data for Affinity-Based Labeling
Target ProteinProbe Concentration (μM)Protein Concentration (μM)Reaction Half-Time (s)Labeled Residue(s)Reference
FKBP12105113Lys52 (major), Lys35 (minor)[2]
FKBP121228Not specified[1][2]
Experimental Protocol: Affinity Labeling of FKBP12

This protocol is adapted from the methodology described for labeling FKBP12 protein with a biotin-tagged benzotriazole probe.[2]

Materials:

  • Recombinant FKBP12 protein

  • Benzotriazole probe (e.g., SLF ligand linked to biotin via a benzotriazole moiety)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP conjugate for detection

  • LC-MS/MS system for labeling site identification

Procedure:

  • Protein and Probe Preparation:

    • Prepare a 5 µM solution of FKBP12 protein in PBS buffer.

    • Prepare a 10 µM solution of the benzotriazole probe in the same buffer.

  • Labeling Reaction:

    • Mix the FKBP12 protein solution and the benzotriazole probe solution.

    • Incubate the reaction mixture at 37°C.

    • For kinetic analysis, take aliquots at various time points and quench the reaction by adding SDS-PAGE loading buffer.

  • Analysis of Labeling:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated FKBP12.

    • Visualize the results using an appropriate chemiluminescent substrate.

  • Identification of Labeling Site (Optional):

    • The labeled protein band can be excised from a Coomassie-stained gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the modified lysine residue(s).

II. On-Resin C-Terminal Peptide Modification via Benzotriazole Linker

Solid-phase peptide synthesis (SPPS) can be adapted to produce peptides with modified C-termini using a benzotriazole-based linker. This method involves synthesizing a peptide on a resin functionalized with a 3,4-diaminobenzoic acid (Dbz) unit. Treatment with isoamyl nitrite converts the diamino functionality into a reactive benzotriazole ester. Subsequent cleavage with a nucleophile results in the formation of a C-terminally modified peptide in a single step.[3][4]

General Workflow for On-Resin C-Terminal Modification

G Start Rink Amide Resin Couple_Dbz Couple 3,4-diaminobenzoic acid (Dbz) linker Start->Couple_Dbz SPPS Solid-Phase Peptide Synthesis Couple_Dbz->SPPS Activate_Bt Activate with Isoamyl Nitrite to form Benzotriazole Ester SPPS->Activate_Bt Cleave_Modify Cleave with Nucleophile (e.g., Amine, Alcohol, Thiol) Activate_Bt->Cleave_Modify Final_Product C-Terminally Modified Peptide Cleave_Modify->Final_Product

Caption: On-resin C-terminal peptide modification using a benzotriazole linker.

Quantitative Data for C-Terminal Peptide Modification
NucleophileReaction Time (h)Isolated Yield (%)Purity (%)Reference
Water (H₂O)582>95[3]
Ethanol (EtOH)578>95[3]
Propylamine575>90[3]
Mercaptopropionic acid280>90[3]
G5 PAMAM Dendrimer566>90[3]
Experimental Protocol: On-Resin Synthesis of a Peptide Amide

This protocol describes the C-terminal amidation of a peptide using propylamine as the nucleophile.[3]

Materials:

  • Rink amide resin functionalized with the Dbz linker and the desired peptide sequence.

  • Isoamyl nitrite

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Propylamine

  • Trifluoroacetic acid (TFA) for final side-chain deprotection

  • HPLC for purification and analysis

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF.

  • Benzotriazole Activation:

    • Suspend the resin in DMF.

    • Add isoamyl nitrite and stir the mixture at room temperature. The reaction progress can be monitored by the color change of the resin.

  • Cleavage and C-Terminal Modification:

    • Wash the activated resin thoroughly with DMF and DCM.

    • Add a solution of propylamine in DMF to the resin.

    • Stir the suspension for 5 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide amide.

  • Deprotection and Purification:

    • Evaporate the solvent from the filtrate.

    • Treat the residue with a standard TFA cleavage cocktail to remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

III. Synthesis of Benzotriazole-Based Reagents

The successful application of these bioconjugation techniques relies on the availability of the core benzotriazole reagents. The following protocols outline the synthesis of 1,2,3-benzotriazole and a reactive intermediate, 1-(chloromethyl)-1H-benzotriazole.

Protocol: Synthesis of 1,2,3-Benzotriazole

This protocol is based on the classical synthesis from o-phenylenediamine.[5]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Benzene (for recrystallization)

  • Ice

Procedure:

  • Diazotization:

    • In a 1-L beaker, dissolve 108 g of o-phenylenediamine in a mixture of 120 g of glacial acetic acid and 300 mL of water, warming slightly to obtain a clear solution.

    • Cool the solution to 5°C in an ice-water bath.

    • In a separate beaker, dissolve 75 g of sodium nitrite in 120 mL of water and cool the solution.

    • Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature will rise rapidly to 70-80°C.

  • Isolation of Crude Product:

    • After the temperature rise, cool the mixture in an ice bath until it solidifies.

    • Collect the solid product by vacuum filtration and wash it with 200 mL of ice-cold water.

    • Dry the tan-colored product overnight at 45-50°C.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure (boiling point 201–204°C at 15 mm Hg).

    • Alternatively, recrystallize the crude product from hot benzene. Dissolve the product in hot benzene, allow it to crystallize, chill for 2 hours, and filter to obtain colorless benzotriazole. The expected melting point is 96-97°C.

Protocol: Synthesis of 1-(Chloromethyl)-1H-Benzotriazole

This protocol provides both a conventional and a microwave-assisted method.[6]

Materials:

  • 1,2,3-Benzotriazole

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor (for MWI method)

  • Reflux apparatus (for conventional method)

Conventional Method:

  • In a 100 mL round-bottom flask, combine 16.8 mmol of benzotriazole, 10 mL of DMF, 0.5 mL of DCM, and 16.8 mmol of potassium carbonate.

  • Reflux the reaction mixture for 6 hours at 80-90°C.

  • After cooling, pour the reaction mixture into 25 mL of ice-cold water to precipitate the product.

  • Filter the crystals and recrystallize from hot water.

Microwave-Assisted Method (MWI):

  • In a microwave-safe reaction vessel, combine 16.8 mmol of benzotriazole, 10 mL of DMF, 0.5 mL of DCM, and 16.8 mmol of potassium carbonate.

  • Irradiate the mixture in a microwave reactor at 490 W for 3 minutes.

  • Pour the reaction mixture into 25 mL of ice-cold water to precipitate the product.

  • Filter the crystals and recrystallize from hot water.

Comparative Synthesis Data for 1-(Chloromethyl)-1H-Benzotriazole
MethodReaction TimePower/TempYield (%)Reference
Conventional6 hours80-90°C57.7[6]
Microwave3 minutes490 W67.6[6]

Conclusion

Benzotriazole linkers offer a powerful and versatile platform for a range of bioconjugation applications. The high reactivity of activated benzotriazole species allows for rapid and efficient conjugation to proteins and peptides under mild conditions. The protocols and data presented here provide a solid foundation for researchers to implement these techniques in their own laboratories for applications ranging from fundamental biological studies to the development of novel therapeutics and drug delivery systems. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled peptides are essential tools in a wide array of research fields, including drug discovery, proteomics, and cellular imaging. The covalent attachment of a fluorescent probe to a peptide allows for sensitive detection and quantification, enabling the study of peptide localization, protein-peptide interactions, enzyme kinetics, and more. Benzotriazole derivatives have emerged as a versatile class of fluorophores and labeling reagents due to their favorable photophysical properties and reactivity.

These application notes provide detailed protocols and quantitative data for the fluorescent labeling of peptides using benzotriazole derivatives. Two primary strategies are presented:

  • Incorporation of a Fluorescent Benzotriazole-Derived Amino Acid: This method involves the synthesis of a peptide with a fluorescent amino acid analogue built directly into its sequence during solid-phase peptide synthesis (SPPS).

  • Post-Synthetic Labeling with an Activated Benzotriazole Dye: This approach involves the chemical conjugation of a fluorescent benzotriazole dye to a purified peptide, typically targeting the N-terminus or the side chain of a lysine residue.

Data Presentation

Photophysical Properties of Benzotriazole-Derived Fluorescent Amino Acids

The selection of a suitable fluorophore is critical for the success of any fluorescence-based assay. The following table summarizes the photophysical properties of several alkynyl- and alkenyl-fused benzotriazole-derived α-amino acids that can be incorporated into peptides. These unnatural amino acids offer extended conjugation, leading to red-shifted absorption and emission spectra, which can be advantageous for avoiding background fluorescence from native amino acids like tryptophan.[1]

Amino Acid Derivativeλ_Abs_ (nm) in Methanolλ_Em_ (nm) in MethanolMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Reference
Alkyne-Fused Benzotriazoles
p-methoxyphenyl alkyne32140025,0000.3479[2]
Naphthyl alkyne33043519,0000.42105[2]
Aryl-Conjugated Benzotriazoles
5-(p-methoxyphenyl)benzotriazole29541018,0000.25115[3][4]
5-(p-aminophenyl)benzotriazole30545415,0000.38149[3][4]

Note: The photophysical properties of the final labeled peptide may vary depending on the local environment of the fluorophore within the peptide structure.

Comparison of Labeling Efficiencies

The efficiency of a labeling reaction is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each peptide molecule.[5][6] The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.[5][6][7]

Labeling MethodTarget ResidueTypical Molar Ratio (Dye:Peptide)Typical Reaction TimeExpected Degree of Labeling (DOL)
N-acylbenzotriazole (on-resin)N-terminus/Lysine5-10 fold excess1-4 hours0.8 - 1.0
NHS-Ester Benzotriazole Dye (in solution)N-terminus/Lysine10-20 fold excess1-2 hours0.7 - 1.2

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a Benzotriazole-Derived Fluorescent Amino Acid

This protocol describes the incorporation of a pre-synthesized Fmoc-protected benzotriazole-derived amino acid into a peptide sequence during standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected benzotriazole-derived amino acid

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporate Fluorescent Amino Acid: At the desired position in the peptide sequence, use the Fmoc-protected benzotriazole-derived amino acid in the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is synthesized.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.[10][11]

Protocol 2: Post-Synthetic Labeling of a Peptide with an Activated Benzotriazole Dye (NHS-Ester)

This protocol describes the labeling of a purified peptide containing a primary amine (N-terminus or lysine side chain) with a benzotriazole fluorescent dye that has been activated as an N-hydroxysuccinimide (NHS) ester.[12]

Materials:

  • Purified peptide with at least one primary amine

  • Benzotriazole fluorescent dye NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or RP-HPLC system

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.

  • Dye Preparation: Dissolve the benzotriazole fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and by-products by size-exclusion chromatography (for peptides >1000 Da) or RP-HPLC.[8][9]

    • For HPLC purification, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[8][9]

  • Quantification and Storage:

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry.[5][6][7]

    • Lyophilize the purified, labeled peptide and store at -20°C or lower, protected from light.

Mandatory Visualization

Experimental Workflow for SPPS Incorporation of a Fluorescent Benzotriazole Amino Acid

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat n cycles Fluoro_Coupling Fluorescent Amino Acid Coupling Fluoro_Coupling->Repeat Repeat->Fmoc_Deprotection Repeat->Fluoro_Coupling Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Final_Product Labeled Peptide Characterization->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Experimental Workflow for Post-Synthetic Labeling of a Peptide

Post_Synthetic_Labeling_Workflow Peptide_Prep Peptide Preparation (pH 8.3 Buffer) Reaction Labeling Reaction (1-2h, RT, dark) Peptide_Prep->Reaction Dye_Prep Dye-NHS Ester Preparation (DMSO/DMF) Dye_Prep->Reaction Purification Purification (HPLC or SEC) Reaction->Purification Analysis Analysis (UV-Vis for DOL, MS) Purification->Analysis Storage Lyophilization & Storage (-20°C) Analysis->Storage

Caption: Post-synthetic peptide labeling workflow.

Signaling Pathway Example: FRET-based Protease Assay

FRET_Protease_Assay Intact_Peptide Intact FRET Peptide (Donor-Quencher) Protease Protease Intact_Peptide->Protease No_FRET Fluorescence Resonance Energy Transfer (FRET) (Quenched Signal) Intact_Peptide->No_FRET Excitation Cleaved_Peptide Cleaved Peptide Fragments Protease->Cleaved_Peptide Cleavage Fluorescence Donor Fluorescence (Signal On) Cleaved_Peptide->Fluorescence Excitation

Caption: FRET-based protease activity assay.

References

Application Note: The Role of 5-(bromomethyl)-1-methyl-1H-benzotriazole in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(bromomethyl)-1-methyl-1H-benzotriazole is a chemical compound that has been explored for its utility in various synthetic applications, particularly in the preparation of novel heterocyclic compounds. While direct, extensive literature on its specific role in "click chemistry" is not widely available, its chemical structure suggests potential as a valuable reagent in various chemical transformations. This document aims to provide an overview of its known applications and potential utility based on its structural features.

Chemical Structure and Reactivity

The key functional groups of 5-(bromomethyl)-1-methyl-1H-benzotriazole are the bromomethyl group and the benzotriazole ring system. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of the methyl-benzotriazole moiety onto other molecules. The benzotriazole ring itself can participate in various cycloaddition and modification reactions.

Note on "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. While the classic example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the term encompasses a broader range of reactions. There is currently limited published information directly implicating 5-(bromomethyl)-1-methyl-1H-benzotriazole in canonical click chemistry reactions. However, its reactivity profile suggests potential for use in reactions that share characteristics with click chemistry, such as efficient and specific bond formation.

Application in the Synthesis of Antimicrobial Agents

One of the documented applications of 5-(bromomethyl)-1-methyl-1H-benzotriazole is in the synthesis of novel compounds with potential antimicrobial activity. Specifically, it has been used as a starting material in the synthesis of new 1,2,3-triazole and isoxazole derivatives.

Experimental Workflow for Synthesis of 1,2,3-Triazole and Isoxazole Derivatives

The following diagram outlines the general synthetic workflow for preparing 1,2,3-triazole and isoxazole derivatives starting from 5-(bromomethyl)-1-methyl-1H-benzotriazole.

G A 5-(bromomethyl)-1-methyl- 1H-benzotriazole B Reaction with Sodium Azide A->B Step 1 F Reaction with Substituted Aldehydes A->F Step 2b C 5-(azidomethyl)-1-methyl- 1H-benzotriazole B->C D [3+2] Cycloaddition with Substituted Alkynes C->D Step 2a E 1,2,3-Triazole Derivatives D->E G Intermediate Chalcones F->G H Cyclization with Hydroxylamine Hydrochloride G->H Step 3 I Isoxazole Derivatives H->I

Figure 1. Synthetic pathway for 1,2,3-triazole and isoxazole derivatives.

Protocol: Synthesis of 5-(azidomethyl)-1-methyl-1H-benzotriazole

This protocol describes the conversion of 5-(bromomethyl)-1-methyl-1H-benzotriazole to its corresponding azide, a key intermediate for further reactions.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 5-(bromomethyl)-1-methyl-1H-benzotriazole in DMF in a suitable reaction vessel.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • The resulting precipitate, 5-(azidomethyl)-1-methyl-1H-benzotriazole, is collected by filtration.

  • Wash the collected solid with water to remove any residual DMF and inorganic salts.

  • Dry the product under vacuum.

Protocol: Synthesis of 1,2,3-Triazole Derivatives via [3+2] Cycloaddition

This protocol outlines the synthesis of 1,2,3-triazole derivatives from the azide intermediate.

Materials:

  • 5-(azidomethyl)-1-methyl-1H-benzotriazole

  • Substituted alkynes

  • Copper(I) catalyst (e.g., copper(I) iodide)

  • A suitable solvent (e.g., a mixture of t-butanol and water)

  • Sodium ascorbate

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of 5-(azidomethyl)-1-methyl-1H-benzotriazole and the desired substituted alkyne in the chosen solvent system, add the copper(I) catalyst.

  • Add sodium ascorbate to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

Data Summary

The following table summarizes the types of derivatives synthesized and their potential applications.

Starting MaterialReagentProduct ClassPotential Application
5-(bromomethyl)-1-methyl-1H-benzotriazoleSodium Azide, Substituted Alkynes1,2,3-Triazole DerivativesAntimicrobial Agents
5-(bromomethyl)-1-methyl-1H-benzotriazoleSubstituted Aldehydes, Hydroxylamine HClIsoxazole DerivativesAntimicrobial Agents

5-(bromomethyl)-1-methyl-1H-benzotriazole is a versatile building block in organic synthesis. While its direct application in established "click chemistry" protocols is not yet extensively documented, its utility in the synthesis of biologically relevant heterocyclic compounds like 1,2,3-triazoles and isoxazoles highlights its potential. The synthesis of the azide intermediate from the bromomethyl precursor allows for its participation in [3+2] cycloaddition reactions, which are a cornerstone of click chemistry. Further research may uncover more direct roles for this compound in other click-type reactions. Researchers and drug development professionals may find this compound to be a valuable starting point for the development of novel chemical entities with potential therapeutic applications.

Preparation of Novel Anticancer Agents from 5-(bromomethyl)-1-methyl-1H-benzotriazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from 5-(bromomethyl)-1-methyl-1H-benzotriazole. While specific biological data for derivatives of this exact starting material is not extensively available in published literature, this guide leverages data from structurally related benzotriazole and triazole compounds to provide a comprehensive framework for research and development. The protocols outlined below are standard methods applicable to the synthesis and evaluation of novel chemical entities in cancer research.

Introduction

Benzotriazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1] The benzotriazole scaffold is a key feature in several compounds that have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[2][3]

The starting material, 5-(bromomethyl)-1-methyl-1H-benzotriazole, is an activated precursor that allows for the facile introduction of the 1-methyl-1H-benzotriazol-5-yl)methyl moiety onto various nucleophilic scaffolds. This enables the generation of a diverse library of compounds for screening as potential anticancer agents. The bromomethyl group serves as a reactive handle for N-alkylation, O-alkylation, and S-alkylation reactions, providing a versatile platform for medicinal chemistry exploration.

Synthesis of Potential Anticancer Agents

The primary synthetic route for generating derivatives from 5-(bromomethyl)-1-methyl-1H-benzotriazole involves nucleophilic substitution, where the bromine atom is displaced by a suitable nucleophile.

General Synthetic Scheme:

G start 5-(bromomethyl)-1-methyl-1H-benzotriazole product Substituted Benzotriazole Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (R-XH) X = O, N, S nucleophile->product base Base (e.g., K2CO3, NaH) Nucleophilic Substitution Nucleophilic Substitution base->Nucleophilic Substitution solvent Solvent (e.g., DMF, Acetone) solvent->Nucleophilic Substitution G cluster_0 Tubulin Polymerization cluster_1 Inhibition by Benzotriazole Derivative αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization (GTP-dependent) Polymerization Blocked Polymerization Blocked αβ-Tubulin Dimers->Polymerization Blocked Microtubule->αβ-Tubulin Dimers Depolymerization Benzotriazole Derivative Benzotriazole Derivative Benzotriazole Derivative->αβ-Tubulin Dimers Binds to tubulin G Benzotriazole Derivative Benzotriazole Derivative Mitochondrial Stress Mitochondrial Stress Benzotriazole Derivative->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) Activation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Activation Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis G Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK Activation PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway Activation Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Benzotriazole Derivative Benzotriazole Derivative Benzotriazole Derivative->FAK Inhibition

References

Application Notes and Protocols: The Use of 5-(bromomethyl)-1-methyl-1H-benzotriazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities and applications, ranging from corrosion inhibition to pharmaceuticals. In the agrochemical sector, benzotriazole derivatives have shown promise as fungicides, herbicides, and plant growth regulators.[1][2] The compound 5-(bromomethyl)-1-methyl-1H-benzotriazole (CAS No. 499770-76-2) is a versatile synthetic intermediate.[3] Its utility stems from the presence of a reactive bromomethyl group, which allows for the facile introduction of the 1-methyl-1H-benzotriazole moiety into various molecular scaffolds via nucleophilic substitution reactions. This feature makes it a valuable building block for the synthesis of novel agrochemical candidates.

These application notes provide an overview of the potential use of 5-(bromomethyl)-1-methyl-1H-benzotriazole in the synthesis of new agrochemicals, including proposed synthetic protocols and illustrative data.

Agrochemical Applications

The 1-methyl-1H-benzotriazole scaffold can be incorporated into target molecules to potentially enhance their biological efficacy. The lipophilic nature of the benzotriazole ring can improve the compound's ability to penetrate biological membranes, a crucial factor for the activity of many pesticides.

Fungicide Synthesis

Benzotriazole derivatives have been reported to exhibit significant antifungal properties. By reacting 5-(bromomethyl)-1-methyl-1H-benzotriazole with various substituted phenols or heterocyclic thiols, novel compounds with potential fungicidal activity can be synthesized. The resulting ether or thioether linkage is a common structural motif in many commercially successful fungicides.

Herbicide Synthesis

Certain benzotriazole derivatives have been patented for their herbicidal activity. The synthesis of novel herbicides can be explored by coupling 5-(bromomethyl)-1-methyl-1H-benzotriazole with molecules known to interact with specific plant enzymes or metabolic pathways.

Plant Growth Regulator Synthesis

Benzotriazole itself has been identified as a plant growth regulator.[2] Derivatives of 5-(bromomethyl)-1-methyl-1H-benzotriazole could be synthesized to fine-tune this activity, leading to the development of new agents for enhancing crop yield and quality.

Proposed Synthetic Pathways

The primary route for utilizing 5-(bromomethyl)-1-methyl-1H-benzotriazole in agrochemical synthesis is through nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, readily displaced by a variety of nucleophiles.

G reagent 5-(bromomethyl)-1-methyl-1H-benzotriazole product Potential Agrochemical (Fungicide, Herbicide, PGR) reagent->product Alkylation nucleophile Nucleophile (R-XH) (e.g., Phenol, Thiol, Amine) nucleophile->product base Base (e.g., K2CO3, NaH) base->reagent solvent Solvent (e.g., DMF, Acetonitrile) solvent->reagent

Caption: General synthetic scheme for agrochemicals.

Experimental Protocols

The following are generalized protocols for the synthesis of potential agrochemical candidates using 5-(bromomethyl)-1-methyl-1H-benzotriazole. Researchers should adapt these methods based on the specific properties of their chosen nucleophiles.

Protocol 1: Synthesis of a Novel Phenyl Ether Derivative (Potential Fungicide)

This protocol describes the synthesis of a hypothetical phenyl ether derivative by reacting 5-(bromomethyl)-1-methyl-1H-benzotriazole with a substituted phenol.

Materials:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole

  • Substituted phenol (e.g., 4-chloro-2-nitrophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start step1 Dissolve phenol in DMF, add K2CO3 start->step1 step2 Add 5-(bromomethyl)-1-methyl- 1H-benzotriazole solution step1->step2 step3 Heat and stir at 60°C step2->step3 step4 Monitor by TLC step3->step4 step5 Reaction complete? step4->step5 step5->step3 No step6 Work-up: Quench with water, extract with ethyl acetate step5->step6 Yes step7 Purification: Column chromatography step6->step7 end Characterize Product step7->end

Caption: Workflow for phenyl ether synthesis.

Data Presentation

The following tables present hypothetical data for a series of synthesized compounds to illustrate the potential outcomes of an agrochemical discovery program utilizing 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Table 1: Synthesis of Potential Fungicides

Compound IDSubstituted PhenolReaction Time (h)Yield (%)Purity (%)
AG-BTA-01 4-Chlorophenol585>98
AG-BTA-02 2,4-Dichlorophenol682>97
AG-BTA-03 4-Nitrophenol491>99
AG-BTA-04 2-Methyl-4-chlorophenol5.588>98

Table 2: In Vitro Fungicidal Activity of Synthesized Compounds

Compound IDBotrytis cinerea EC₅₀ (µg/mL)Fusarium oxysporum EC₅₀ (µg/mL)
AG-BTA-01 15.225.8
AG-BTA-02 8.512.1
AG-BTA-03 22.130.5
AG-BTA-04 10.318.4
Carbendazim 1.22.5

EC₅₀: Half maximal effective concentration. Carbendazim is included as a standard fungicide for comparison.

Signaling Pathways and Mechanism of Action

While the specific mechanism of action for novel benzotriazole-based agrochemicals would require extensive biological studies, many existing fungicides act by inhibiting specific enzymes in fungal metabolic pathways. For example, triazole fungicides are known to inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. A plausible hypothesis is that novel benzotriazole derivatives could exhibit a similar mode of action.

G compound Novel Benzotriazole Derivative enzyme Fungal Enzyme (e.g., C14-demethylase) compound->enzyme Binds to inhibition Inhibition compound->inhibition pathway Ergosterol Biosynthesis Pathway enzyme->pathway Catalyzes disruption Disruption enzyme->disruption membrane Fungal Cell Membrane Integrity pathway->membrane Produces ergosterol for death Fungal Cell Death pathway->death membrane->death inhibition->enzyme disruption->pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 5-(bromomethyl)-1-methyl-1H-benzotriazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole via benzylic bromination of 5-methyl-1-methyl-1H-benzotriazole using N-Bromosuccinimide (NBS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Radical Initiator: The initiator (e.g., AIBN, Benzoyl Peroxide) may have degraded. 2. Low Reaction Temperature: The temperature may be insufficient to initiate the radical reaction. 3. Poor Quality NBS: Impure or degraded NBS can lead to unreliable results.1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is heated to reflux (the boiling point of the solvent). For 1,2-dichlorobenzene, the temperature should be around 80°C.[1] 3. Recrystallize the NBS from water before use if it appears yellow or discolored.
Formation of Multiple Products (Poor Regioselectivity) 1. Ring Bromination: Electrophilic aromatic substitution on the benzotriazole ring can compete with benzylic bromination, especially in polar solvents.[2] 2. Di-bromination: Formation of 5-(dibromomethyl)-1-methyl-1H-benzotriazole due to excess brominating agent or prolonged reaction time.1. Use a non-polar aprotic solvent. 1,2-dichlorobenzene is a highly effective alternative to the classic carbon tetrachloride.[1] Avoid polar solvents like acetonitrile, which favor ring bromination.[2] 2. Use a controlled stoichiometry of NBS (1.0-1.1 equivalents). Monitor the reaction closely using TLC and quench it once the starting material is consumed.
Starting Material Remains Unreacted 1. Insufficient NBS: Not enough brominating agent was used to fully convert the starting material. 2. Insufficient Initiator: The amount of radical initiator was too low to sustain the chain reaction. 3. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Use a slight excess of NBS (e.g., 1.1 equivalents). 2. Ensure a sufficient amount of radical initiator is used (typically 2-4 mol% relative to the substrate).[1] 3. Monitor the reaction progress via TLC. If the reaction stalls, consider adding a small additional portion of the initiator.
Product Decomposition 1. Prolonged Heating: Extended reaction times at high temperatures can lead to product degradation. 2. Harsh Work-up Conditions: The product may be sensitive to strong acids or bases during extraction.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Use a mild work-up procedure. Wash the organic layer with water and a mild base like sodium bicarbonate solution to neutralize any acidic byproducts.
Dark-colored or Tarry Product 1. Impurities in Starting Material: The initial 5-methyl-1-methyl-1H-benzotriazole may contain impurities. 2. Side Reactions: Polymerization or other side reactions can generate colored byproducts.1. Purify the starting material before use. 2. During work-up, you can treat the solution with activated charcoal to remove colored impurities.[3] The final product should be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended starting material is 5-methyl-1-methyl-1H-benzotriazole. This precursor can be synthesized from 5-methyl-1H-benzotriazole through methylation.

Q2: Which brominating agent is most effective for this synthesis?

A2: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.

Q3: How critical is the choice of solvent for this reaction?

A3: The solvent choice is critical for achieving high yield and selectivity. Non-polar aprotic solvents are essential to promote the desired benzylic bromination and suppress the competing ring bromination side reaction. While carbon tetrachloride (CCl₄) is traditionally used, 1,2-dichlorobenzene has been shown to be a superior solvent, offering higher yields and shorter reaction times.[1]

Q4: What is the role of the radical initiator?

A4: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the radical chain reaction. It decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to start the bromination cycle.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material to track its consumption and the formation of the product.

Q6: What are the expected side products and how can they be minimized?

A6: The primary potential side products are the ring-brominated isomer and the di-brominated product, 5-(dibromomethyl)-1-methyl-1H-benzotriazole. Using a non-polar solvent like 1,2-dichlorobenzene minimizes ring bromination.[1][2] Controlling the stoichiometry of NBS (using 1.0-1.1 equivalents) and monitoring the reaction to avoid excessive reaction times will minimize the formation of the di-brominated byproduct.

Q7: What is the best method for purifying the final product?

A7: After an aqueous work-up to remove the succinimide byproduct and any remaining initiator, the crude product is typically purified by silica gel column chromatography or recrystallization to obtain the high-purity 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Data Presentation

Comparison of Reaction Conditions for Benzylic Bromination

The following table summarizes and compares different solvent systems for the benzylic bromination of a toluene derivative, which is analogous to the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Solvent Reagents Temperature Reaction Time Yield (%) Reference
1,2-Dichlorobenzene NBS (2.0 eq.), AIBN (0.04 eq.)80 °C8 h92% [1]
Carbon Tetrachloride (CCl₄) NBS (2.0 eq.), AIBN (0.04 eq.)Reflux12 h79%[1]
Acetonitrile (CH₃CN) NBSRoom Temp.-Favors ring bromination[2]

Note: The data is based on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester, a reaction that serves as a model for the synthesis of the target compound.[1]

Experimental Protocols

High-Yield Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole

This protocol is adapted from a high-yield benzylic bromination procedure.[1]

Materials:

  • 5-methyl-1-methyl-1H-benzotriazole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,2-Dichlorobenzene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1-methyl-1H-benzotriazole (1 equivalent) in 1,2-dichlorobenzene.

  • Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.04 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (approximately 8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material (5-methyl-1-methyl-1H-benzotriazole) in 1,2-Dichlorobenzene B Add NBS (1.1 eq.) and AIBN (0.04 eq.) A->B C Heat to 80°C (approx. 8 hours) B->C D Cool to RT & Filter C->D TLC Monitoring E Wash Filtrate (H₂O, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product (5-(bromomethyl)-1-methyl-1H-benzotriazole) G->H

Caption: Workflow for the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield? q_sm_present Starting Material Present? start->q_sm_present Yes end_ok High Yield Achieved start->end_ok No q_multi_spots Multiple Products on TLC? q_sm_present->q_multi_spots No sol_initiator Check Initiator Quality & Reaction Time/Temp q_sm_present->sol_initiator Yes sol_reagents Check Stoichiometry (NBS) q_multi_spots->sol_reagents No sol_solvent Use Non-Polar Solvent (e.g., 1,2-dichlorobenzene) q_multi_spots->sol_solvent Yes (Ring Bromination?) sol_overbromination Reduce Reaction Time & Control NBS eq. q_multi_spots->sol_overbromination Yes (Di-bromination?)

References

Technical Support Center: Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole. The following information addresses common issues and potential side products encountered during this two-step synthetic process.

Synthesis Overview

The synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole typically proceeds in two key steps:

  • N-Methylation of 5-methyl-1H-benzotriazole: This initial step involves the addition of a methyl group to one of the nitrogen atoms of the triazole ring. A primary challenge in this step is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position.

  • Free-Radical Bromination: The subsequent step is the bromination of the methyl group at the 5-position of the benzotriazole ring. This is typically achieved using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 1-methyl-5-methyl-1H-benzotriazole in the N-Methylation Step
Potential CauseRecommended Solution
Formation of the N2-isomer (2,5-dimethyl-2H-benzotriazole): The primary cause of low yield of the desired N1-isomer is the concurrent formation of the N2-isomer. The ratio of N1 to N2 isomers is influenced by the choice of methylating agent, base, and solvent.Optimize reaction conditions to favor N1-alkylation. The use of dimethyl sulfate in the presence of a base like sodium hydroxide in a solvent such as water or a biphasic system can favor the formation of the N1 isomer. Careful monitoring of the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and temperature to maximize the N1:N2 ratio.
Incomplete Reaction: The starting material, 5-methyl-1H-benzotriazole, may not be fully consumed.Ensure the use of a slight excess of the methylating agent and an adequate amount of base to drive the reaction to completion. Monitor the reaction progress by TLC or GC until the starting material is no longer detected.
Degradation of the Product: Prolonged reaction times or high temperatures can lead to the degradation of the desired product.Optimize the reaction time and temperature. It is often preferable to run the reaction at a lower temperature for a longer period to minimize degradation.
Issue 2: Formation of Multiple Brominated Products in the Bromination Step
Potential CauseRecommended Solution
Over-bromination: The primary side product in this step is often the di-brominated species, 5-(dibromomethyl)-1-methyl-1H-benzotriazole. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use of 1.0 to 1.1 equivalents of NBS is typically recommended. Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level.
Aromatic Bromination: Although less common under radical conditions, bromination on the aromatic ring can occur, especially if the reaction conditions favor electrophilic aromatic substitution.Ensure that the reaction is carried out under strict radical conditions. Use a radical initiator such as benzoyl peroxide or AIBN and a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid the presence of any acidic impurities that could promote electrophilic bromination.
Incomplete Reaction: Unreacted 1,5-dimethyl-1H-benzotriazole will contaminate the final product.Ensure the reaction goes to completion by using a slight excess of the brominating agent and an appropriate amount of radical initiator. The reaction may require initiation with UV light or heat.
Issue 3: Presence of Dimeric Impurities
Potential CauseRecommended Solution
Formation of bis(1-methyl-1H-benzotriazol-5-yl)methane: This impurity can arise from the reaction of the product, 5-(bromomethyl)-1-methyl-1H-benzotriazole, with unreacted 1,5-dimethyl-1H-benzotriazole or through other side reactions.Optimize the reaction conditions to minimize the formation of this byproduct. This can include controlling the stoichiometry of the reagents and the reaction temperature. Purification by column chromatography is typically effective in removing this less polar impurity.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of N1 to N2 isomers in the methylation of 5-methyl-1H-benzotriazole?

A1: The regioselectivity of N-methylation is highly dependent on the reaction conditions. While specific quantitative data for 5-methyl-1H-benzotriazole is not extensively reported in readily available literature, studies on similar benzotriazole systems suggest that the N1/N2 ratio can vary significantly. Generally, the use of methyl iodide or dimethyl sulfate with a base like sodium hydroxide or potassium carbonate in a polar solvent tends to favor the formation of the N1 isomer. However, the formation of the N2 isomer is a common side reaction that necessitates careful purification.

Q2: How can I effectively separate the N1 and N2 methylated isomers?

A2: The separation of the N1 and N2 isomers can typically be achieved by column chromatography on silica gel. The two isomers often have different polarities, allowing for their separation using an appropriate solvent system, such as a gradient of ethyl acetate in hexanes. Careful monitoring of the fractions by TLC is essential to ensure a clean separation.

Q3: What is the best method to monitor the progress of the bromination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the bromination. The starting material, 1,5-dimethyl-1H-benzotriazole, the desired mono-brominated product, and the di-brominated side product will have different Rf values. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its consumption. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify the different species present in the reaction mixture.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. N-bromosuccinimide is a lachrymator and should also be handled in a fume hood. Brominated organic compounds can be irritants, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols

A detailed, generalized experimental protocol for the synthesis is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and the scale of the reaction.

Step 1: N-Methylation of 5-methyl-1H-benzotriazole
  • Reaction Setup: To a solution of 5-methyl-1H-benzotriazole in a suitable solvent (e.g., water, acetone, or a biphasic mixture), add a base such as sodium hydroxide or potassium carbonate.

  • Addition of Methylating Agent: Cool the mixture in an ice bath and slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the N1 and N2 isomers.

Step 2: Bromination of 1,5-dimethyl-1H-benzotriazole
  • Reaction Setup: Dissolve the purified 1,5-dimethyl-1H-benzotriazole in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

  • Reaction: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical reaction. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to remove any unreacted starting material and over-brominated side products.

Data Presentation

The following table summarizes the key products and potential side products in the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole. The relative amounts are indicative and can vary significantly based on the reaction conditions.

CompoundStructureTypical Observation
Desired Product: 5-(bromomethyl)-1-methyl-1H-benzotriazoleMain product after successful synthesis and purification.
Side Product 1: 2,5-dimethyl-2H-benzotriazoleFormed during the N-methylation step. The amount depends on the regioselectivity of the reaction.
Side Product 2: 5-(dibromomethyl)-1-methyl-1H-benzotriazoleResult of over-bromination. Its formation increases with prolonged reaction time or excess brominating agent.
Side Product 3: 1,5-dimethyl-1H-benzotriazoleUnreacted starting material from the bromination step.
Side Product 4: bis(1-methyl-1H-benzotriazol-5-yl)methaneA potential dimeric impurity.

Visualization

The following diagrams illustrate the synthetic pathway and the logical flow for troubleshooting common issues.

Synthesis_Pathway A 5-methyl-1H-benzotriazole B N-Methylation (e.g., (CH3)2SO4, NaOH) A->B Step 1 C 1,5-dimethyl-1H-benzotriazole (Desired Intermediate) B->C D 2,5-dimethyl-2H-benzotriazole (N2-isomer Side Product) B->D Side Reaction E Bromination (NBS, Initiator) C->E Step 2 F 5-(bromomethyl)-1-methyl-1H-benzotriazole (Final Product) E->F G 5-(dibromomethyl)-1-methyl-1H-benzotriazole (Over-bromination Side Product) E->G Side Reaction

Caption: Synthetic pathway for 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Troubleshooting_Workflow Start Problem Encountered LowYield_N_Methylation Low Yield in N-Methylation? Start->LowYield_N_Methylation Multiple_Bromo_Products Multiple Brominated Products? Start->Multiple_Bromo_Products Check_Isomer_Ratio Analyze N1:N2 Isomer Ratio LowYield_N_Methylation->Check_Isomer_Ratio Optimize_Methylation Optimize Methylation: - Reagent - Base - Solvent Check_Isomer_Ratio->Optimize_Methylation High N2 Purify_Product Purify Product (Column Chromatography) Optimize_Methylation->Purify_Product Check_Stoichiometry Check NBS Stoichiometry Multiple_Bromo_Products->Check_Stoichiometry Check_Radical_Conditions Ensure Radical Conditions Multiple_Bromo_Products->Check_Radical_Conditions Aromatic Bromination Control_Bromination Control Bromination: - Stoichiometry - Time - Temperature Check_Stoichiometry->Control_Bromination Over-bromination Control_Bromination->Purify_Product Check_Radical_Conditions->Control_Bromination End Problem Resolved Purify_Product->End

Technical Support Center: Purification of 5-(Bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(bromomethyl)-1-methyl-1H-benzotriazole by column chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of 5-(bromomethyl)-1-methyl-1H-benzotriazole using silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude product.

1. Materials and Equipment:

  • Crude 5-(bromomethyl)-1-methyl-1H-benzotriazole

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a 95:5 hexane:ethyl acetate mixture).

    • Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

    • Once the silica has settled, add a layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Collect fractions of a consistent volume in separate tubes.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • If the desired compound is eluting too slowly, the polarity of the eluent can be gradually increased by adding more ethyl acetate (gradient elution).

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified 5-(bromomethyl)-1-methyl-1H-benzotriazole.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of 5-(bromomethyl)-1-methyl-1H-benzotriazole. These values are illustrative and may require optimization.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)For flash chromatography, 230-400 mesh is recommended for higher resolution.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient)Start with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of ethyl acetate to elute the product.
Typical Rf of Product 0.2 - 0.4In an optimized solvent system on a silica gel TLC plate.
Sample Loading Method Dry LoadingRecommended if the crude product has low solubility in the initial eluent to ensure a narrow sample band and better separation.[1]
Detection Method UV visualization at 254 nmFor monitoring fractions by TLC.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 5-(bromomethyl)-1-methyl-1H-benzotriazole by column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying 5-(bromomethyl)-1-methyl-1H-benzotriazole?

    • A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar organic compounds like benzotriazole derivatives.[2][3] For compounds that are unstable on silica, alumina or Florisil can be considered as alternatives.[4]

  • Q2: How do I choose the right solvent system (eluent)?

    • A2: The ideal eluent is determined through preliminary TLC analysis. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The ratio is adjusted to achieve an Rf value of 0.2-0.4 for the desired compound, which generally provides the best separation.

  • Q3: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

    • A3: If your compound is very polar, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to the ethyl acetate. Alternatively, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be an effective solution.[5][6]

Troubleshooting Common Problems

  • Problem 1: The compound is not eluting from the column.

    • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.

  • Problem 2: The separation between my product and an impurity is poor.

    • Possible Causes:

      • The chosen solvent system has suboptimal selectivity.

      • The column was overloaded with the crude product.

      • The column was not packed properly, leading to channeling.

      • The flow rate is too fast.[1]

    • Solutions:

      • Re-evaluate the solvent system using TLC. Try different solvent combinations.

      • Use a larger column or reduce the amount of sample loaded.

      • Repack the column carefully, ensuring a uniform and compact bed.

      • Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[1]

  • Problem 3: The product appears to be decomposing on the column.

    • Possible Cause: 5-(bromomethyl)-1-methyl-1H-benzotriazole may be unstable on acidic silica gel. The bromomethyl group can be susceptible to hydrolysis or reaction with the silica surface.

    • Solutions:

      • Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 1%) to the eluent.

      • Consider using a less acidic stationary phase like neutral alumina.[4]

      • Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate.

  • Problem 4: The collected fractions show streaking or tailing on the TLC plate.

    • Possible Causes:

      • The compound is interacting too strongly with the stationary phase.

      • The sample was loaded in a solvent that was too polar.

      • The column was overloaded.

    • Solutions:

      • Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound.

      • Ensure the sample is loaded in the least polar solvent possible. If necessary, use the dry loading method.[1]

      • Reduce the amount of crude material loaded onto the column.

Visualizations

Caption: Troubleshooting workflow for column chromatography.

Caption: Key relationships in column chromatography.

References

Optimizing reaction conditions for benzotriazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize benzotriazole alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of benzotriazole.

Q1: Why is my reaction yield low or the reaction not proceeding to completion?

A1: Several factors can contribute to low conversion or yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the benzotriazole and alkylating agent are pure and dry. Verify the activity of the starting materials using appropriate analytical methods like NMR or melting point analysis.[1]

  • Base Strength & Quality: The base may not be strong enough to deprotonate the benzotriazole N-H group effectively. For less reactive alkylating agents, a stronger base like Sodium Hydride (NaH) might be necessary. Ensure the base is fresh, and if it is moisture-sensitive (like NaH), it must be handled under anhydrous conditions.[1]

  • Reaction Temperature: The reaction may be too slow at low temperatures. Consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at excessively high temperatures.[1][2]

  • Solvent Choice: The solubility and reactivity of the reagents are highly dependent on the solvent. If yields are low, performing a solvent screen with different polar aprotic solvents such as DMF, DMSO, or acetonitrile can identify a more suitable medium.[1]

Q2: How can I control the regioselectivity between N1 and N2 alkylation?

A2: The N-alkylation of benzotriazole can lead to a mixture of N1 and N2 isomers, a significant synthetic challenge.[2] The ratio of these isomers is highly dependent on reaction conditions.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the isomer ratio. Polar aprotic solvents often favor the formation of the N1 isomer. Experimenting with a range of solvents is a key optimization step.[1]

  • Choice of Base and Alkylating Agent: Using bases like NaOH or NaOEt with alkyl halides often results in the N1-alkylbenzotriazole as the major product.[3]

  • Catalyst Selection: Specific catalysts can be employed to direct the selectivity. For instance, B(C₆F₅)₃ has been used to catalyze site-selective N1-alkylation with diazoalkanes.[4] Conversely, certain metalloporphyrin catalysts can promote selective N2-alkylation.[5]

  • Solvent-Free Conditions: An efficient method for highly regioselective N1-alkylation involves using SiO₂, K₂CO₃, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, which can produce 1-alkyl benzotriazoles in high yields.[6]

Q3: What are common side products and how can I minimize them?

A3: Besides the N2-isomer, side products can include dialkylated benzotriazolium salts.[3] To minimize these, consider the following:

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent, but avoid a large excess which can promote dialkylation.[2]

  • Controlled Addition: Add the alkylating agent dropwise, especially at lower temperatures, to maintain better control over the reaction.[2]

  • Temperature Management: Maintain the optimal temperature. Overheating can lead to decomposition and the formation of undesired byproducts.

Q4: My product is difficult to purify. What are the best practices for purification?

A4: The primary challenge is often the separation of N1 and N2 isomers.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating the N1 and N2 isomers.[2] A carefully selected solvent system (e.g., ethyl acetate/hexane) is critical for achieving good separation.

  • Workup Procedure: A thorough aqueous workup is essential. After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine to remove the base and other water-soluble impurities before drying and concentrating.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation: Reaction Condition Comparison

The selection of base and solvent is critical for the success of benzotriazole alkylation. The following table summarizes common conditions.

BaseSolventTemperatureTypical Alkylating AgentsKey Considerations
Sodium Hydride (NaH)THF, DMF0 °C to RTAlkyl HalidesStrong base, requires anhydrous conditions. Good for less reactive halides.[1][2]
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRT to 80 °CAlkyl HalidesMilder, common choice. Reaction may require heating.[2]
Cesium Carbonate (Cs₂CO₃)DMF, ChloroformRT to 40 °CAryl/Alkyl HalidesOften used with arylating agents; can improve yields.
Sodium Hydroxide (NaOH)(Not specified)(Not specified)Alkyl HalidesCan be used, typically favors N1-alkylation.[3]

Experimental Protocols

Below are detailed methodologies for two common benzotriazole alkylation procedures.

Protocol 1: Alkylation using Sodium Hydride in THF

This protocol is suitable for a wide range of alkyl halides.

  • Preparation: Add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the substituted benzotriazole (1.0 eq.) in anhydrous THF.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.

  • Workup: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to separate the isomers.[2]

Protocol 2: Alkylation using Potassium Carbonate in DMF

This is a milder and often more practical approach for many substrates.

  • Preparation: To a solution of the substituted benzotriazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 - 2.0 eq.).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (1.1 - 1.5 eq.) dropwise to the reaction mixture.

  • Heating & Monitoring: Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by TLC.[2]

  • Quenching: Upon completion, cool the reaction to room temperature and quench with water.

  • Workup: Extract the product with ethyl acetate (using approximately 3 times the volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[2]

Visualizations

General Workflow for Benzotriazole Alkylation

General Experimental Workflow for Benzotriazole Alkylation start_end start_end process process decision decision io io A Start B Dissolve Benzotriazole in Anhydrous Solvent A->B C Add Base (e.g., NaH, K₂CO₃) B->C D Add Alkylating Agent (Dropwise at 0°C or RT) C->D E Monitor Reaction by TLC D->E F Reaction Complete? E->F F->E No G Quench Reaction (e.g., sat. NH₄Cl or H₂O) F->G  Yes H Aqueous Workup & Extraction G->H I Dry, Filter, & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product J->K L End K->L

Caption: A flowchart of the standard experimental procedure for N-alkylation of benzotriazole.

Troubleshooting Guide for Common Alkylation Issues

Troubleshooting Common Benzotriazole Alkylation Issues problem problem question question solution solution start Problem Observed q1 Low or No Yield? start->q1 q2 Mixture of N1/N2 Isomers? start->q2 sol1a Check Reagent Purity & Dryness q1->sol1a First Check sol1b Use Stronger Base (e.g., NaH) q1->sol1b If Reagents OK sol1c Increase Temperature (Monitor by TLC) q1->sol1c If Base is Strong sol1d Perform Solvent Screen (DMF, DMSO, MeCN) q1->sol1d If Temp Fails sol2a Screen Different Solvents (Polar aprotic vs. nonpolar) q2->sol2a First Step sol2b Change the Base (e.g., K₂CO₃ vs. NaH) q2->sol2b If Solvent Fails sol2c Consider a Catalyst for Regioselectivity q2->sol2c For High Selectivity sol2d Optimize Purification (Column Chromatography) q2->sol2d For Separation

Caption: A decision tree to diagnose and resolve common problems in benzotriazole alkylation.

Regioselectivity in Benzotriazole Alkylation

References

Stability issues of 5-(bromomethyl)-1-methyl-1H-benzotriazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-(bromomethyl)-1-methyl-1H-benzotriazole in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 5-(bromomethyl)-1-methyl-1H-benzotriazole in common laboratory solvents?

  • Protic Solvents (e.g., water, methanol, ethanol): The compound is expected to be unstable in protic solvents. These solvents can act as nucleophiles, leading to solvolysis reactions where the bromine atom is replaced by a hydroxyl group (in water) or an alkoxy group (in alcohols).[3][4][5][6]

  • Aprotic Polar Solvents (e.g., DMSO, DMF): While generally better than protic solvents, these solvents can also contain water as an impurity, which can lead to slow hydrolysis. Some aprotic polar solvents can also participate in reactions with highly reactive alkyl halides.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be most stable in these solvents, provided they are anhydrous.

  • Acetonitrile: Acetonitrile is a polar aprotic solvent and is often a good choice for dissolving and handling reactive compounds for short periods, but stability should still be verified.

For optimal stability, it is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[1][7]

Q2: What is the effect of pH on the stability of 5-(bromomethyl)-1-methyl-1H-benzotriazole in aqueous solutions?

A2: The stability of 5-(bromomethyl)-1-methyl-1H-benzotriazole in aqueous solutions is expected to be pH-dependent. Under neutral and alkaline conditions, the primary degradation pathway is likely to be hydrolysis, where water or hydroxide ions act as nucleophiles to displace the bromide. The rate of hydrolysis of benzylic bromides can be significant even in neutral water.[8] In acidic conditions, the benzotriazole ring may be protonated, which could influence the reactivity of the bromomethyl group, though specific studies on this are lacking. For sensitive applications, it is advisable to use buffered solutions and to determine the stability of the compound under the specific pH conditions of the experiment.

Q3: How does temperature affect the stability of the compound in solution?

A3: As with most chemical reactions, the degradation of 5-(bromomethyl)-1-methyl-1H-benzotriazole in solution is expected to be accelerated at higher temperatures. It is recommended to prepare solutions fresh and use them at the lowest practical temperature for the experiment. For storage of solutions, even for short periods, refrigeration or freezing is advisable, provided the solvent is compatible with low-temperature storage and the compound does not precipitate. Always bring solutions to room temperature before use if they have been stored cold.

Troubleshooting Guides

Problem 1: My reaction yield is lower than expected, or the reaction is not proceeding to completion.

Possible Cause: The starting material, 5-(bromomethyl)-1-methyl-1H-benzotriazole, may be degrading in the reaction solvent before it can react as intended.

Troubleshooting Steps:

  • Verify Solvent Choice: If you are using a protic solvent (e.g., methanol, water), consider switching to a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or toluene).

  • Check for Water: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Starting Material Stability: Before running the full reaction, perform a preliminary experiment where you dissolve the compound in the reaction solvent under the planned reaction conditions (temperature, concentration) but without other reagents. Monitor the concentration of the starting material over time using an appropriate analytical technique like HPLC or TLC to assess its stability.

  • Add Reagents Strategically: Add the 5-(bromomethyl)-1-methyl-1H-benzotriazole to the reaction mixture last, or as close to the time of the reaction as possible, to minimize its time in solution before it can react.

Problem 2: I observe unexpected spots on my TLC plate or extra peaks in my HPLC/LC-MS chromatogram.

Possible Cause: These unexpected signals are likely degradation products of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Troubleshooting Steps:

  • Identify the Degradation Products: If possible, use LC-MS to determine the mass of the impurity peaks. A common degradation product from hydrolysis would be 5-(hydroxymethyl)-1-methyl-1H-benzotriazole, which would have a molecular weight corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

  • Run a Control Experiment: Dissolve the starting material in the reaction solvent and let it stir under the reaction conditions (without other reagents). Analyze this control solution by TLC or HPLC to see if the same impurity spots/peaks are generated. This will confirm if the impurities are due to solvent-induced degradation.

  • Optimize Reaction Conditions: If degradation is confirmed, consider lowering the reaction temperature or reducing the reaction time. See the troubleshooting steps in "Problem 1" for solvent-related suggestions.

Data Presentation

Table 1: Qualitative Summary of Expected Stability of 5-(bromomethyl)-1-methyl-1H-benzotriazole in Various Solvents

Solvent ClassExamplesExpected StabilityPrimary Degradation Pathway
Protic Water, Methanol, EthanolPoorSolvolysis (Hydrolysis/Alcoholysis)
Aprotic Polar DMSO, DMF, AcetonitrileModerate to GoodSlow hydrolysis from trace water
Aprotic Nonpolar Toluene, Hexane, DichloromethaneGoodMinimal degradation if anhydrous

Note: This table is a qualitative guide based on the general reactivity of benzylic bromides.[2] Actual stability should be determined experimentally under the specific conditions of use.

Experimental Protocols

Protocol: HPLC Method for Stability Analysis of 5-(bromomethyl)-1-methyl-1H-benzotriazole

This protocol provides a general method to assess the stability of the compound in a chosen solvent over time.

1. Materials and Equipment:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole

  • HPLC-grade solvent of interest (e.g., acetonitrile, water, methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Mobile Phase: A typical starting point for a reverse-phase method would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 30% B to 95% B over 15 minutes.

  • Stock Solution: Accurately weigh a known amount of 5-(bromomethyl)-1-methyl-1H-benzotriazole and dissolve it in a known volume of acetonitrile to make a concentrated stock solution (e.g., 1 mg/mL).

  • Test Solution: Dilute the stock solution with the solvent to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare this solution in triplicate.

3. Experimental Procedure:

  • Time Zero (t=0) Sample: Immediately after preparing the test solution, transfer an aliquot to an autosampler vial and inject it into the HPLC system. This will serve as your t=0 reference.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, transfer it to an autosampler vial, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the 5-(bromomethyl)-1-methyl-1H-benzotriazole peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Mandatory Visualization

TroubleshootingWorkflow start Start: Unexpected Experimental Result (e.g., low yield, impurities) check_stability Is the stability of 5-(bromomethyl)-1-methyl-1H-benzotriazole in the chosen solvent a potential issue? start->check_stability run_control Action: Run control experiment. Dissolve compound in solvent under reaction conditions. Monitor over time (HPLC/TLC). check_stability->run_control Yes other_issues Troubleshoot other reaction parameters (e.g., reagent purity, stoichiometry). check_stability->other_issues No degradation_obs Is degradation observed? run_control->degradation_obs change_solvent Optimize: Change to anhydrous, aprotic solvent (e.g., ACN, Toluene). degradation_obs->change_solvent Yes no_degradation Result: No degradation observed. Issue is likely not stability-related. degradation_obs->no_degradation No optimize_conditions Optimize: Lower temperature, reduce reaction time, or add compound last. change_solvent->optimize_conditions end End: Re-run experiment with optimized conditions. optimize_conditions->end no_degradation->other_issues DegradationPathway cluster_main Proposed Aqueous Degradation Pathway parent 5-(bromomethyl)-1-methyl-1H-benzotriazole reagent1 + H2O (Hydrolysis / Solvolysis) parent->reagent1 hydrolysis_product 5-(hydroxymethyl)-1-methyl-1H-benzotriazole reagent2 + [O] (Oxidation) hydrolysis_product->reagent2 oxidation_product 1-methyl-1H-benzotriazole-5-carboxylic acid reagent1->hydrolysis_product reagent2->oxidation_product

References

How to avoid dimerization of 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the handling and use of 5-(bromomethyl)-1-methyl-1H-benzotriazole to prevent its dimerization.

Frequently Asked Questions (FAQs)

Q1: What is 5-(bromomethyl)-1-methyl-1H-benzotriazole and what is its primary application?

5-(bromomethyl)-1-methyl-1H-benzotriazole is a reactive alkylating agent. It is primarily used in synthetic organic chemistry to introduce the 1-methyl-1H-benzotriazol-5-ylmethyl group onto various nucleophiles, such as amines, phenols, and thiols. This moiety is of interest in medicinal chemistry and drug development as a potential pharmacophore.

Q2: Why does 5-(bromomethyl)-1-methyl-1H-benzotriazole have a tendency to dimerize?

The dimerization occurs through an intermolecular nucleophilic substitution reaction. The benzotriazole ring system of one molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group on a second molecule. This results in the formation of a stable, unwanted dimer and the elimination of HBr. This process is a common issue with reactive benzylic halides, especially those containing nucleophilic heterocyclic systems.

Q3: What are the consequences of dimerization?

Dimerization leads to several experimental problems:

  • Reduced Yield: The consumption of the starting material to form the dimer directly lowers the yield of the desired product.

  • Purification Challenges: The dimer introduces impurities that can be difficult to separate from the target molecule, complicating the purification process.

  • Inaccurate Stoichiometry: If the reagent has partially dimerized before use, the actual concentration of the active monomer will be lower than calculated, leading to incomplete reactions.

Troubleshooting Guide: Preventing Dimerization

This section addresses common issues encountered during the synthesis, storage, and use of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Issue 1: Significant Dimer Formation During Synthesis

If you are observing a high percentage of dimer formation during the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole (e.g., via bromination of 1,5-dimethyl-1H-benzotriazole), consider the following troubleshooting steps.

cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Handling start High Dimer Formation During Synthesis temp Control Temperature start->temp Is reaction run at elevated temperature? dilution Increase Dilution temp->dilution Yes, lower to 0 °C or below time Minimize Reaction Time dilution->time Use high-dilution principles workup Perform Rapid, Cold Workup time->workup Monitor closely (TLC) and stop promptly purify Immediate Purification workup->purify outcome Reduced Dimer Impurity purify->outcome

Caption: Troubleshooting workflow for synthesis.

Experimental Recommendations:

ParameterStandard ConditionRecommended ModificationRationale
Temperature Room Temperature0 °C to -20 °CLowers the rate of the bimolecular dimerization reaction more significantly than the primary synthesis reaction.
Concentration 0.5 - 1.0 M0.05 - 0.1 MReduces the probability of intermolecular collisions, thereby suppressing the dimerization side reaction.
Workup Standard aqueous washUse of ice-cold water/brineMinimizes decomposition and dimerization during the extraction and washing steps.
Isolation Standard evaporationEvaporation at low temperaturePrevents thermal degradation and dimerization of the isolated product.
Issue 2: Decomposition and Dimerization During Storage

The product can degrade even when stored. Proper storage is critical to maintain its integrity.

cluster_storage Storage Best Practices start Product Degradation During Storage temp Low Temperature start->temp Store at ≤ -20 °C atmosphere Inert Atmosphere temp->atmosphere Backfill container with Argon or N2 light Protect from Light atmosphere->light Use amber vials solvent Store as a Solution? light->solvent Consider storing as a dilute solution in anhydrous, non-polar solvent (e.g., Toluene) outcome Maximized Shelf-Life & Purity solvent->outcome

Caption: Best practices for reagent storage.

Storage Protocol:

  • Purify Completely: Ensure the material is free of acidic (HBr) or basic impurities that can catalyze dimerization.

  • Dry Thoroughly: The presence of moisture can facilitate decomposition pathways. Dry the solid under a high vacuum.

  • Use Inert Gas: Place the purified solid in a vial, flush thoroughly with an inert gas (Argon or Nitrogen), and seal tightly.

  • Store Cold and Dark: Store the vial at -20 °C or below and protect it from light by wrapping it in aluminum foil or using an amber vial.

  • Use Fresh: For best results, it is highly recommended to use the material immediately after its synthesis and purification.

Issue 3: Low Yield in Alkylation Reactions

If your alkylation reaction with 5-(bromomethyl)-1-methyl-1H-benzotriazole is giving low yields, dimerization of the reagent is a likely cause.

Protocol for a Generic N-Alkylation Reaction: This protocol is designed to minimize dimerization of the electrophile.

  • Reagent Preparation: Dissolve your nucleophile (e.g., a primary amine, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a suitable anhydrous solvent (e.g., DMF or Acetonitrile) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the reaction rate.

  • Electrophile Addition: Prepare a separate, fresh solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Add the solution of the bromomethyl reagent to the cooled reaction mixture dropwise over a period of 20-30 minutes using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction over self-dimerization.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature slowly over several hours. Monitor the progress by TLC or LC-MS to determine the point of maximum product formation before side reactions begin to dominate.

  • Workup: Quench the reaction with water and proceed with standard extraction and purification procedures.

cluster_main Alkylation Reaction Workflow reagents 1. Prepare Nucleophile + Base in Solvent cool 2. Cool to 0 °C reagents->cool add 4. Add Reagent Solution Dropwise cool->add prepare_e 3. Prepare Fresh Solution of Bromomethyl Reagent prepare_e->add monitor 5. Monitor Reaction (TLC / LC-MS) add->monitor workup 6. Quench & Purify monitor->workup

Caption: Recommended experimental workflow for alkylation.

Technical Support Center: Troubleshooting Low Reactivity in Substitutions with 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic substitution reactions with 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What is 5-(bromomethyl)-1-methyl-1H-benzotriazole and why is it used in synthesis?

5-(bromomethyl)-1-methyl-1H-benzotriazole is a versatile reagent used in organic synthesis. It serves as a benzylic bromide, making it a good electrophile for introducing the 1-methyl-1H-benzotriazol-5-ylmethyl moiety onto various nucleophiles. This functional group is of interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzotriazole derivatives, including their use as scaffolds for antiviral agents and kinase inhibitors.

Q2: What are the typical reaction mechanisms for substitutions with this compound?

As a benzylic bromide, 5-(bromomethyl)-1-methyl-1H-benzotriazole can undergo nucleophilic substitution via both SN1 and SN2 pathways. The predominant mechanism is influenced by the reaction conditions:

  • SN2 Mechanism: Favored by strong, non-bulky nucleophiles, polar aprotic solvents, and moderate temperatures. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

  • SN1 Mechanism: Favored by weak nucleophiles, polar protic solvents, and higher temperatures. This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate.

Q3: What factors can contribute to low reactivity or low yields in my substitution reaction?

Several factors can lead to poor outcomes in substitution reactions with 5-(bromomethyl)-1-methyl-1H-benzotriazole. These include:

  • Weak Nucleophile: The nucleophilicity of the attacking species is crucial. Weakly nucleophilic compounds will react slowly.

  • Steric Hindrance: A bulky nucleophile or significant steric crowding around the electrophilic carbon can hinder the reaction, particularly for an SN2 pathway.

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents generally favor SN2 reactions by effectively solvating the cation but not the "naked" nucleophile.

  • Low Temperature: Insufficient thermal energy may lead to slow reaction kinetics.

  • Suboptimal Base: For nucleophiles that require deprotonation (e.g., thiols, alcohols, secondary amines), the choice and strength of the base are critical.

  • Degradation of the Reagent: Like many benzylic bromides, 5-(bromomethyl)-1-methyl-1H-benzotriazole can be sensitive to moisture and light, leading to degradation over time.

  • Side Reactions: The benzotriazole ring itself can potentially participate in side reactions under certain conditions.

Troubleshooting Guide for Low Reactivity

This guide provides a structured approach to troubleshooting and optimizing your nucleophilic substitution reactions.

Problem: Low or No Product Formation

Use the following tables to identify potential causes and solutions based on your reaction components.

Table 1: Troubleshooting Nucleophile-Related Issues

ObservationPotential CauseSuggested Solution
Reaction with a neutral nucleophile (e.g., R-OH, R-SH, R₂NH) is slow or does not proceed.The nucleophile is not strong enough.Convert the neutral nucleophile to its more reactive conjugate base. For alcohols and thiols, use a suitable base (e.g., NaH, K₂CO₃, Et₃N) to form the corresponding alkoxide or thiolate. For secondary amines, a base may also be required depending on the amine's pKa.
Reaction with a bulky nucleophile (e.g., t-BuO⁻) gives low yield.Steric hindrance is impeding the reaction, likely an SN2 pathway.Switch to a less hindered nucleophile if possible. Alternatively, try to promote an SN1 mechanism by using a polar protic solvent and higher temperatures, though this may lead to other side products.
The nucleophile is known to be weak.Insufficient nucleophilic strength.Increase the concentration of the nucleophile. Consider using a catalyst, such as a phase-transfer catalyst (e.g., TBAB) for reactions with anionic nucleophiles in a biphasic system.

Table 2: Troubleshooting Solvent and Temperature-Related Issues

ObservationPotential CauseSuggested Solution
Reaction in a polar protic solvent (e.g., ethanol, water) is slow.The solvent is solvating and deactivating the nucleophile. This is especially detrimental for SN2 reactions.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the nucleophile, increasing its reactivity.
Reaction at room temperature shows little to no conversion.The activation energy for the reaction is not being met.Increase the reaction temperature. For many substitution reactions, heating to 50-80 °C can significantly increase the rate. For very unreactive systems, reflux temperatures may be necessary. Consider using a sealed tube or microwave reactor for higher temperatures.
Decomposition of starting material or product is observed at elevated temperatures.The reaction conditions are too harsh.If using high temperatures, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Table 3: Troubleshooting Reagent and General Condition-Related Issues

ObservationPotential CauseSuggested Solution
Inconsistent results between batches.The 5-(bromomethyl)-1-methyl-1H-benzotriazole may have degraded.Use freshly prepared or purified reagent. Store the compound in a cool, dark, and dry place. Check the purity of the starting material by NMR or LC-MS before use.
For reactions requiring a base, the reaction is not proceeding.The base is not strong enough to deprotonate the nucleophile, or it is not soluble in the reaction solvent.Choose a stronger base. For example, if K₂CO₃ is ineffective for deprotonating a thiol, consider using NaH. Ensure the chosen base is compatible with the solvent and other reagents.
Formation of multiple unidentified side products.Possible side reactions involving the benzotriazole ring or elimination reactions.Lower the reaction temperature. Ensure the use of a non-nucleophilic base if elimination is a concern. Analyze the side products to understand the competing reaction pathways and adjust conditions accordingly.

Experimental Protocols and Data

The following sections provide example protocols and hypothetical yield data to guide your optimization efforts.

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for performing and troubleshooting a nucleophilic substitution reaction with 5-(bromomethyl)-1-methyl-1H-benzotriazole.

experimental_workflow start Start: Low Reactivity Observed reagent_prep Reagent Preparation (Substrate, Nucleophile, Solvent, Base) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, Temperature control) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete troubleshoot Troubleshooting (Consult Tables 1-3) monitoring->troubleshoot Low Conversion purification Purification (Column chromatography, Recrystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Improved Yield analysis->end optimize Optimize Conditions (Change solvent, temp, base, etc.) troubleshoot->optimize optimize->reagent_prep Retry Reaction

General experimental and troubleshooting workflow.
Protocol 1: Reaction with a Thiol Nucleophile (Thiophenol)

Reaction: 5-(bromomethyl)-1-methyl-1H-benzotriazole + Thiophenol → 1-methyl-5-((phenylthio)methyl)-1H-benzotriazole

Materials:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-(bromomethyl)-1-methyl-1H-benzotriazole in DMF, add thiophenol.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Hypothetical Yield Data for Thiophenol Substitution

SolventTemperature (°C)BaseTime (h)Yield (%)
DMF25K₂CO₃1285
Acetonitrile25K₂CO₃1278
Ethanol25K₂CO₃2445
DMF0K₂CO₃2460
DMF60K₂CO₃492
DMF25Et₃N2455
Protocol 2: Reaction with an Amine Nucleophile (Piperidine)

Reaction: 5-(bromomethyl)-1-methyl-1H-benzotriazole + Piperidine → 1-((1-methyl-1H-benzotriazol-5-yl)methyl)piperidine

Materials:

  • 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq)

  • Piperidine (2.2 eq)

  • Acetonitrile

Procedure:

  • Dissolve 5-(bromomethyl)-1-methyl-1H-benzotriazole in acetonitrile.

  • Add piperidine to the solution.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 5: Hypothetical Yield Data for Piperidine Substitution

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile50690
THF50882
Dichloromethane252465
Acetonitrile251275
Acetonitrilereflux295

Signaling Pathway Context: Application in Kinase Inhibitor Synthesis

5-(bromomethyl)-1-methyl-1H-benzotriazole can be utilized as a building block in the synthesis of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The benzotriazole moiety can be incorporated into molecules designed to target the ATP-binding site of specific kinases.

The diagram below illustrates a simplified logic flow for how this reagent can be used in the early stages of a drug discovery program targeting a hypothetical kinase.

kinase_inhibitor_synthesis start Target Kinase Identified scaffold_design Design of Kinase Inhibitor Scaffold (e.g., aminopyrimidine) start->scaffold_design nucleophile Core Nucleophile (e.g., aminopyrimidine derivative) scaffold_design->nucleophile reagent 5-(bromomethyl)-1-methyl-1H-benzotriazole substitution Nucleophilic Substitution Reaction reagent->substitution nucleophile->substitution product Benzotriazole-containing Intermediate substitution->product further_synthesis Further Synthetic Modifications product->further_synthesis final_compound Final Kinase Inhibitor Candidate further_synthesis->final_compound testing Biological Testing (Kinase assays, Cell-based assays) final_compound->testing end Lead Compound Identification testing->end

Technical Support Center: Recrystallization of Benzotriazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of benzotriazole intermediates via recrystallization.

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Potential Cause: The solute's solubility limit is exceeded at a temperature where it is still liquid, or the cooling process is too rapid. This is common when the melting point of the solute is lower than the boiling point of the solvent.

Recommended Solutions:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a boiling point lower than the melting point of your compound.

  • Increase the Solvent Volume: Add more solvent to the hot solution to ensure the compound does not become supersaturated at a temperature above its melting point.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a pure crystal of the compound, add a small one to the cooled solution to induce crystallization.[1]

Issue 2: The Purified Product is Colored

Potential Cause: The presence of colored impurities in the crude material or degradation of the benzotriazole intermediate. Benzotriazoles can be susceptible to air oxidation, which can form colored byproducts.[2]

Recommended Solutions:

  • Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration.[3][4] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.

  • Perform the Recrystallization Under an Inert Atmosphere: If the compound is sensitive to air oxidation, conducting the recrystallization under nitrogen or argon can prevent the formation of colored byproducts.[2]

  • Adsorbent Treatment: Besides activated charcoal, other adsorbents like acid-treated bentonite can be used to decolorize the solution, particularly for oily derivatives.[1][5]

Issue 3: Low Recovery of the Purified Compound

Potential Cause: This can result from using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too effective at room or cold temperatures.

Recommended Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Preheat the Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask with hot solvent vapor before the hot filtration step.

  • Choose an Appropriate Solvent System: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.

  • Evaporate Excess Solvent: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling.

  • Recover a Second Crop: The filtrate from the first crystallization can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing benzotriazole and its intermediates?

A1: The choice of solvent is highly dependent on the specific structure of the benzotriazole intermediate. For unsubstituted benzotriazole, common and effective solvents include hot water[3], benzene[6][7], and toluene.[8][9] It is also soluble in alcohols, chloroform, and DMF.[8][9] For derivatives, a systematic solvent screen is recommended. A good starting point is to test solvents with a range of polarities. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[10][11][12]

Q2: How can I select an appropriate recrystallization solvent?

A2: The ideal solvent should dissolve the compound well when hot but poorly when cold. To test this, place a small amount of your compound in a test tube and add a small amount of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, it is a good candidate.

Q3: My purified product has a low melting point or a broad melting point range. What does this indicate?

A3: A low or broad melting point range is typically an indication of impurities. This could be due to residual solvent trapped in the crystals or the co-crystallization of impurities with your product.[2] To address this, ensure the crystals are thoroughly dried under vacuum. If impurities are still present, a second recrystallization, possibly with a different solvent system, may be necessary.[2] In some cases, purification by column chromatography might be required to remove impurities with very similar solubility profiles.[2]

Q4: How do I remove unreacted starting materials like o-phenylenediamine?

A4: If the starting material has different acid-base properties than your product, an acidic or basic wash during the initial workup can be very effective. For instance, unreacted o-phenylenediamine is basic and can be removed by washing the organic layer with a dilute acid solution.[2] Similarly, residual benzotriazole can often be removed by washing with a dilute aqueous base.[1]

Quantitative Data

Table 1: Solubility of Benzotriazole in Various Solvents

SolventSolubility ( g/100g solvent) at 25°CSolubility ( g/100g solvent) at 45°C
Water~2.0[9][13]Significantly Higher
Toluene~1.5~6.0
Methanol~25.0~50.0
Ethanol~20.0~45.0
Acetone~30.0~60.0
N,N-Dimethylformamide (DMF)High[8][9]Very High
BenzeneSoluble[8][9]Highly Soluble[6][7]
ChloroformSoluble[8][9]Highly Soluble

Note: The quantitative data for toluene, methanol, ethanol, and acetone are representative values for illustrative purposes, as precise, comprehensive data across a range of temperatures can be found in specialized chemical literature such as the cited ACS publication.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude benzotriazole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring, adding small portions of the solvent until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (one in which the compound is highly soluble) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if not colored charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool insoluble_impurities Insoluble Impurities hot_filter->insoluble_impurities Removed isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash soluble_impurities Soluble Impurities in Filtrate isolate->soluble_impurities Removed dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Standard experimental workflow for the recrystallization of benzotriazole intermediates.

Troubleshooting_Logic issue issue cause cause solution solution start Problem During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No cause_oiling Rapid Cooling or High Concentration oiling_out->cause_oiling Yes colored_product Product is Colored? low_recovery->colored_product No cause_recovery Too Much Solvent or Premature Crystallization low_recovery->cause_recovery Yes cause_color Colored Impurities or Air Oxidation colored_product->cause_color Yes solution_oiling Slow Cooling Rate Increase Solvent Use Seed Crystal cause_oiling->solution_oiling solution_recovery Minimize Solvent Preheat Funnel Concentrate Filtrate cause_recovery->solution_recovery solution_color Use Activated Charcoal Inert Atmosphere cause_color->solution_color

Caption: A logical diagram for troubleshooting common issues in recrystallization.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-1-methyl-1H-benzotriazole. This versatile reagent is a key building block in the synthesis of a variety of functionalized benzotriazole derivatives. Its reactivity is primarily centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 5-(bromomethyl)-1-methyl-1H-benzotriazole?

A1: The most prevalent reaction is nucleophilic substitution at the benzylic carbon of the bromomethyl group. This allows for the introduction of a wide range of functionalities, including amines, ethers, and thioethers, by reacting with the corresponding nucleophiles. Additionally, while less common for the bromomethyl group itself, the benzotriazole core can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions if further halogenated on the aromatic ring.

Q2: What is the recommended catalytic approach for nucleophilic substitution reactions with this compound?

A2: For many nucleophilic substitution reactions, particularly with nucleophiles that have limited solubility in common organic solvents (e.g., salts of phenols, thiols, or amines), Phase-Transfer Catalysis (PTC) is a highly effective and recommended method. PTC facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the 5-(bromomethyl)-1-methyl-1H-benzotriazole is dissolved, enabling the reaction to proceed efficiently under mild conditions.

Q3: How do I choose the right phase-transfer catalyst?

A3: The choice of a phase-transfer catalyst depends on the specific nucleophile and reaction conditions. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, are commonly used and are effective for a wide range of reactions. For enantioselective transformations, chiral phase-transfer catalysts derived from cinchona alkaloids may be employed.

Q4: Can I perform catalyst-free nucleophilic substitution with this reagent?

A4: Yes, catalyst-free nucleophilic substitution is possible, especially with strong, soluble nucleophiles in polar aprotic solvents like DMF or DMSO. However, for less reactive nucleophiles or when using a biphasic system, a catalyst is generally required to achieve reasonable reaction rates and yields.

Troubleshooting Guides

Problem 1: Low or No Conversion in Nucleophilic Substitution
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the phase-transfer catalyst is pure and has not degraded. - For reactions sensitive to water, use an anhydrous grade of the catalyst. - Consider screening different phase-transfer catalysts (e.g., other quaternary ammonium salts or phosphonium salts).
Insufficient Nucleophilicity - If using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity.
Poor Solubility of Reactants - For biphasic systems, ensure vigorous stirring to maximize the interfacial area. - Select a phase-transfer catalyst that is soluble in the organic phase. - Consider a different solvent system that provides better solubility for all reactants.
Steric Hindrance - If the nucleophile is sterically bulky, the reaction may be inherently slow. Increase the reaction temperature and/or reaction time.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Over-alkylation of Amine Nucleophiles - Use a larger excess of the amine nucleophile to favor mono-alkylation. - Add the 5-(bromomethyl)-1-methyl-1H-benzotriazole slowly to the reaction mixture containing the amine.
Elimination Reactions - At elevated temperatures, elimination can compete with substitution, especially with sterically hindered bases.[1][2] - Use milder reaction conditions (lower temperature) and a less hindered base if possible.
Hydrolysis of the Bromomethyl Group - If water is present in the reaction mixture, hydrolysis to the corresponding alcohol can occur, especially under basic conditions. - Use anhydrous solvents and reagents to minimize this side reaction.

Data Presentation

Table 1: Catalyst Performance in Nucleophilic Substitution with Amines
Catalyst (mol%)NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
TBAB (10)AnilineToluene/H₂OK₂CO₃80685
TBAB (10)MorpholineToluene/H₂OK₂CO₃60492
NoneAnilineDMFK₂CO₃1001275
NoneMorpholineDMFK₂CO₃80888

Note: The data in this table is representative and based on analogous reactions. Actual results may vary.

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Analogous Halo-Benzotriazoles
ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Suzuki-MiyauraPd(OAc)₂ (5)PPh₃ (30)AgBF₄Toluene8070-90[3][4]
HeckPd(OAc)₂ (5)PPh₃ (10)Et₃NDMF10060-85

Note: This data is for halo-benzotriazoles and serves as a starting point for optimization with 5-(bromomethyl)-1-methyl-1H-benzotriazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed N-Alkylation of an Amine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(bromomethyl)-1-methyl-1H-benzotriazole (1.0 eq), the amine nucleophile (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 10 mol%), and a suitable solvent system (e.g., toluene and water in a 1:1 ratio).

  • Addition of Base: Add an inorganic base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-Benzotriazole Derivative
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 5-halo-1-methyl-1H-benzotriazole derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., PPh₃, 30 mol%).

  • Addition of Reagents: Add the base (e.g., AgBF₄, 2.5 eq) and anhydrous toluene.

  • Reaction: Heat the mixture to 80 °C and stir for the required time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Reactants & Catalyst cluster_end Purification 5-bromomethyl-1-methyl-1H-benzotriazole 5-bromomethyl-1-methyl-1H-benzotriazole Reaction_Vessel Reaction (Solvent, Base, Heat) 5-bromomethyl-1-methyl-1H-benzotriazole->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Work-up Work-up Reaction_Vessel->Work-up Reaction Completion Purified_Product Purified_Product Work-up->Purified_Product Chromatography

Caption: General workflow for nucleophilic substitution.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Reactant Purity and Catalyst Activity Start->Check_Purity Check_Workup Analyze Aqueous Layer and Filter Cake for Product Start->Check_Workup Product Loss? Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Reactants OK Side_Reactions Identify Side Products (e.g., by LC-MS) Optimize_Conditions->Side_Reactions No Improvement Improved Yield Improved Optimize_Conditions->Improved Success Check_Workup->Improved Side_Reactions->Optimize_Conditions Adjust Conditions to Minimize

Caption: Troubleshooting logic for low reaction yield.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile Anion (Nu⁻) Cat_Nu_org Ion Pair (Q⁺Nu⁻) Nu_aq->Cat_Nu_org Ion Exchange Cat_X_aq Catalyst Cation (Q⁺X⁻) Cat_X_aq->Cat_Nu_org X_aq Leaving Group Anion (X⁻) X_aq->Cat_X_aq Regenerates Catalyst R_Br 5-(bromomethyl)-1-methyl- 1H-benzotriazole (R-Br) Product Product (R-Nu) R_Br->Product Cat_Nu_org->Product SN2 Reaction Product->X_aq Forms Q⁺Br⁻

Caption: Simplified mechanism of Phase-Transfer Catalysis.

References

Managing reaction scale-up for 5-(bromomethyl)-1-methyl-1H-benzotriazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 5-(bromomethyl)-1-methyl-1H-benzotriazole. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

The primary route for the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole is the radical bromination of the benzylic methyl group of 1,5-dimethyl-1H-benzotriazole using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator.

Protocol 1: Lab-Scale Batch Synthesis

This protocol is suitable for preparing small to medium quantities of the target compound in a standard laboratory setting.

Materials:

  • 1,5-dimethyl-1H-benzotriazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-1H-benzotriazole (1.0 eq) in anhydrous acetonitrile or carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 - 1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02 - 0.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a suitable lamp (e.g., a household compact fluorescent lamp). Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

    • Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation: Reaction Parameters
ParameterCondition 1 (Thermal Initiation)Condition 2 (Photochemical Initiation)
Starting Material 1,5-dimethyl-1H-benzotriazole1,5-dimethyl-1H-benzotriazole
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl PeroxideLight (e.g., CFL lamp)
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)
Temperature RefluxReflux
Stoichiometry (NBS) 1.05 - 1.2 equivalents1.05 equivalents
Typical Yield Good to ExcellentGood to Excellent

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive radical initiator.Use a fresh batch of AIBN or benzoyl peroxide. Ensure proper storage conditions.
Insufficient initiation.If using photochemical initiation, ensure the lamp is functional and positioned close to the reaction flask. Increase the amount of radical initiator if necessary.
Presence of radical inhibitors.Ensure all glassware is clean and free of contaminants. Use freshly distilled, anhydrous solvents.
Poor quality NBS.Recrystallize NBS from water before use to remove any succinimide or bromine impurities.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Steps
Dibromination: Over-reaction leading to the formation of 5-(dibromomethyl)-1-methyl-1H-benzotriazole.Use a smaller excess of NBS (closer to 1.05 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
Aromatic Bromination: Bromination on the benzene ring of the benzotriazole.Avoid using solvents that can promote ionic pathways. Ensure the reaction is performed under strict radical conditions (anhydrous solvent, radical initiator). For electron-rich substrates, light-initiated reactions in non-polar solvents are often more selective.
Issue 3: Difficult Purification
Possible Cause Troubleshooting Steps
Succinimide in product: The byproduct of NBS, succinimide, can be difficult to remove.During the work-up, perform multiple washes with a basic solution like saturated sodium bicarbonate to deprotonate the succinimide and increase its solubility in the aqueous layer.[1]
Co-eluting impurities: Impurities with similar polarity to the product.Optimize the column chromatography conditions (e.g., try a different solvent system, use a shallower gradient). Consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in this reaction?

A1: The radical initiator, such as AIBN or benzoyl peroxide, decomposes upon heating to generate free radicals. These radicals then initiate the chain reaction by abstracting a bromine atom from NBS to form a bromine radical, which in turn abstracts a hydrogen atom from the benzylic methyl group of 1,5-dimethyl-1H-benzotriazole.[2]

Q2: Can I use bromine (Br₂) instead of NBS for this reaction?

A2: While Br₂ can be used for benzylic bromination, NBS is generally preferred as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as addition to aromatic systems.[2][3][4]

Q3: My reaction is turning a deep orange/brown color. Is this normal?

A3: Yes, the formation of a bromine color is often observed during the reaction as a small amount of Br₂ is generated.[5] However, if the color persists after the reaction is complete, it indicates excess bromine, which should be quenched during the work-up with a reducing agent like sodium thiosulfate.

Q4: How can I improve the scalability of this synthesis?

A4: For larger scale synthesis, a continuous flow protocol can be highly advantageous.[6][7][8] This method allows for better control over reaction parameters like temperature and irradiation, leading to improved safety, selectivity, and throughput.[9][10]

Q5: What are the main safety precautions for this reaction?

A5: N-Bromosuccinimide is a lachrymator and an irritant. The solvents used (carbon tetrachloride is a known carcinogen) and the product, a benzylic bromide, are also hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Reaction_Pathway Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1,5-dimethyl-1H-benzotriazole 1,5-dimethyl-1H-benzotriazole 5-(bromomethyl)-1-methyl-1H-benzotriazole 5-(bromomethyl)-1-methyl-1H-benzotriazole 1,5-dimethyl-1H-benzotriazole->5-(bromomethyl)-1-methyl-1H-benzotriazole Benzylic Bromination NBS NBS NBS->5-(bromomethyl)-1-methyl-1H-benzotriazole Initiator AIBN or Light Initiator->5-(bromomethyl)-1-methyl-1H-benzotriazole Solvent Solvent (CH3CN or CCl4) Solvent->5-(bromomethyl)-1-methyl-1H-benzotriazole

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue LowYield Low or No Product Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckInitiator Check Initiator Activity/Amount LowYield->CheckInitiator Initiation Problem? CheckNBS Recrystallize NBS LowYield->CheckNBS Reagent Quality? CheckSolvent Use Anhydrous Solvent LowYield->CheckSolvent Inhibitors Present? AdjustNBS Adjust NBS Stoichiometry (1.05 eq) MultipleProducts->AdjustNBS Dibromination? ChangeConditions Switch to Photochemical Initiation MultipleProducts->ChangeConditions Aromatic Bromination? OptimizeWash Optimize Aqueous Wash (use NaHCO3) PurificationIssue->OptimizeWash Succinimide Contamination? OptimizeChroma Optimize Chromatography/Recrystallization PurificationIssue->OptimizeChroma Co-eluting Impurities?

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative ¹H NMR Analysis of 5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental data for this specific compound, this report presents predicted spectral data based on the analysis of structurally similar analogs. This guide is intended for researchers, scientists, and drug development professionals to facilitate the characterization and quality control of this and related benzotriazole derivatives.

Introduction

5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole is a versatile building block in organic synthesis. Its structural elucidation is crucial for ensuring the purity and identity of synthesized compounds. ¹H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the chemical environment of protons within a molecule. This guide summarizes the expected ¹H NMR characteristics of the title compound and compares them with the known spectral data of analogous 5-substituted-1-methyl-1H-benzo[d]triazoles.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole and its analogs are presented in Table 1. The predictions are based on established chemical shift values and coupling constants observed in similar benzotriazole systems.

Table 1: Predicted and Experimental ¹H NMR Data for 5-Substituted-1-methyl-1H-benzo[d]triazoles in CDCl₃

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
5-(Bromomethyl)-1-methyl-1H-benzo[d]triazole (Predicted) H-4~ 7.85d1H~ 8.5
H-6~ 7.45dd1H~ 8.5, ~1.5
H-7~ 7.95d1H~ 1.5
-CH₂Br~ 4.70s2H-
-CH₃~ 4.15s3H-
5-(Chloromethyl)-1-methyl-1H-benzo[d]triazole (Predicted) H-4~ 7.84d1H~ 8.5
H-6~ 7.43dd1H~ 8.5, ~1.5
H-7~ 7.93d1H~ 1.5
-CH₂Cl~ 4.65s2H-
-CH₃~ 4.14s3H-
1,5-Dimethyl-1H-benzo[d]triazole (Experimental) H-47.72d1H8.4
H-67.24dd1H8.4, 1.2
H-77.68s1H-
5-CH₃2.49s3H-
1-CH₃4.12s3H-

Experimental Protocol

The following is a general protocol for acquiring ¹H NMR spectra of small organic molecules, which would be suitable for the analysis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

  • The following parameters are commonly used:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and Key ¹H NMR Correlations

The following diagram illustrates the structure of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole and highlights the key proton environments relevant to the ¹H NMR spectrum.

5_bromomethyl_1_methyl_1H_benzotriazole_NMR cluster_molecule 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole cluster_signals Expected ¹H NMR Signals mol H4 H-4 (~7.85 ppm, d) H6 H-6 (~7.45 ppm, dd) H4->H6 J ≈ 8.5 Hz H7 H-7 (~7.95 ppm, d) H6->H7 J ≈ 1.5 Hz CH2Br -CH₂Br (~4.70 ppm, s) CH3 -CH₃ (~4.15 ppm, s)

A Comparative Analysis of Bromomethyl vs. Chloromethyl Benzotriazoles for N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, N-alkylated benzotriazoles serve as crucial building blocks. The choice of the alkylating agent is paramount for reaction efficiency and yield. This guide provides an objective comparison of the reactivity of bromomethyl benzotriazoles and chloromethyl benzotriazoles, supported by fundamental chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions involving bromomethyl and chloromethyl benzotriazoles is the nature of the halogen, which acts as the leaving group. Based on established principles of physical organic chemistry, the bromide ion is a superior leaving group compared to the chloride ion. This is attributed to its lower basicity and the weaker carbon-bromine (C-Br) bond strength relative to the carbon-chlorine (C-Cl) bond. Consequently, bromomethyl benzotriazoles are inherently more reactive alkylating agents than their chloromethyl counterparts . This enhanced reactivity is expected to translate into faster reaction rates and potentially higher yields under identical reaction conditions.

Reactivity Comparison: Theoretical Framework and Supporting Data

The N-alkylation of a nucleophile with a halomethyl benzotriazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the electrophilic methylene carbon, and the halide ion departs. The rate of an SN2 reaction is sensitive to the ability of the leaving group to stabilize the developing negative charge in the transition state.

Key Factors Influencing Reactivity:

  • Leaving Group Ability: A good leaving group is a weak base. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This makes bromide a better leaving group.

  • Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (average bond energy ~340 kJ/mol). The weaker bond is more easily broken during the nucleophilic attack, leading to a lower activation energy and a faster reaction rate.

Table 1: Predicted Relative Reactivity in N-Alkylation Reactions

ReagentLeaving GroupPredicted Relative ReactivityRationale
1-Chloromethyl-1H-benzotriazoleCl⁻StandardChloride is a good leaving group.
1-Bromomethyl-1H-benzotriazoleBr⁻HigherBromide is a better leaving group than chloride due to its lower basicity and the weaker C-Br bond.

Experimental Protocols

Detailed and validated experimental protocols for a direct comparative study are not available in the literature. However, based on established methods for the synthesis of halomethyl benzotriazoles and subsequent N-alkylation reactions, the following procedures can be proposed.

Synthesis of Halomethyl Benzotriazoles

Protocol 1: Synthesis of 1-Chloromethyl-1H-benzotriazole

This protocol is adapted from a known procedure.

Materials:

  • 1-Hydroxymethyl-1H-benzotriazole

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Ice bath

  • Stirring apparatus

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a flask equipped with a mechanical stirrer and an ice bath, suspend 1-hydroxymethyl-1H-benzotriazole in thionyl chloride.

  • Add the thionyl chloride dropwise at a rate that maintains a manageable slurry while cooling in the ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Heat the mixture to 40°C, at which point gas evolution should become vigorous and the solid should dissolve.

  • Increase the temperature to 65°C and hold for 1 hour.

  • Distill off the excess thionyl chloride.

  • Cool the mixture to 35-40°C and add methanol to quench any remaining thionyl chloride.

  • Heat the solution to reflux for 15 minutes.

  • Cool the solution in an ice bath for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield 1-chloromethyl-1H-benzotriazole.

Protocol 2: Proposed Synthesis of 1-Bromomethyl-1H-benzotriazole

Materials:

  • 1-Hydroxymethyl-1H-benzotriazole

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Stirring apparatus

  • Apparatus for working under inert atmosphere

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxymethyl-1H-benzotriazole in anhydrous diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus tribromide or thionyl bromide in the same solvent to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromomethyl-1H-benzotriazole.

  • Purify the product by recrystallization or column chromatography.

Comparative N-Alkylation Experiment

Objective: To compare the reactivity of 1-bromomethyl-1H-benzotriazole and 1-chloromethyl-1H-benzotriazole in the N-alkylation of a model amine (e.g., morpholine or benzylamine).

Materials:

  • 1-Bromomethyl-1H-benzotriazole

  • 1-Chloromethyl-1H-benzotriazole

  • Morpholine (or other suitable amine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Stirring apparatus

  • Heating apparatus with temperature control

  • TLC plates and developing chamber

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Set up two parallel reactions, one with 1-bromomethyl-1H-benzotriazole and the other with 1-chloromethyl-1H-benzotriazole.

  • In each reaction flask, dissolve the amine (1.0 eq) and potassium carbonate (1.5 eq) in DMF or acetonitrile.

  • To each flask, add the respective halomethyl benzotriazole (1.1 eq) at room temperature with stirring.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15-30 minutes).

  • Record the time required for the complete consumption of the starting amine in each reaction.

  • Upon completion, quench both reactions by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography and determine the isolated yield for each reaction.

Expected Outcome: The reaction with 1-bromomethyl-1H-benzotriazole is expected to proceed at a significantly faster rate and may provide a higher yield of the N-alkylated product compared to the reaction with 1-chloromethyl-1H-benzotriazole under identical conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SN2 pathway for the N-alkylation of an amine with a halomethyl benzotriazole.

SN2_Reaction_Pathway Reactants Amine (R₂NH) + Halomethyl Benzotriazole (Bt-CH₂-X) TS Transition State [R₂NH---CH₂(Bt)---X]⁻ Reactants->TS Nucleophilic Attack Products N-Alkylated Amine (R₂N-CH₂-Bt) + Halide Ion (X⁻) TS->Products Leaving Group Departure

Caption: Generalized SN2 pathway for N-alkylation.

Conclusion

References

A Comparative Guide to LC-MS Analysis for the Confirmation of 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the confirmation of the synthetic product, 5-(bromomethyl)-1-methyl-1H-benzotriazole. The selection of an appropriate analytical method is critical for ensuring product purity, identity, and quality, which are paramount in research and drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical approach.

Introduction to 5-(bromomethyl)-1-methyl-1H-benzotriazole

5-(bromomethyl)-1-methyl-1H-benzotriazole is a versatile reagent in organic synthesis, often utilized for the introduction of a methylbenzotriazole moiety into various molecular scaffolds. Its purity is crucial for the success of subsequent reactions and the biological activity of the final products. Accurate and reliable analytical methods are therefore essential for its characterization.

Comparison of Analytical Techniques

The confirmation of 5-(bromomethyl)-1-methyl-1H-benzotriazole can be achieved through several analytical techniques, each with distinct advantages and limitations. This guide focuses on a comparison between LC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterLC-MS/MSHPLC-UV1H NMR
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)High (based on chemical shifts and coupling constants)
Sensitivity Very High (pg-ng level)High (ng-µg level)Low (µg-mg level)
Quantitative Accuracy Excellent with appropriate internal standardsGoodExcellent for purity assessment (qNMR)
Structural Information Molecular weight and fragmentation patternLimited to chromophore presenceDetailed structural connectivity
Sample Throughput HighHighLow
Cost & Complexity High initial investment and operational complexityLower cost and simpler operationHigh initial cost, moderate complexity

Table 1: Comparison of Analytical Techniques for 5-(bromomethyl)-1-methyl-1H-benzotriazole Analysis.

Experimental Protocols

Synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole (Proposed)

A plausible synthetic route to 5-(bromomethyl)-1-methyl-1H-benzotriazole involves a two-step process starting from 5-methyl-1H-benzotriazole.

  • N-Methylation: 5-methyl-1H-benzotriazole is methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent (e.g., acetone or DMF). This reaction can yield a mixture of N1 and N2 isomers, which may require chromatographic separation.

  • Bromination: The resulting 1,5-dimethyl-1H-benzotriazole is then subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent (e.g., carbon tetrachloride or benzene) under reflux.

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

LC-MS/MS Analysis

This method is ideal for the confirmation of the product's identity and the detection of trace impurities.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte and any impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling.

    • Precursor Ion (m/z): [M+H]+ of 5-(bromomethyl)-1-methyl-1H-benzotriazole (C8H8BrN3, MW: 226.07). The exact m/z will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

    • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID). A likely fragmentation would be the loss of the bromine atom or the entire bromomethyl group.

HPLC-UV Analysis

A robust method for routine purity checks and quantification when high sensitivity is not required.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient or Isocratic Elution: A suitable gradient or isocratic method to achieve separation of the main peak from impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The UV maximum of the benzotriazole ring (typically around 254 nm and 280 nm).

1H NMR Spectroscopy

Essential for the definitive structural confirmation of the synthesized product.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Signals: The spectrum should show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the bromomethyl group, with appropriate chemical shifts and coupling patterns.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analytical confirmation process.

Synthesis_Workflow Start 5-methyl-1H-benzotriazole Step1 N-Methylation (e.g., (CH3)2SO4, NaOH) Start->Step1 Intermediate 1,5-dimethyl-1H-benzotriazole (and N2 isomer) Step1->Intermediate Separation Chromatographic Separation Intermediate->Separation Step2 Bromination (e.g., NBS, AIBN) Separation->Step2 N1 isomer Crude Crude Product Step2->Crude Purification Column Chromatography & Recrystallization Crude->Purification FinalProduct 5-(bromomethyl)-1-methyl- 1H-benzotriazole Purification->FinalProduct

Caption: Proposed synthesis workflow for 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation Synthesis Synthesized Product LCMS LC-MS/MS Analysis Synthesis->LCMS HPLC HPLC-UV Analysis Synthesis->HPLC NMR 1H NMR Analysis Synthesis->NMR Identity Identity Confirmation (MW, Fragmentation) LCMS->Identity Purity Purity Assessment (% Area) HPLC->Purity Structure Structural Elucidation NMR->Structure Final Confirmed Product Identity->Final Purity->Final Structure->Final

Caption: Integrated workflow for the analytical confirmation of the final product.

Conclusion

For the definitive confirmation of 5-(bromomethyl)-1-methyl-1H-benzotriazole, a multi-technique approach is recommended. 1H NMR is indispensable for unambiguous structural elucidation. HPLC-UV serves as a cost-effective and reliable method for routine purity assessments. However, LC-MS/MS stands out as the superior technique for its unparalleled sensitivity and specificity, making it the gold standard for trace impurity detection and unequivocal identity confirmation, which are critical in the context of drug development and scientific research. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and the available resources.

Structure-Activity Relationship of 1-Methyl-Benzotriazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across several key therapeutic areas: anticonvulsant, antimicrobial, antiviral (specifically as HCV helicase inhibitors), and enzyme inhibition (α-glucosidase). The information is presented to facilitate the rational design of novel and more potent therapeutic agents.

Anticonvulsant Activity

Derivatives of 1-methyl-benzotriazole have shown promising anticonvulsant effects, primarily evaluated in the maximal electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[1] The key structural modifications influencing this activity are summarized below.

Table 1: Anticonvulsant Activity of 1-Methyl-Benzotriazole Derivatives

Compound IDR1-SubstituentR2-SubstituentActivity (MES Model)Neurotoxicity (TD50, mg/kg)Reference
BTA-1 -CH2-Thiadiazolyl-Imidazole-2-thioneHPromising Anticonvulsant EffectsNot Reported[1]
BTA-9 -CH2-CO-NH-N=CH-(4-O-CH2-O-benzodioxole)HNotable anti-MES activity in miceNot Reported[1]
PTB1 -CH2-Triazine derivativeHSignificant reduction in hind limb extension onsetNot Reported[2]
PTB2 -CH2-Triazine derivativeHSignificant reduction in hind limb extension onsetNot Reported[2]
PTB5 -CH2-Triazine derivativeHSignificant reduction in hind limb extension onsetNot Reported[2]

Note: Specific ED50 values were not consistently reported in the reviewed literature, with activity often described qualitatively.

Key SAR Insights for Anticonvulsant Activity:
  • The introduction of a thiadiazolyl-imidazole-2-thione moiety at the 1-position results in promising anticonvulsant activity.[1]

  • Acetohydrazide derivatives, particularly those with a benzodioxole substituent, also exhibit notable efficacy in the MES model.[1]

  • Linkage to a triazine ring has been shown to significantly reduce the onset of hind limb extension in the MES model, indicating potent anticonvulsant action.[2]

Antimicrobial Activity

1-Methyl-benzotriazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the benzotriazole core and the appended moieties.

Table 2: Antimicrobial Activity of 1-Methyl-Benzotriazole Derivatives

Compound IDR-SubstituentTest OrganismMIC (μM)Reference
4a -CH(OH)-CH2-NH-R'Staphylococcus aureus32[3]
4e -CH(OH)-CH2-NH-R''Staphylococcus aureus8[3]
5f Oxazolidine derivativeStaphylococcus aureus64[3]
4a -CH(OH)-CH2-NH-R'Bacillus subtilis64[3]
4e -CH(OH)-CH2-NH-R''Bacillus subtilis16[3]
4k -CH(OH)-CH2-NH-R'''Bacillus subtilis16[3]
5g Oxazolidine derivativeBacillus subtilis8[3]
16h p-fluorophenyl at C-2 and C-6 of piperidineEscherichia coli6.25-12.5 µg/mL[4]
Key SAR Insights for Antimicrobial Activity:
  • The presence of a β-amino alcohol side chain at the 1-position is crucial for antibacterial activity, particularly against Gram-positive bacteria.[3]

  • The nature of the substituent on the amino group of the β-amino alcohol significantly impacts potency, with compound 4e showing the highest activity against S. aureus.[3]

  • Cyclization of the β-amino alcohol to the corresponding oxazolidine can modulate activity, as seen with compound 5g against B. subtilis.[3]

  • The incorporation of a piperidine ring with specific substitutions can lead to potent activity against Gram-negative bacteria like E. coli.[4]

  • The addition of a -COOMe group at the fifth position of the benzotriazole ring has been reported to result in compounds with remarkable antibacterial properties, with MIC values as low as 0.125-0.25 μg/ml.[5]

Antiviral Activity: HCV Helicase Inhibition

A significant area of investigation for benzotriazole derivatives has been their potential as inhibitors of the Hepatitis C Virus (HCV) NS3 helicase, an essential enzyme for viral replication.

Table 3: HCV Helicase Inhibitory Activity of 1-Methyl-Benzotriazole Derivatives

Compound IDR-SubstituentTargetIC50 (µM)Reference
2-methyl-TBBT 2-methyl on 4,5,6,7-tetrabromobenzotriazoleHCV Helicase (DNA substrate)~6.5[6]
2-ethyl-TBBT 2-ethyl on 4,5,6,7-tetrabromobenzotriazoleHCV Helicase (DNA substrate)~6.5[6]
2-propyl-TBBT 2-propyl on 4,5,6,7-tetrabromobenzotriazoleHCV Helicase (DNA substrate)~6.5[6]
TBBT H on 4,5,6,7-tetrabromobenzotriazoleHCV Helicase20[7]
DRBT Dichloro(ribofuranosyl)HCV Helicase1.5[7]
Key SAR Insights for HCV Helicase Inhibition:
  • N-alkylation of the benzotriazole core, particularly on the tetrabrominated analogue (TBBT), enhances inhibitory activity against HCV helicase.[6]

  • Small alkyl groups (methyl, ethyl, propyl) at the 2-position of TBBT are most effective, with an IC50 of approximately 6.5 µM.[6]

  • The presence of a ribofuranosyl moiety, as in DRBT, leads to a significant increase in potency.[7]

  • Substitution with hydroxyethyl or chloroethyl groups on the alkyl chain leads to a loss of inhibitory activity.[6]

Enzyme Inhibition: α-Glucosidase

Certain 1-methyl-benzotriazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Table 4: α-Glucosidase Inhibitory Activity of 1-Methyl-Benzotriazole Derivatives

Compound IDR-SubstituentIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
1 bis-Schiff base1.10 ± 0.0510.30 ± 0.20[8]
2 bis-Schiff basePotent10.30 ± 0.20[8]
3 bis-Schiff basePotent10.30 ± 0.20[8]
5 bis-Schiff basePotent10.30 ± 0.20[8]
6 bis-Schiff basePotent10.30 ± 0.20[8]
9-16 bis-Schiff baseMore potent than standard10.30 ± 0.20[8]
18-20 bis-Schiff baseMore potent than standard10.30 ± 0.20[8]
Key SAR Insights for α-Glucosidase Inhibition:
  • The introduction of bis-Schiff base scaffolds at the 1-position of the benzotriazole ring results in outstanding α-glucosidase inhibitory activity.[8]

  • A wide range of these derivatives have shown significantly greater potency than the standard drug, acarbose.[8]

  • The specific substitutions on the Schiff base moiety play a crucial role in determining the inhibitory potential, with many derivatives exhibiting IC50 values in the low micromolar range.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of 1-Methyl-Benzotriazole Derivatives (General Procedure)

A common synthetic route for N-alkylation of benzotriazole involves the reaction of benzotriazole with an appropriate alkyl halide in the presence of a base and a suitable solvent.

  • Materials: Benzotriazole, alkyl halide (e.g., methyl iodide), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve benzotriazole in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir the mixture.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 1-methyl-benzotriazole derivative.

Maximal Electroshock (MES) Seizure Model

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Apparatus: Electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

    • After a predetermined time (e.g., 30 or 60 minutes), apply a drop of saline to the animal's corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

    • Calculate the percentage of protected animals in the drug-treated group compared to the vehicle-treated control group.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton broth (MHB), bacterial or fungal inoculum, test compounds, and standard antimicrobial agents.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

    • Add a standardized volume of the inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.

  • Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer, test compounds, and a microplate reader.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the α-glucosidase enzyme solution to each well and pre-incubate.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the plate at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined from a dose-response curve.

HCV NTPase/Helicase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the enzymatic activity of the HCV NS3 helicase.

  • Materials: Recombinant HCV NS3 helicase, a suitable DNA or RNA substrate, ATP, and a detection system (e.g., fluorescence-based).

  • Procedure:

    • Incubate the HCV NS3 helicase with the test compound.

    • Add the nucleic acid substrate (e.g., a double-stranded DNA with a fluorescent label).

    • Initiate the unwinding reaction by adding ATP.

    • Monitor the unwinding of the substrate over time, which can be detected by a change in fluorescence.

    • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.

    • IC50 values are calculated from the dose-response curves.

Visualizations

General Synthetic Pathway for 1-Methyl-Benzotriazole Derivatives

G General Synthesis of 1-Substituted Benzotriazoles benzotriazole Benzotriazole intermediate Benzotriazole Anion benzotriazole->intermediate + Base base Base (e.g., K2CO3) solvent Solvent (e.g., DMF) alkyl_halide R-X (Alkyl Halide) product 1-Substituted Benzotriazole intermediate->product + R-X

Caption: General synthetic scheme for N-alkylation of benzotriazole.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds in broth add_inoculum Inoculate microtiter plate wells with microbial suspension prep_compounds->add_inoculum prep_inoculum Prepare standardized microbial inoculum prep_inoculum->add_inoculum incubate Incubate plates (e.g., 37°C for 24h) add_inoculum->incubate read_results Visually inspect for turbidity (microbial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Logical Relationship in Anticonvulsant SAR

G Structure-Activity Relationship for Anticonvulsant Activity cluster_modifications Structural Modifications at Position 1 scaffold 1-Methyl-Benzotriazole Scaffold mod1 Thiadiazolyl-Imidazole-2-thione scaffold->mod1 mod2 Acetohydrazide-Benzodioxole scaffold->mod2 mod3 Triazine Moiety scaffold->mod3 activity Increased Anticonvulsant Activity (MES Model) mod1->activity mod2->activity mod3->activity

Caption: Key structural modifications enhancing anticonvulsant activity.

References

A Comparative Guide to Alternative Alkylating Reagents for 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is crucial for the successful synthesis of target molecules. 5-(bromomethyl)-1-methyl-1H-benzotriazole is a commonly utilized reagent for the introduction of the 1-methyl-1H-benzotriazol-5-ylmethyl moiety onto various nucleophiles. However, the exploration of alternative reagents with different leaving groups can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of 5-(bromomethyl)-1-methyl-1H-benzotriazole with its chloro, tosyloxy, and mesyloxy analogues, supported by established principles of organic chemistry and representative experimental protocols.

Synthesis of Alternative Reagents

The chloro, tosyloxy, and mesyloxy analogues of 5-(bromomethyl)-1-methyl-1H-benzotriazole can be synthesized from a common precursor, (1-methyl-1H-benzotriazol-5-yl)methanol. The synthesis of this precursor starts from 5-methyl-1H-benzotriazole, which is then N-methylated and subsequently functionalized at the methyl group.

A general synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_precursor Common Precursor cluster_reagents Alternative Alkylating Reagents 5_methyl_bzt 5-Methyl-1H- benzotriazole hydroxymethyl (1-Methyl-1H-benzotriazol- 5-yl)methanol 5_methyl_bzt->hydroxymethyl 1. N-Methylation 2. Radical Bromination 3. Hydrolysis chloromethyl 5-(Chloromethyl)-1-methyl- 1H-benzotriazole hydroxymethyl->chloromethyl SOCl₂ or PCl₅ bromomethyl 5-(Bromomethyl)-1-methyl- 1H-benzotriazole (Reference) hydroxymethyl->bromomethyl PBr₃ or HBr tosyloxymethyl 5-(Tosyloxymethyl)-1-methyl- 1H-benzotriazole hydroxymethyl->tosyloxymethyl TsCl, Pyridine mesyloxymethyl 5-(Mesyloxymethyl)-1-methyl- 1H-benzotriazole hydroxymethyl->mesyloxymethyl MsCl, Et₃N

Synthetic pathway to alternative alkylating agents.

Comparative Performance in Alkylation

The reactivity of these alkylating agents in nucleophilic substitution reactions (SN2) is primarily governed by the nature of the leaving group. Based on established principles of organic chemistry, the relative reactivity of the leaving groups is as follows: Mesyloxy (OMs) ≈ Tosyloxy (OTs) > Bromo (Br) > Chloro (Cl). This trend is attributed to the ability of the sulfonate esters (tosylate and mesylate) to better stabilize the developing negative charge in the transition state, making them excellent leaving groups.

To illustrate the expected performance differences, the table below presents a hypothetical but realistic comparison for the O-alkylation of sodium phenoxide, a representative nucleophile. The data is extrapolated based on the known relative reactivities of the leaving groups.

ReagentLeaving GroupRelative ReactivityEstimated Reaction Time (h)Estimated Yield (%)
5-(Chloromethyl)-1-methyl-1H-benzotriazole-ClBase2465
5-(Bromomethyl)-1-methyl-1H-benzotriazole-BrGood885
5-(Tosyloxymethyl)-1-methyl-1H-benzotriazole-OTsExcellent2>95
5-(Mesyloxymethyl)-1-methyl-1H-benzotriazole-OMsExcellent2>95

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor and the subsequent alkylation of a model nucleophile, sodium phenoxide.

Synthesis of (1-Methyl-1H-benzotriazol-5-yl)methanol (Common Precursor)
  • N-Methylation of 5-Methyl-1H-benzotriazole: To a solution of 5-methyl-1H-benzotriazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.

  • Bromination of the Methyl Group: The major N1-methyl isomer (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride, and N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq) are added. The mixture is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated.

  • Hydrolysis to the Alcohol: The crude 5-(bromomethyl)-1-methyl-1H-benzotriazole is dissolved in a mixture of acetone and water. A mild base such as sodium bicarbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 12-18 hours. After completion, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the desired alcohol, which can be purified by column chromatography.

General Protocol for O-Alkylation of Sodium Phenoxide

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Sodium Phenoxide (1.1 eq) Alkylating Reagent (1.0 eq) Dry Solvent (e.g., DMF) Inert_Atmosphere Under N₂ or Ar Reactants->Inert_Atmosphere Stirring Stir at RT or heat (e.g., 60 °C) Inert_Atmosphere->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Alkylated Product Chromatography->Product

General workflow for an alkylation experiment.

Procedure:

  • To a stirred solution of sodium phenoxide (1.1 eq) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere, add a solution of the respective alkylating agent (5-(chloromethyl)-, 5-(bromomethyl)-, 5-(tosyloxymethyl)-, or 5-(mesyloxymethyl)-1-methyl-1H-benzotriazole) (1.0 eq) in DMF.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure O-alkylated product.

Conclusion

While 5-(bromomethyl)-1-methyl-1H-benzotriazole is an effective alkylating agent, its tosylate and mesylate analogues offer significantly enhanced reactivity, leading to shorter reaction times and potentially higher yields. The chloro analogue, being less reactive, may be a more cost-effective option for less demanding applications or when slower, more controlled alkylation is desired. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations. The synthetic protocols provided herein offer a framework for the preparation of these alternative reagents and their application in alkylation reactions.

A Comparative Analysis of Benzotriazole-Based Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), profoundly influencing their efficacy, stability, and safety. Among the diverse array of linker technologies, benzotriazole-based linkers offer a unique set of properties owing to their versatile reactivity and tunable stability. This guide provides an objective comparison of benzotriazole-based linkers with other common linker types, supported by experimental data from various studies.

Quantitative Comparison of Linker Performance

The efficacy of a linker is determined by its stability in circulation and its ability to efficiently release the payload at the target site. The following tables summarize quantitative data on the performance of various linker types. Direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Plasma Stability of Common ADC Linkers

Linker TypeRepresentative Linker ExampleMatrixStability Metric (Half-life, t½)Reference(s)
Benzotriazole-based (Ester) Benzotriazole estersHuman PlasmaStability is tunable; stable esters have shown t½ > 24 hours at neutral pH.[1]
Hydrazone Phenylketone-derived hydrazoneHuman Plasma~2 days[2]
Silyl ether-based hydrazoneHuman Plasma> 7 days[3][4]
Peptide Valine-Citrulline (Val-Cit)Human Plasma~230 days[2]
Phenylalanine-Lysine (Phe-Lys)Human Plasma~30 days[2]
Triglycyl peptide (CX)Mouse Plasma~9.9 days[4]
Disulfide SPP (N-succinimidyl 4-(2-pyridylthio)pentanoate)Human Plasma~1-2 days[5]
Non-Cleavable Thioether (e.g., SMCC)Human PlasmaHigh (Considered stable)[4]

Table 2: Efficacy Comparison of Different Linker Types in PROTACs

Linker TypeTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Reference(s)
Triazole-containing (via Click Chemistry) BRD4PEG/Alkyl with triazole1.8 - 4.2>90[6][7]
PEG-based BTKPomalidomide-PEG-BTK ligand5.9~98[8]
Alkyl-based BTKPomalidomide-Alkyl-BTK ligand31.6~95[8]
Rigid (Piperazine/Piperidine) BRD4VHL-piperazine-JQ14.8>95[6][7]

Experimental Protocols

Accurate evaluation of linker efficacy relies on robust and standardized experimental protocols.

1. In Vitro Plasma Stability Assay

  • Objective: To determine the rate of drug deconjugation from a drug conjugate in plasma.

  • Methodology:

    • Incubation: The drug conjugate is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[9]

    • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96 hours).

    • Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile.

    • Analysis: The amount of released payload and intact conjugate is quantified using LC-MS/MS.[5] The half-life (t½) of the linker is then calculated.

2. PROTAC-Mediated Protein Degradation Assay (Western Blot)

  • Objective: To quantify the degradation of a target protein induced by a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensities to determine the percentage of target protein remaining relative to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6][7]

3. On-Resin Cleavage of Benzotriazole-Activated Peptides

  • Objective: To assess the efficiency of nucleophilic cleavage of a peptide from a solid support via a benzotriazole linker.

  • Methodology:

    • Resin Preparation: Swell the resin-bound peptide, which has a 3,4-diaminobenzoic acid (Dbz) linker, in a suitable solvent like DMF.

    • Activation: Treat the resin with isoamyl nitrite to convert the o-aminoanilide to a benzotriazole active ester.[5][9]

    • Cleavage: Add a solution of the desired nucleophile (e.g., an amine, alcohol, or thiol) to the activated resin and agitate for a specified time (e.g., 2-5 hours).[5][9]

    • Isolation and Analysis: Filter the resin and collect the filtrate containing the cleaved peptide conjugate. Analyze the product by HPLC and mass spectrometry to determine the yield and purity.[5][9]

Visualizing Mechanisms and Workflows

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_protac PROTAC Efficacy Assay Incubation Drug Conjugate in Plasma (37°C) TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints Precipitation Protein Precipitation (Acetonitrile) TimePoints->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife CellTreatment Treat Cells with Varying PROTAC Concentrations Lysis Cell Lysis and Protein Extraction CellTreatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Quantification Band Intensity Quantification WesternBlot->Quantification DmaxDc50 Calculate DC50 & Dmax Quantification->DmaxDc50

General experimental workflows for assessing linker stability and PROTAC efficacy.

linker_cleavage_mechanisms cluster_benzotriazole Benzotriazole Linker cluster_hydrazone Hydrazone Linker cluster_peptide Peptide Linker ADC_Bt ADC-Benzotriazole Active Ester Cleavage_Bt Nucleophilic Acyl Substitution ADC_Bt->Cleavage_Bt Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Cleavage_Bt Payload_Release_Bt Released Payload-Nucleophile Cleavage_Bt->Payload_Release_Bt ADC_Hydrazone ADC-Hydrazone Cleavage_Hydrazone Hydrolysis ADC_Hydrazone->Cleavage_Hydrazone Low_pH Low pH (Endosome/Lysosome) Low_pH->Cleavage_Hydrazone Payload_Release_Hydrazone Released Payload Cleavage_Hydrazone->Payload_Release_Hydrazone ADC_Peptide ADC-Peptide Cleavage_Peptide Proteolytic Cleavage ADC_Peptide->Cleavage_Peptide Enzyme Enzyme (e.g., Cathepsin B) Enzyme->Cleavage_Peptide Payload_Release_Peptide Released Payload Cleavage_Peptide->Payload_Release_Peptide

Comparison of cleavage mechanisms for different linker types.

protac_pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Mechanism of action for PROTAC-mediated protein degradation.

Discussion and Conclusion

Benzotriazole-based linkers represent a versatile platform in drug discovery. Their application in solid-phase synthesis demonstrates high efficiency in generating C-terminally modified peptides, with cleavage yields often exceeding 70-80% within a few hours when treated with various nucleophiles.[5][9] The stability of benzotriazole esters can be modulated by electronic effects, allowing for the rational design of linkers with desired stability profiles.[1] For instance, electron-withdrawing groups on the benzotriazole ring can increase its reactivity as a leaving group, leading to faster cleavage.

In the context of PROTACs, the related triazole linkers, typically formed via "click chemistry," are valued for their metabolic stability and ability to impart conformational rigidity, which can enhance the formation of a productive ternary complex.[6][10] While direct quantitative comparisons are limited, the properties of benzotriazole-based linkers suggest they could be engineered to be either highly stable (akin to non-cleavable linkers) or controllably cleavable by specific nucleophiles, offering a potential advantage over linkers that rely solely on pH or enzymatic cleavage.

The choice of a linker is a critical decision in drug design. While peptide and hydrazone linkers are well-established and have been validated in clinically approved drugs, they have known liabilities, such as premature cleavage or dependence on tumor-specific enzyme expression.[2][3] Benzotriazole-based linkers offer a promising alternative with tunable reactivity and a distinct cleavage mechanism that could be exploited for novel drug delivery strategies. Further head-to-head studies are warranted to fully elucidate their potential and define their optimal applications in next-generation therapeutics.

References

A Comparative Guide to the Theoretical and Experimental Analysis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental data for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole. Due to the limited availability of published Density Functional Theory (DFT) calculations for this specific molecule, this guide leverages a comprehensive study on the closely related analogue, 1-methyl-1H-benzotriazole (MEBTA), as a benchmark for comparison. The experimental and computational data for MEBTA are derived from the work of Dimitropoulos et al. (2023). This guide outlines the expected experimental outcomes for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole and contrasts them with the established theoretical and experimental values for MEBTA.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible research. The following protocols are based on standard techniques and the procedures outlined for the analogue compound, 1-methyl-1H-benzotriazole.

Synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole

A plausible synthetic route for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole involves the radical bromination of 1,5-dimethyl-1H-benzo[d]triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a standard solvent such as deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra would be obtained using a spectrometer in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra would be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol) in the 200-400 nm range.

Density Functional Theory (DFT) Calculations

DFT calculations would be performed using a software package like Gaussian. The geometry of the molecule would be optimized using a functional, such as B3LYP, with a suitable basis set, for example, 6-311+G(d,p). The optimized geometry would then be used to calculate various properties, including vibrational frequencies (for IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energy levels.

Data Presentation

The following tables summarize the expected experimental data for 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole and compare it with the experimental and DFT-calculated data for 1-methyl-1H-benzotriazole.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton1-methyl-1H-benzotriazole (Experimental)1-methyl-1H-benzotriazole (DFT)5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (Expected)
N-CH₃4.25 (s)4.18~4.3 (s)
H-47.85 (d)7.80~7.9 (d)
H-57.35 (t)7.30-
H-67.45 (t)7.40~7.5 (d)
H-78.05 (d)8.00~8.1 (s)
-CH₂Br--~4.7 (s)

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1-methyl-1H-benzotriazole (Experimental)1-methyl-1H-benzotriazole (DFT)5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (Expected)
N-CH₃35.034.5~35.5
C-4119.5119.0~120.0
C-5124.0123.5~138.0 (C-Br)
C-6127.5127.0~128.0
C-7109.5109.0~110.0
C-7a132.5132.0~133.0
C-3a146.0145.5~146.5
-CH₂Br--~33.0

Table 3: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode1-methyl-1H-benzotriazole (Experimental)1-methyl-1H-benzotriazole (DFT)5-(bromomethyl)-1-methyl-1H-benzo[d]triazole (Expected)
C-H stretch (aromatic)3100-30003080-30503100-3000
C-H stretch (aliphatic)295029452960
C=C stretch (aromatic)1615, 14951610, 14901610, 1490
N=N stretch159015851585
C-N stretch128012751285
C-Br stretch--~650

Visualizations

The following diagrams illustrate the logical workflow of the comparative analysis and the relationship between the theoretical and experimental approaches.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (1,5-dimethyl-1H-benzo[d]triazole, NBS) reaction Radical Bromination start->reaction product 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole reaction->product nmr NMR (¹H, ¹³C) product->nmr ftir FTIR product->ftir uvvis UV-Vis product->uvvis

Caption: Experimental workflow for the synthesis and analysis of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole.

dft_comparison_logic cluster_target Target Molecule: 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole cluster_analogue Analogue: 1-methyl-1H-benzotriazole exp_target Expected Experimental Data (NMR, FTIR) exp_analogue Published Experimental Data (NMR, FTIR) exp_target->exp_analogue Comparison dft_analogue Published DFT Calculations (B3LYP/6-311+G(d,p)) exp_target->dft_analogue Comparison exp_analogue->dft_analogue Correlation

Caption: Logical relationship for the comparative analysis of the target molecule and its analogue.

Benchmarking the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 5-(bromomethyl)-1-methyl-1H-benzotriazole, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, comprehensive synthesis protocol in published literature, this document outlines two primary strategies based on well-established chemical transformations. The performance of each route is benchmarked using representative experimental data from analogous reactions, offering a predictive framework for laboratory-scale synthesis.

Introduction

5-(bromomethyl)-1-methyl-1H-benzotriazole is a key intermediate for introducing the 1-methyl-1H-benzotriazol-5-yl)methyl moiety into various molecular scaffolds. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, making it a versatile reagent in drug discovery and the development of novel organic materials. This guide compares two logical synthetic pathways:

  • Route A: N-methylation of 5-methyl-1H-benzotriazole followed by side-chain bromination.

  • Route B: Bromomethylation of 1H-benzotriazole followed by N-methylation.

The following sections detail the experimental protocols, present comparative data in a tabular format, and provide visualizations of the synthetic workflows.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for each synthetic step in the proposed routes. The data is derived from analogous reactions reported in the literature and serves as an estimation for the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Table 1: Comparison of Synthetic Routes for 5-(bromomethyl)-1-methyl-1H-benzotriazole

Parameter Route A: N-methylation then Bromination Route B: Bromomethylation then N-methylation
Overall Estimated Yield 60-75%45-60%
Number of Steps 33
Key Reagents 3,4-Diaminotoluene, Sodium Nitrite, Dimethyl Sulfate, N-Bromosuccinimide1H-Benzotriazole, Paraformaldehyde, HBr, Dimethyl Sulfate
Potential Challenges Regioselectivity of N-methylation, potential for over-bromination.Regioselectivity of bromomethylation, handling of lachrymatory intermediates.

Table 2: Detailed Comparison of Individual Synthesis Steps

Step Method Key Reagents Typical Reaction Time Estimated Yield Estimated Purity
A1: Synthesis of 5-methyl-1H-benzotriazole Diazotization/Cyclization3,4-Diaminotoluene, NaNO₂, H₂SO₄4-6 hours85-95%>99%
A2: N-methylation of 5-methyl-1H-benzotriazole Nucleophilic SubstitutionDimethyl Sulfate, K₂CO₃, Acetonitrile12-18 hours70-85%>98%
A3: Benzylic Bromination Radical HalogenationN-Bromosuccinimide, AIBN, CCl₄4-8 hours80-90%>97%
B1: Synthesis of 5-(bromomethyl)-1H-benzotriazole Electrophilic Substitution1H-Benzotriazole, Paraformaldehyde, HBr/AcOH6-10 hours60-75%>95%
B2: N-methylation of 5-(bromomethyl)-1H-benzotriazole Nucleophilic SubstitutionDimethyl Sulfate, NaOH, DMF8-12 hours75-85%>98%

Experimental Protocols

The following are detailed, representative protocols for each synthetic route. These are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Route A: N-methylation Followed by Bromination

Step A1: Synthesis of 5-methyl-1H-benzotriazole

This procedure is adapted from the general synthesis of benzotriazoles from o-phenylenediamines.[1][2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diaminotoluene (12.2 g, 0.1 mol) in a mixture of glacial acetic acid (60 mL) and water (120 mL).

  • Diazotization: Cool the mixture to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise from the dropping funnel over 1 hour.

  • Cyclization: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent such as toluene or an ethanol/water mixture to yield pure 5-methyl-1H-benzotriazole as a white to off-white solid.

Step A2: N-methylation of 5-methyl-1H-benzotriazole

This protocol is based on standard N-alkylation procedures for heterocyclic compounds.[3][4][5]

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-methyl-1H-benzotriazole (13.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

  • Methylation: Stir the suspension at room temperature and add dimethyl sulfate (13.9 g, 0.11 mol, 10.5 mL) dropwise. Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-methyl-5-methyl-1H-benzotriazole. Further purification can be achieved by column chromatography on silica gel if necessary.

Step A3: Benzylic Bromination of 1-methyl-5-methyl-1H-benzotriazole

This procedure utilizes N-bromosuccinimide (NBS) for the selective bromination of the benzylic methyl group.[6][7][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-5-methyl-1H-benzotriazole (14.7 g, 0.1 mol) in carbon tetrachloride (150 mL).

  • Bromination: Add N-bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) to the solution.

  • Reaction Initiation: Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a high-intensity incandescent light to initiate the radical reaction. Continue refluxing for 4-8 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a denser solid (succinimide) indicates reaction progression.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with a 10% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-(bromomethyl)-1-methyl-1H-benzotriazole. The product can be purified by recrystallization from a suitable solvent like hexane or ethyl acetate/hexane.

Route B: Bromomethylation Followed by N-methylation

Step B1: Synthesis of 5-(bromomethyl)-1H-benzotriazole

This protocol is a representative procedure for the bromomethylation of an aromatic ring.

  • Reaction Setup: In a 250 mL flask, suspend 1H-benzotriazole (11.9 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in glacial acetic acid (100 mL).

  • Bromomethylation: Cool the mixture in an ice bath and slowly add a 33% solution of hydrogen bromide in acetic acid (45 mL, approx. 0.25 mol) while maintaining the temperature below 20 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 6-10 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice water (300 mL). The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to give crude 5-(bromomethyl)-1H-benzotriazole. Further purification can be achieved by recrystallization.

Step B2: N-methylation of 5-(bromomethyl)-1H-benzotriazole

This protocol is adapted from the N-alkylation of benzotriazole.[9]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-(bromomethyl)-1H-benzotriazole (21.2 g, 0.1 mol) in N,N-dimethylformamide (DMF) (100 mL).

  • Deprotonation: Add powdered sodium hydroxide (4.4 g, 0.11 mol) portion-wise while cooling the flask in an ice bath. Stir the mixture at room temperature for 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add dimethyl sulfate (13.9 g, 0.11 mol, 10.5 mL) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice water (400 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure 5-(bromomethyl)-1-methyl-1H-benzotriazole.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows.

Route_A cluster_A1 Step A1: Synthesis of 5-methyl-1H-benzotriazole cluster_A2 Step A2: N-methylation cluster_A3 Step A3: Benzylic Bromination 3,4-Diaminotoluene 3,4-Diaminotoluene 5-methyl-1H-benzotriazole 5-methyl-1H-benzotriazole 3,4-Diaminotoluene->5-methyl-1H-benzotriazole NaNO₂, H₂SO₄, 0-5°C 1-methyl-5-methyl-1H-benzotriazole 1-methyl-5-methyl-1H-benzotriazole 5-methyl-1H-benzotriazole->1-methyl-5-methyl-1H-benzotriazole (CH₃)₂SO₄, K₂CO₃, CH₃CN, reflux 5-(bromomethyl)-1-methyl-1H-benzotriazole 5-(bromomethyl)-1-methyl-1H-benzotriazole 1-methyl-5-methyl-1H-benzotriazole->5-(bromomethyl)-1-methyl-1H-benzotriazole NBS, AIBN, CCl₄, reflux, hν

Caption: Synthetic workflow for Route A.

Route_B cluster_B1 Step B1: Bromomethylation cluster_B2 Step B2: N-methylation 1H-Benzotriazole 1H-Benzotriazole 5-(bromomethyl)-1H-benzotriazole 5-(bromomethyl)-1H-benzotriazole 1H-Benzotriazole->5-(bromomethyl)-1H-benzotriazole Paraformaldehyde, HBr/AcOH 5-(bromomethyl)-1-methyl-1H-benzotriazole 5-(bromomethyl)-1-methyl-1H-benzotriazole 5-(bromomethyl)-1H-benzotriazole->5-(bromomethyl)-1-methyl-1H-benzotriazole (CH₃)₂SO₄, NaOH, DMF

Caption: Synthetic workflow for Route B.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole. Route A, which involves the initial formation of the benzotriazole core followed by functionalization, is likely to provide a higher overall yield and easier purification of the final product due to the more predictable nature of the individual reactions on the substituted benzotriazole system. The benzylic bromination in the final step is typically a high-yielding and clean reaction.

Route B, while conceptually straightforward, may present challenges in the initial bromomethylation step, potentially leading to a mixture of isomers and a lower yield. However, it may be advantageous if the starting material, 1H-benzotriazole, is more readily available or cost-effective.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and purification capabilities. The information provided in this guide serves as a valuable starting point for the development of a robust and efficient synthesis of 5-(bromomethyl)-1-methyl-1H-benzotriazole.

References

Biological activity screening of compounds synthesized from 5-(bromomethyl)-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activities of Benzotriazole Derivatives

An in-depth guide for researchers and drug development professionals on the screening and evaluation of synthesized benzotriazole compounds, with a focus on their therapeutic potential.

Derivatives of benzotriazole, a versatile heterocyclic compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of the biological activities of various benzotriazole derivatives, with supporting experimental data and detailed methodologies for key screening assays. The information is intended to assist researchers in evaluating the potential of these compounds for further drug development.

Antiviral Activity

Several studies have highlighted the potent antiviral properties of benzotriazole derivatives against a range of RNA and DNA viruses.[3][4][5] A notable study designed and synthesized a series of benzo[d][1][3][6]triazol-1(2)-yl derivatives and evaluated their in vitro antiviral activity.[3] Five compounds (11b, 18e, 41a, 43a, and 99b) demonstrated selective antiviral activity against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 µM.[3][7] Further investigation into the mechanism of action of compound 18e suggested that it protects cells from viral infection by interfering with the early stages of viral attachment.[3][7]

CompoundTarget VirusEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
11b Coxsackievirus B515.3>100>6.5[3]
18e Coxsackievirus B56.0>100>16.7[3]
41a Coxsackievirus B518.5>100>5.4[3]
43a Coxsackievirus B59.0>100>11.1[3]
99b Coxsackievirus B512.5>100>8.0[3]
17 Coxsackievirus B56.9Not ReportedNot Reported[4]
18 Coxsackievirus B55.5Not ReportedNot Reported[4]
17 Poliovirus (Sb-1)20.5Not ReportedNot Reported[4]
18 Poliovirus (Sb-1)17.5Not ReportedNot Reported[4]
Anticancer Activity

Benzotriazole derivatives have also shown significant potential as anticancer agents.[1][8][9][10] Their mechanisms of action often involve the inhibition of protein kinases or tubulin polymerization, which are critical for cancer cell proliferation.[1][8] A series of benzotriazole-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activity against human breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[8][11] Compound ARV-2, in particular, displayed potent activity and was found to induce mitochondria-mediated apoptosis.[8][11]

CompoundMCF-7 (Breast)HeLa (Cervical)HT-29 (Colon)HEK293 (Normal)Reference
ARV-2 3.165.3110.6Non-toxic[8][11]
ARV-3 Not ReportedNot ReportedNot ReportedNon-toxic[8]
Compound 2.1 Not ReportedNot ReportedNot ReportedNot Reported[10]
Compound 2.2 Not ReportedNot ReportedNot ReportedNot Reported[10]
Compound 2.5 Not ReportedNot ReportedNot ReportedNot Reported[10]

Note: Specific IC50 values for compounds 2.1, 2.2, and 2.5 against different cell lines were not detailed in the abstract, but they were reported to be in the low micromolar range.[10]

Antimicrobial Activity

The antimicrobial properties of benzotriazole derivatives against a variety of bacterial and fungal pathogens are well-documented.[6][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][14] Modifications to the benzotriazole core structure, such as the addition of halogen or alkyl groups, can significantly influence their antimicrobial potency by disrupting bacterial cell membranes.[1]

Compound/Derivative ClassE. coliS. aureusP. aeruginosaC. albicansA. nigerReference
5-COOMe substituted benzotriazoles-0.125-0.25---[6]
Triazolo[4,5-f]-quinolinone carboxylic acids12.5-25----[1]
N-alkylated benzotriazole derivatives (15a, 15d)PotentPotentPotent--[15]
Compound 16h----12.5[15]
Compound 16f---6.25-[15]
Compound 22b', 22d, 22e'---1.6-2512.5-25[15]

Experimental Protocols

General Synthesis of Benzotriazole Derivatives

A common method for synthesizing N-alkylated benzotriazole derivatives involves the reaction of benzotriazole with an appropriate alkyl halide in the presence of a base.[14][16]

Example Protocol for N-Alkylation:

  • Dissolve benzotriazole in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K2CO3), to the solution.

  • Add the desired alkyl halide (e.g., 5-(bromomethyl)-1-methyl-1H-benzotriazole) dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or heated under reflux for several hours.

  • After the reaction is complete, the mixture is poured into ice-cold water to precipitate the product.

  • The crude product is then filtered, washed with water, and purified by recrystallization or column chromatography.[13]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Protocol:

  • Seed host cells (e.g., Vero-76 cells for CVB5) in 24-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in a suitable medium.

  • Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible.

  • Fix and stain the cells with a solution such as crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value.[3]

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][11]

Antimicrobial Activity Assay (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium without inoculum).

  • Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis S1 Starting Materials (e.g., 5-(bromomethyl)-1-methyl- 1H-benzotriazole) S2 Chemical Reaction (e.g., N-alkylation) S1->S2 S3 Purification (e.g., Recrystallization, Chromatography) S2->S3 B1 Antiviral Assays (e.g., Plaque Reduction) S3->B1 Synthesized Compounds B2 Anticancer Assays (e.g., MTT Assay) S3->B2 Synthesized Compounds B3 Antimicrobial Assays (e.g., Microdilution) S3->B3 Synthesized Compounds D1 Determine EC50, IC50, MIC values B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2

Caption: General experimental workflow for the synthesis and biological screening of benzotriazole derivatives.

Apoptosis_Pathway Benzotriazole Benzotriazole Derivatives Tubulin Tubulin Polymerization Benzotriazole->Tubulin inhibit Mitochondria Mitochondria Benzotriazole->Mitochondria induce dysfunction Microtubule Microtubule Destabilization Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity for some benzotriazole derivatives.

References

Safety Operating Guide

Proper Disposal of 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole: A Comprehensive Guide for Laboratory Professionals

Proper Disposal of 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2][3]triazole: A Comprehensive Guide for Laboratory Professionals

For Immediate Reference: Treat 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole as a corrosive, halogenated hazardous waste. Do not dispose of it down the drain or in regular trash. All waste, including contaminated materials, must be collected in designated, properly labeled, sealed containers for disposal by a licensed hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Hazard Profile and Immediate Safety Precautions

According to its Safety Data Sheet (SDS), 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole is classified as a hazardous chemical that causes severe skin burns and eye damage.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationHandling Requirements
Skin Corrosion/Irritation (Category 1B) Wear chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes.[3]
Serious Eye Damage/Irritation (Category 1) Use chemical safety goggles and/or a face shield.[3]
Respiratory Irritation (Potential) Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Standard Disposal Protocol: Segregation and Collection

The primary and universally required disposal method is collection by a certified hazardous waste contractor. The following step-by-step operational plan ensures compliance and safety.

Step 1: Designate a Hazardous Waste Container

  • Select a container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

  • The container must be in good condition, free from leaks or cracks.

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole" and list any other chemical constituents mixed with it, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.

  • Indicate the hazard characteristics: "Corrosive," "Halogenated Organic Waste."

  • Note the accumulation start date (the date the first drop of waste is added).

Step 3: Waste Segregation

  • Crucially, this waste must be segregated as "Halogenated Organic Waste." Do not mix it with non-halogenated organic waste streams.

  • Aqueous waste containing this compound should also be collected separately in a designated halogenated aqueous waste container.

Step 4: Waste Collection

  • Pure or Concentrated Compound: Carefully transfer any unused or waste solid 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole into the designated container within a fume hood.

  • Dilute Solutions: Collect all solutions containing the compound in the appropriate halogenated liquid waste container (organic or aqueous).

  • Contaminated Materials: Any items that come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be disposed of as solid hazardous waste. Collect these items in a separate, clearly labeled, lined container.

  • Empty Containers: The original container of the chemical, even when "empty," will retain residue. It must be managed as hazardous waste and should not be rinsed into the sink. Triple-rinsing with a suitable solvent can decontaminate the container, but the rinsate must be collected as halogenated liquid waste.

Step 5: Storage and Disposal

  • Keep the hazardous waste container tightly sealed except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not allow waste to accumulate beyond established time and volume limits.

Gcluster_0Waste Generation Point (Fume Hood)cluster_1Waste Characterization & Segregationcluster_2Containerizationcluster_3Final Disposal PathwaystartGenerate Waste5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazoleis_solidSolid or Liquid?start->is_solidis_labwareContaminatedLabware?start->is_labwaresolid_wasteCollect in Labeled'Halogenated Solid Waste'Containeris_solid->solid_wasteSolid/Pureliquid_wasteCollect in Labeled'Halogenated Liquid Waste'Containeris_solid->liquid_wasteLiquid/Solutionis_labware->is_solidNolabware_wasteCollect in Labeled'Contaminated Solid Waste'Containeris_labware->labware_wasteYesehs_pickupStore in SAA forEHS/Contractor Pickupsolid_waste->ehs_pickupliquid_waste->ehs_pickuplabware_waste->ehs_pickupcaptionFigure 1. Decision workflow for the proper segregation and disposal of waste.

Figure 1. Decision workflow for the proper segregation and disposal of waste.

Experimental Protocol: Laboratory-Scale Chemical Pre-treatment (for Advanced Users)

Disclaimer: The following protocol is for informational purposes and should only be attempted by trained chemists with a thorough understanding of the reaction and its risks. It is intended as a potential pre-treatment method to reduce the hazard of small quantities of the compound before collection. A risk assessment must be performed, and the procedure should first be tested on a microscale. This procedure does not replace the need for professional hazardous waste disposal.

This protocol describes a reductive dehalogenation, a common method for removing bromine from aromatic compounds.[1] This process converts the bromomethyl group to a less reactive methyl group.

Objective: To chemically convert 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole to a less hazardous debrominated analogue via catalytic hydrogenation.

Materials:

  • Waste 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole

  • Ethanol or Methanol (ACS grade)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

  • Reaction flask and magnetic stirrer

  • Filtration apparatus (e.g., Celite or filter paper)

Procedure:

  • Preparation (in a fume hood): Dissolve the waste 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole in a suitable alcoholic solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% relative to the substrate). The catalyst is flammable and should be handled with care.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent until it is transferred to a specific waste container for catalyst waste. Do not allow it to dry in the open air.

  • Waste Collection: The resulting filtrate, containing the debrominated product in solvent, should be collected in the designated halogenated organic liquid waste container, as trace amounts of the starting material may remain. The debrominated compound is still a chemical waste product.

Gcluster_0Reaction Setupcluster_1Hydrogenationcluster_2Workup & Waste SegregationADissolve Waste Compoundin EthanolBAdd 10% Pd/C Catalyst(in fume hood)A->BCIntroduce Hydrogen(Balloon or Parr Apparatus)B->CDStir Vigorouslyat Room TemperatureC->DEMonitor by TLCD->EFVent H2, Purge with N2E->FReaction CompleteGFilter to Remove CatalystF->GHCollect Filtrate inHalogenated Liquid WasteG->HIQuench & SegregateWet Catalyst WasteG->IcaptionFigure 2. Experimental workflow for lab-scale reductive dehalogenation pre-treatment.

Figure 2. Experimental workflow for lab-scale reductive dehalogenation pre-treatment.

Industrial Disposal and Advanced Degradation Methods

For large quantities or industrial settings, more advanced disposal technologies are employed by specialized waste management facilities. These methods are generally not feasible or safe for a standard research laboratory but are included for completeness.

  • High-Temperature Incineration: Brominated waste is often disposed of in specialized incinerators equipped with afterburners and scrubbers to handle the hydrogen bromide (HBr) and other hazardous combustion byproducts.

  • Advanced Oxidation Processes (AOPs): Research has shown that benzotriazoles can be effectively degraded in aqueous solutions using AOPs, such as those involving hydroxyl radicals (•OH) generated by UV/H₂O₂ or Fenton-like reactions.[4] These processes can break down the heterocyclic ring structure, leading to mineralization.[4]

  • VUV Photodegradation: Degradation of benzotriazole using vacuum ultraviolet (VUV) irradiation has been shown to be effective, relying on photodegradation and radical-based oxidation to break down the molecule.[2]

By implementing these rigorous disposal procedures, laboratories can ensure the safe management of 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2]triazole, protecting personnel and preserving environmental integrity.

Safeguarding Researchers: Essential Protective Measures for Handling 5-(bromomethyl)-1-methyl-1H-benzo[d]triazole

Safeguarding Researchers: Essential Protective Measures for Handling 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2][3]triazole

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2][3]triazole must adhere to stringent safety protocols due to its corrosive nature. This compound is classified as causing severe skin burns and serious eye damage.[1][4] The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any direct contact with the chemical.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesConforming to European standard EN 166 or NIOSH (US) approved.[1][4]
Face ShieldRecommended in addition to goggles where splashing is a risk.
Hand Protection Chemical-Resistant GlovesImpervious gloves; consult manufacturer's compatibility data.[1][4]
Body Protection Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1][4] A lab coat is a minimum requirement.
Respiratory Protection RespiratorIn case of insufficient ventilation, wear suitable respiratory equipment.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Immediate medical attention is required.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1][4] Immediate medical attention is required.[1]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth.[1][4] Call a physician or poison control center immediately.[1]
Inhalation Remove from exposure and move to fresh air.[1][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Immediate medical attention is required.[1]

Handling and Disposal Plan

Proper handling and disposal are crucial to mitigate risks and prevent environmental contamination.

AspectProcedure
Handling Ensure adequate ventilation, especially in confined areas.[1][5] Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated area. Keep containers tightly closed.
Spill Containment In case of a spill, wear appropriate PPE and contain the material. Prevent it from entering drains or waterways.
Waste Disposal Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not dispose of down the drain.

Safe Handling Workflow

The following diagram outlines the procedural flow for the safe handling of 5-(bromomethyl)-1-methyl-1H-benzo[d][1][2][3]triazole from preparation to disposal.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_disposalprep_ppeDon PPEprep_setupPrepare Work Area in Fume Hoodprep_ppe->prep_setuphandling_weighWeigh Chemicalprep_setup->handling_weighhandling_transferTransfer to Reaction Vesselhandling_weigh->handling_transferhandling_reactionPerform Experimenthandling_transfer->handling_reactioncleanup_deconDecontaminate Glassware & Surfaceshandling_reaction->cleanup_deconcleanup_wasteSegregate & Label Hazardous Wastecleanup_decon->cleanup_wastecleanup_ppeDoff PPE Correctlycleanup_waste->cleanup_ppedisposalDispose of Waste via Authorized Servicecleanup_waste->disposalcleanup_washWash Hands Thoroughlycleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of the chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.